molecular formula C9H15NO2 B123163 tert-Butyl but-3-yn-1-ylcarbamate CAS No. 149990-27-2

tert-Butyl but-3-yn-1-ylcarbamate

Cat. No.: B123163
CAS No.: 149990-27-2
M. Wt: 169.22 g/mol
InChI Key: BWNQTGRBVMERHU-UHFFFAOYSA-N
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Description

Tert-Butyl but-3-yn-1-ylcarbamate is a useful research compound. Its molecular formula is C9H15NO2 and its molecular weight is 169.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-but-3-ynylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-5-6-7-10-8(11)12-9(2,3)4/h1H,6-7H2,2-4H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNQTGRBVMERHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443951
Record name tert-Butyl but-3-yn-1-ylcarbamate
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Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149990-27-2
Record name tert-Butyl but-3-yn-1-ylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(but-3-yn-1-yl)carbamate
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Foundational & Exploratory

Synthesis of tert-Butyl but-3-yn-1-ylcarbamate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of tert-butyl but-3-yn-1-ylcarbamate, a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and life sciences research. This document outlines the prevalent synthetic strategy, a detailed experimental procedure, and relevant quantitative data.

Introduction

This compound, also known as N-Boc-3-butyn-1-amine, is a bifunctional molecule featuring a terminal alkyne and a carbamate-protected amine. The tert-butoxycarbonyl (Boc) protecting group offers robust protection for the amine functionality under a wide range of reaction conditions, yet it can be readily removed under mild acidic conditions. This orthogonality makes it an ideal intermediate for various synthetic transformations where the amine needs to be masked while the alkyne moiety undergoes further reactions. Its applications include its use as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

The most common and efficient method for the synthesis of this compound is the N-protection of the corresponding primary amine, but-3-yn-1-amine, using di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the Boc anhydride. The subsequent collapse of the tetrahedral intermediate results in the formation of the stable carbamate, with the byproducts being carbon dioxide and tert-butanol, which drives the reaction to completion. While the reaction can proceed without a base, the addition of a mild base is often employed to neutralize the in-situ formed acid and accelerate the reaction.

Reaction Scheme

The overall chemical transformation is depicted below:

reaction cluster_reactants Reactants cluster_products Product But-3-yn-1-amine tert-Butyl_but-3-yn-1-ylcarbamate But-3-yn-1-amine->tert-Butyl_but-3-yn-1-ylcarbamate Solvent, Base (optional) plus1 + Boc_Anhydride Boc_Anhydride->tert-Butyl_but-3-yn-1-ylcarbamate

Caption: General reaction scheme for the N-Boc protection of but-3-yn-1-amine.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • But-3-yn-1-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a stirred solution of but-3-yn-1-amine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C (ice bath), add triethylamine (1.1 eq.).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in DCM to the reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on a typical laboratory scale reaction.

ParameterValue
Reactants
But-3-yn-1-amine1.0 eq.
Di-tert-butyl dicarbonate1.1 eq.
Triethylamine1.1 eq.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)
Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Work-up & Purification
Quenching AgentSaturated aqueous NaHCO₃
Extraction SolventDichloromethane (DCM)
Drying AgentAnhydrous MgSO₄ or Na₂SO₄
Purification MethodSilica Gel Column Chromatography
Eluent SystemEthyl Acetate / Hexanes
Expected Yield 85 - 95%

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

G A 1. Dissolve but-3-yn-1-amine and triethylamine in DCM at 0 °C B 2. Add di-tert-butyl dicarbonate solution dropwise A->B C 3. Stir at room temperature (12-24 h) and monitor by TLC B->C D 4. Quench with saturated aqueous NaHCO₃ C->D E 5. Aqueous work-up: - Separate layers - Extract aqueous phase with DCM - Wash combined organic layers with brine D->E F 6. Dry organic layer over anhydrous MgSO₄/Na₂SO₄ E->F G 7. Filter and concentrate under reduced pressure F->G H 8. Purify by silica gel column chromatography G->H I Pure tert-Butyl but-3-yn-1-ylcarbamate H->I

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • But-3-yn-1-amine is a flammable and corrosive liquid. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Di-tert-butyl dicarbonate is a moisture-sensitive solid and an irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Triethylamine is a flammable and corrosive liquid with a strong odor. Use in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • All reactions should be performed in a well-ventilated fume hood.

This guide provides a foundational protocol for the synthesis of this compound. Researchers may need to optimize conditions based on the scale of the reaction and the purity requirements of the final product.

Spectroscopic Profile of tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the versatile synthetic building block, tert-Butyl but-3-yn-1-ylcarbamate. The information presented herein is essential for the accurate identification and characterization of this compound in research and development settings. This document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound. These values are based on established principles of spectroscopic interpretation for the functional groups present in the molecule, namely a terminal alkyne, a secondary carbamate, and aliphatic carbons.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-1 (HC≡)~ 2.0Triplet (t)~ 2.6
H-4 (-CH₂-)~ 2.4Quartet of Triplets (qt)~ 6.5, 2.6
H-5 (-CH₂-)~ 3.3Quartet (q)~ 6.5
NH~ 4.8Broad Singlet (br s)-
-C(CH₃)₃~ 1.45Singlet (s)-
Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data
CarbonChemical Shift (δ) ppm
C-1 (≡C H)~ 70
C-2 (-C ≡)~ 82
C-4 (-C H₂-)~ 20
C-5 (-C H₂-)~ 40
C=O~ 156
-C (CH₃)₃~ 80
-C(C H₃)₃~ 28
Table 3: Infrared (IR) Spectroscopy Data
Functional GroupVibrational ModeExpected Absorption (cm⁻¹)Intensity
N-HStretch~ 3350Medium
≡C-HStretch~ 3300Sharp, Strong
C-H (sp³)Stretch2850 - 3000Medium-Strong
C≡CStretch~ 2120Weak-Medium
C=OStretch~ 1690Strong
N-HBend~ 1520Medium
C-OStretch~ 1160Strong
Table 4: Mass Spectrometry (MS) Data
m/zIonNotes
170.12[M+H]⁺Predicted monoisotopic mass: 169.11 Da
114.09[M - C₄H₉]⁺Loss of the tert-butyl group
70.06[M - Boc]⁺Loss of the Boc protecting group
57.07[C₄H₉]⁺tert-Butyl cation

Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample of this compound

  • Pipettes and vials

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe for the appropriate nucleus (¹H or ¹³C) and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Sample of this compound

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal. If it is a solid, use the pressure clamp to ensure good contact.

  • Spectrum Acquisition: Acquire the IR spectrum of the sample, typically over a range of 4000-400 cm⁻¹. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)

  • HPLC-grade solvent (e.g., methanol or acetonitrile)

  • Sample of this compound

  • Vials and syringes

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

  • Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and major fragment ions.

Visualizations

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.

Spectroscopic_Workflow Synthesis Compound Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Primary Structure IR IR Spectroscopy Synthesis->IR Functional Groups MS Mass Spectrometry Synthesis->MS Molecular Weight Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Report Final Characterization Report Data_Analysis->Final_Report

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to tert-Butyl but-3-yn-1-ylcarbamate: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl but-3-yn-1-ylcarbamate. It is a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine, making it a valuable building block in organic synthesis, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its primary application in targeted protein degradation. All quantitative data is presented in clear, tabular format, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound is an organic compound utilized as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals and pesticides. Its stability under dry conditions is a key property, though it is susceptible to hydrolysis when exposed to moisture or heat.

General Properties
PropertyValue
CAS Number 149990-27-2
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
IUPAC Name This compound
Synonyms tert-butyl 3-butynylcarbamate
Appearance White crystalline solid to a colorless to yellow liquid or semi-solid.[1]
Storage Sealed in a dry environment at 2-8°C.[1]
Physicochemical Data

The experimental determination of some physical properties is not widely published. The following table includes predicted values from computational models.

PropertyValueSource
Density 0.976 ± 0.06 g/cm³(Predicted)
Boiling Point 250.5 ± 23.0 °C(Predicted)
Flash Point 105.3 °C
Refractive Index 1.454
Solubility Soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane.

Synthesis and Purification

The synthesis of this compound can be achieved through the reaction of 4-pentynoic acid with tert-butanol. A general synthetic scheme is outlined below.

G reagent1 4-Pentynoic Acid reaction_mixture Reaction Mixture in tert-Butanol reagent1->reaction_mixture reagent2 tert-Butanol reagent2->reaction_mixture reagent3 Triethylamine reagent3->reaction_mixture reagent4 Diphenylphosphoryl Azide (DPPA) reagent4->reaction_mixture heating Heat to 85°C (Overnight) reaction_mixture->heating workup Solvent Removal (Vacuum Concentration) heating->workup purification Silica Gel Column Chromatography (DCM as eluent) workup->purification product This compound (White Solid) purification->product

Synthesis Workflow for this compound.
Experimental Protocol: Synthesis

This protocol is based on a general procedure for the synthesis of N-Boc protected amines.

Materials:

  • 4-pentynoic acid

  • tert-butanol

  • Triethylamine

  • Diphenylphosphoryl azide (DPPA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve 4-pentynoic acid (1.0 eq) in tert-butanol.

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq) to the cooled solution.

  • Slowly add diphenylphosphoryl azide (DPPA) (1.0 eq) to the reaction mixture. Caution: The reaction may initiate rapidly.

  • After the addition is complete, heat the reaction mixture to 85°C and maintain this temperature overnight under a nitrogen atmosphere.

  • Upon completion, allow the mixture to cool to room temperature and remove the solvent by vacuum concentration.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound as a white solid.[2]

Spectroscopic Analysis

¹H NMR Spectroscopy
  • -C(CH₃)₃ (tert-butyl group): A sharp singlet peak is expected around δ 1.4 ppm, integrating to 9 protons.

  • -CH₂-CH₂-C≡CH (methylene groups): Two multiplets are expected in the range of δ 2.2-3.4 ppm, each integrating to 2 protons.

  • -C≡CH (alkynyl proton): A triplet is expected around δ 1.9-2.0 ppm, integrating to 1 proton.

  • -NH- (carbamate proton): A broad singlet is expected around δ 4.5-5.0 ppm, integrating to 1 proton.

¹³C NMR Spectroscopy
  • -C(CH₃)₃ (tert-butyl carbons): A signal is expected around δ 28 ppm.

  • -C(CH₃)₃ (quaternary carbon): A signal is expected around δ 79-80 ppm.

  • -CH₂-CH₂- (methylene carbons): Signals are expected in the aliphatic region, approximately δ 20-40 ppm.

  • -C≡CH (alkynyl carbons): Two signals are expected around δ 70 ppm and δ 80-85 ppm.

  • -C=O (carbonyl carbon): A signal is expected around δ 155-156 ppm.

Infrared (IR) Spectroscopy
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amide) Stretch3300-3500 (broad)
C-H (Alkyne) Stretch~3300 (sharp)
C-H (Alkyl) Stretch2850-3000
C≡C (Alkyne) Stretch2100-2260 (weak)
C=O (Carbonyl) Stretch1680-1720 (strong)
Mass Spectrometry

The expected molecular ion peak [M]⁺ in the mass spectrum would be at m/z = 169.22. Common fragmentation patterns would involve the loss of the tert-butyl group or cleavage of the carbamate moiety.

Application in Drug Discovery: PROTACs

This compound is a key building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3] The terminal alkyne group allows for its use in copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to link a ligand for a target protein of interest to a ligand for an E3 ubiquitin ligase.[4]

Mechanism of Action of PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

G cluster_0 Ternary Complex Formation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degradation Products Proteasome->Degradation

General Mechanism of Action for a PROTAC.

The process involves the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

Representative Signaling Pathway: BRD4 Degradation

As a practical example, alkyne-containing linkers are used in the synthesis of PROTACs that target Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in cancer. The PROTAC would consist of a BRD4 inhibitor (like JQ1), a linker derived from a molecule such as this compound, and an E3 ligase ligand (e.g., for VHL or Cereblon).

G BRD4_PROTAC BRD4-Targeting PROTAC Ternary_Complex BRD4-PROTAC-E3 Complex BRD4_PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex E3_Ligase E3 Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of BRD4 Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of BRD4 Ubiquitination->Degradation Downstream_Effects Downregulation of Oncogenes (e.g., c-Myc) Degradation->Downstream_Effects Cellular_Outcome Inhibition of Cancer Cell Proliferation Downstream_Effects->Cellular_Outcome

PROTAC-mediated degradation pathway of BRD4.

Safety Information

This compound is associated with several hazard classifications. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Hazard ClassGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.
Eye Damage/IrritationH319Causes serious eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.
STOT - Single ExposureH335May cause respiratory irritation.

Precautionary Statements: P261, P280, P305+P351+P338.[1]

References

Technical Guide: tert-Butyl but-3-yn-1-ylcarbamate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl but-3-yn-1-ylcarbamate, a versatile building block in modern medicinal chemistry. This document outlines its chemical properties, a detailed synthesis protocol, and its significant application in the development of targeted protein degraders.

Core Compound Data

CAS Number: 149990-27-2[1]

Molecular Weight: 169.22 g/mol [2]

Here is a summary of the key quantitative data for this compound:

PropertyValueSource
CAS Number 149990-27-2[1]
Molecular Formula C₉H₁₅NO₂[2]
Molecular Weight 169.22[2]
Physical Form Colorless to Yellow Liquid or Semi-solid or Solid[1]
Purity Typically ≥95%[1]
Storage Temperature 2-8°C, sealed in a dry environment[1]
Synonyms tert-butyl 3-butynylcarbamate, N-Boc-3-butyn-1-amine[1]

Experimental Protocol: Synthesis of this compound

A common synthetic route to this compound, also referred to as N-Boc-butyn-4-amine, involves the reaction of 4-pentynoic acid with tert-butanol. The following protocol provides a general procedure for this synthesis.

Materials:

  • 4-pentynoic acid

  • tert-butanol

  • Triethylamine

  • Diphenylphosphoryl azide (DPPA) - Caution: Handle with care as the reaction can be vigorous.

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, dissolve 4-pentynoic acid (e.g., 1.96 g, 20 mmol) in tert-butanol (e.g., 6 mL).

  • Cool the solution to 0°C using an ice bath.

  • Add triethylamine (e.g., 3 mL) to the cooled solution.

  • Slowly add diphenylphosphoryl azide. Note: The reaction may initiate rapidly and could proceed with significant energy release.

  • After the addition is complete, heat the reaction mixture to 85°C.

  • Maintain this temperature and stir the reaction overnight under a nitrogen atmosphere.

  • Upon completion, remove the solvent by vacuum concentration.

  • Purify the crude product using silica gel column chromatography with dichloromethane as the eluent.

  • The final product, N-Boc-butyn-4-amine, is typically obtained as a white solid.

Application in PROTAC-Mediated Protein Degradation

A significant application of this compound is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that facilitate the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1]

The terminal alkyne group of this compound serves as a versatile chemical handle for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling its conjugation to other molecular components. The Boc-protected amine provides a stable functional group that can be deprotected to allow for further chemical modifications.

Logical Workflow: PROTAC Synthesis and Function

The following diagram illustrates the general workflow of synthesizing a PROTAC using a linker derived from this compound and the subsequent mechanism of action.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_function PROTAC Mechanism of Action Linker This compound (Linker Precursor) PROTAC PROTAC Molecule Linker->PROTAC Conjugation Warhead Target Protein Ligand (Warhead) Warhead->PROTAC Conjugation E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Conjugation Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: General workflow of PROTAC synthesis and its mechanism of action.

Signaling Pathway: PROTAC-Mediated Degradation of Target Proteins

The diagram below outlines the signaling pathway initiated by a PROTAC molecule, leading to the degradation of a target protein.

PROTAC_Signaling PROTAC PROTAC Ternary Ternary Complex Formation PROTAC->Ternary Target Target Protein (e.g., AR, BET) Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb E2/Ub Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated protein degradation.

References

A Comprehensive Technical Guide to the Solubility of tert-Butyl but-3-yn-1-ylcarbamate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of tert-butyl but-3-yn-1-ylcarbamate (also known as N-Boc-3-butyn-1-amine), a critical parameter for its application in organic synthesis, particularly in the realms of medicinal chemistry and materials science. This document outlines the qualitative solubility profile of the compound, presents detailed experimental protocols for quantitative solubility determination, and offers a visual representation of the experimental workflow.

Solubility Profile of this compound

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes, including reaction kinetics, purification, and formulation. The molecular structure of this compound, featuring both a polar carbamate group and non-polar alkyl and alkynyl moieties, suggests a versatile solubility profile across a range of organic solvents.

Qualitative Solubility

Published data indicates that this compound is soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane[1]. Based on the principle of "like dissolves like," its expected solubility in other organic solvents can be inferred.

Quantitative Solubility Data

To date, a comprehensive, publicly available dataset of the quantitative solubility of this compound in a wide array of organic solvents is limited. The following table summarizes the known qualitative solubility and provides a template for recording experimentally determined quantitative values.

Table 1: Solubility of this compound in Various Organic Solvents

Solvent ClassSolventQualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)Molar Solubility (mol/L at 25°C)
Halogenated DichloromethaneSoluble[1]Data Not AvailableData Not Available
ChloroformSoluble[1]Data Not AvailableData Not Available
Polar Aprotic N,N-DimethylformamideSoluble[1]Data Not AvailableData Not Available
Dimethyl SulfoxideExpected to be SolubleData Not AvailableData Not Available
AcetoneExpected to be SolubleData Not AvailableData Not Available
TetrahydrofuranExpected to be SolubleData Not AvailableData Not Available
Polar Protic MethanolExpected to be SolubleData Not AvailableData Not Available
EthanolExpected to be SolubleData Not AvailableData Not Available
Non-polar TolueneExpected to be Sparingly SolubleData Not AvailableData Not Available
HexaneExpected to be Sparingly SolubleData Not AvailableData Not Available
Ester Ethyl AcetateExpected to be SolubleData Not AvailableData Not Available

Experimental Protocols for Quantitative Solubility Determination

Accurate quantitative solubility data is crucial for reproducible and scalable chemical processes. The following are detailed methodologies for the precise measurement of the solubility of this compound.

Gravimetric Method

This classical and reliable method involves the preparation of a saturated solution, followed by the isolation and quantification of the dissolved solute by mass.

Materials and Equipment:

  • This compound (high purity)

  • Analytical grade organic solvents

  • Sealed vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)

  • Thermostatic shaker or orbital incubator

  • Analytical balance (± 0.0001 g)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.22 µm, solvent-compatible)

  • Evaporating dish or watch glass

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume (e.g., 10.00 mL) of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the sealed vial in a thermostatic shaker set at a constant temperature (e.g., 25.0 ± 0.1 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand in the thermostatic bath for at least 4 hours to permit the sedimentation of the undissolved solid.

  • Sample Withdrawal: Carefully withdraw a known volume (e.g., 5.00 mL) of the clear supernatant using a pre-equilibrated pipette, ensuring no solid particles are disturbed.

  • Filtration: Immediately filter the withdrawn aliquot through a syringe filter into a pre-weighed, dry evaporating dish.

  • Solvent Evaporation: Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without causing decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, cool the evaporating dish in a desiccator to room temperature and weigh it on an analytical balance. Repeat the drying and weighing cycles until a constant mass is achieved.

  • Calculation: The solubility (S) in g/100 mL is calculated using the following formula: S = (Mass of solute / Volume of aliquot) x 100

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a sensitive and accurate technique for determining solubility, especially for compounds with good UV absorbance.

Materials and Equipment:

  • HPLC system with a UV detector

  • Analytical column (e.g., C18)

  • Reference standard of this compound

  • HPLC grade solvents

  • Other materials as listed for the gravimetric method

Procedure:

  • Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Inject each standard into the HPLC system and record the peak area. Construct a calibration curve by plotting peak area versus concentration.

  • Preparation of Saturated Solution and Sampling: Follow steps 1-5 as described in the Gravimetric Method (Section 2.1).

  • Sample Dilution: Quantitatively dilute the filtered aliquot with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve. The solubility is then calculated by multiplying this concentration by the dilution factor.

Visualized Experimental Workflow

The following diagram provides a logical representation of the key steps involved in a typical solubility determination experiment.

G cluster_0 Preparation cluster_1 Sampling cluster_2 Quantification cluster_3 Data Analysis A Add Excess Solute to Solvent B Seal and Equilibrate (Constant Temperature & Agitation) A->B C Settle Undissolved Solid B->C D Withdraw Supernatant C->D E Filter Aliquot D->E F Gravimetric Analysis (Evaporation & Weighing) E->F G Instrumental Analysis (e.g., HPLC, UV-Vis) E->G H Calculate Solubility (g/100 mL, mol/L) F->H G->H

References

An In-depth Technical Guide on the Stability and Storage of tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the stability and recommended storage conditions for tert-Butyl but-3-yn-1-ylcarbamate. Due to the limited availability of specific quantitative stability data in the public domain, this document synthesizes known qualitative information, discusses potential degradation pathways based on the chemical structure, and provides detailed experimental protocols for researchers to determine these critical physicochemical properties.

Physicochemical Properties and Stability Profile

This compound is an organic compound that serves as a valuable building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and research applications. Its stability is largely dictated by the presence of the tert-butoxycarbonyl (Boc) protecting group and the terminal alkyne functionality.

General Stability:

The compound is generally stable under anhydrous conditions.[1] However, it is susceptible to degradation under certain environmental stressors, primarily moisture and elevated temperatures.[1] The primary modes of degradation are anticipated to be hydrolysis of the carbamate linkage and thermal decomposition.

Storage Recommendations:

For optimal stability, this compound should be stored in a tightly sealed container in a dry atmosphere. Several suppliers recommend refrigeration at temperatures between 2-8°C.

Quantitative Data Summary

ParameterValueSource/Rationale
Appearance Colorless to yellow liquid or semi-solidSupplier Data Sheets
Recommended Storage 2-8°C, sealed in a dry environmentSupplier Recommendations
Moisture Sensitivity Susceptible to hydrolysis when wet or heatedBased on the known chemistry of carbamates.[1]
Thermal Stability Prone to thermal decompositionThe Boc protecting group can be thermally labile at elevated temperatures.
Acid Stability UnstableThe Boc group is readily cleaved under acidic conditions.
Base Stability Generally stableThe Boc protecting group is known to be stable towards most bases.
Light Stability Data not availablePhotostability studies are recommended to determine the effect of light exposure.

Potential Degradation Pathways

The chemical structure of this compound suggests two primary degradation pathways under stress conditions: hydrolysis and thermal decomposition.

3.1. Hydrolytic Degradation

The carbamate functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, or can occur neutrally, especially at elevated temperatures in the presence of water.[1] Acid-catalyzed hydrolysis is expected to be the most significant pathway, leading to the cleavage of the Boc group to form but-3-yn-1-amine, carbon dioxide, and tert-butanol.

G cluster_hydrolysis Hydrolytic Degradation Pathway Compound This compound Products But-3-yn-1-amine + CO₂ + tert-Butanol Compound->Products Hydrolysis Water H₂O Acid H⁺ (catalyst)

Caption: Predicted hydrolytic degradation pathway of this compound.

3.2. Thermal Degradation

The tert-butoxycarbonyl (Boc) group is known to be thermally labile. At elevated temperatures, it can undergo elimination to produce but-3-yn-1-amine, carbon dioxide, and isobutylene. This degradation pathway is significant as it can occur in the absence of water.

G cluster_thermal Thermal Degradation Pathway Compound This compound Products But-3-yn-1-amine + CO₂ + Isobutylene Compound->Products Thermolysis Heat Δ (Heat)

Caption: Predicted thermal degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To obtain quantitative stability data, a forced degradation study is recommended. The following protocols provide a framework for investigating the stability of this compound under various stress conditions.

4.1. General Experimental Workflow

The workflow for a forced degradation study involves preparing a stock solution of the compound, subjecting it to various stress conditions, and analyzing the samples at specified time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

G cluster_workflow Forced Degradation Experimental Workflow Prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) Stress Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Prep->Stress Sample Sample at Time Points (e.g., 0, 2, 4, 8, 24 hours) Stress->Sample Neutralize Neutralize/Quench Reaction Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Quantify Degradation and Identify Degradants Analyze->Data

Caption: General experimental workflow for a forced degradation study.

4.2. Preparation of Stock Solution

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

4.3. Forced Degradation Conditions

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at predetermined time intervals.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid (HCl) before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at predetermined time intervals for HPLC analysis.

  • Thermal Degradation (in solution):

    • Reflux the stock solution at an elevated temperature (e.g., 80°C).

    • Withdraw aliquots at predetermined time intervals, cool to room temperature, and analyze by HPLC.

  • Thermal Degradation (solid state):

    • Place a known amount of the solid compound in a controlled temperature oven (e.g., 80°C).

    • At specified time points, remove a sample, dissolve it in the mobile phase to a known concentration, and analyze by HPLC.

  • Photostability Testing:

    • Expose a thin layer of the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • At the end of the exposure period, analyze both the exposed and control samples by HPLC.

4.4. Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following is a suggested starting point for method development:

ParameterSuggested Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer)
Flow Rate 1.0 mL/min
Detection UV detection at a suitable wavelength (to be determined by UV scan of the compound)
Injection Volume 10 µL
Column Temperature 25°C

The method must be validated to demonstrate its ability to separate this compound from all potential degradation products.

Conclusion

While specific quantitative stability data for this compound is not widely published, its chemical structure provides a strong basis for predicting its stability profile. The compound is expected to be stable under dry, refrigerated conditions but is susceptible to hydrolysis and thermal degradation. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to generate the necessary stability data to ensure the quality, safety, and efficacy of their work involving this important chemical intermediate. Adherence to proper storage and handling procedures is paramount to maintaining the integrity of this compound.

References

A Technical Guide to High-Purity tert-Butyl but-3-yn-1-ylcarbamate for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available high-purity tert-Butyl but-3-yn-1-ylcarbamate, a critical building block in pharmaceutical and organic synthesis. This document details commercial suppliers, purity specifications, and experimental protocols for its synthesis and purification, enabling informed decisions for procurement and laboratory use.

Commercial Supplier Analysis

The procurement of high-purity starting materials is a critical first step in any research and development workflow. A variety of chemical suppliers offer this compound, with purities typically ranging from 95% to over 99%. The following table summarizes the offerings from several prominent suppliers. It is important to note that while some suppliers provide detailed analytical data on their websites, for others, a Certificate of Analysis (CoA) must be requested for specific batch information.

SupplierStated PurityAnalytical Methods MentionedAvailability
Sigma-Aldrich ≥95%[1][2]Certificate of Analysis available upon request.Various quantities (e.g., 250 mg, 1 g, 5 g)[1]
MedChemExpress High Purity (specifics on CoA)[3]HPLC, LC-MS, NMR mentioned as available.[4]Inquire for details.
BLD Pharm Inquire for specifications.NMR, HPLC, LC-MS, UPLC data available.[4]Various quantities (e.g., 25g).
Acmec Biochemical High Quality (specifics on CoA).Inquire for details.Inquire for details.[5]
ChemScene ≥97% (for the (S)-enantiomer)[6]Inquire for details.Inquire for details.
ChemicalBook Lists various suppliers, some with ≥99% purity.Varies by supplier.Varies by supplier.

Experimental Protocols

For researchers who prefer to synthesize this compound in-house, or for process development chemists, two common synthetic routes are detailed below.

Synthesis of this compound

Two primary synthetic strategies for preparing this compound are the reaction of 4-pentynoic acid with a Curtius rearrangement and the direct Boc-protection of but-3-yn-1-amine.

This method involves the conversion of a carboxylic acid to a carbamate via an isocyanate intermediate, often generated through a Curtius-type rearrangement.

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: To a solution of 4-pentynoic acid (1.0 eq) in anhydrous tert-butanol, add triethylamine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of DPPA: Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) to the reaction mixture. Caution: This reaction can be exothermic and may proceed vigorously.

  • Reaction Progression: After the addition is complete, heat the mixture to 85 °C and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound as a white solid or colorless oil.

This is a more direct approach, assuming the availability of the starting amine. The protection of the amino group with a tert-butoxycarbonyl (Boc) group is a standard and high-yielding transformation.[7][8][9]

Reaction Scheme:

Detailed Protocol:

  • Reaction Setup: Dissolve but-3-yn-1-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system of dioxane and water.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution. A base such as triethylamine (Et₃N) or sodium bicarbonate (NaHCO₃) (1.2 eq) is often added to scavenge the acid formed during the reaction.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction with water or a dilute aqueous solution of ammonium chloride. If using an organic solvent, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product is often of high purity, but can be further purified by silica gel chromatography if necessary.

Visualized Workflows and Relationships

To aid in the decision-making and experimental planning processes, the following diagrams illustrate key logical workflows.

SupplierSelectionWorkflow Start Identify Need for This compound Purity Define Required Purity (e.g., >95%, >98%, >99%) Start->Purity Quantity Determine Required Quantity Start->Quantity Timeline Establish Project Timeline Start->Timeline SupplierSearch Search Commercial Suppliers (e.g., Sigma-Aldrich, MCE) Purity->SupplierSearch Quantity->SupplierSearch Timeline->SupplierSearch RequestCoA Request Certificate of Analysis (CoA) for Batch-Specific Data SupplierSearch->RequestCoA CompareData Compare Purity, Price, and Lead Time RequestCoA->CompareData Decision Select Optimal Supplier CompareData->Decision Purchase Procure Material Decision->Purchase

Caption: Logical workflow for selecting a commercial supplier.

SynthesisWorkflow cluster_method1 Method 1: From 4-Pentynoic Acid cluster_method2 Method 2: From but-3-yn-1-amine M1_Start 4-Pentynoic Acid M1_Step1 React with DPPA and t-BuOH M1_Start->M1_Step1 M1_Step2 Work-up M1_Step1->M1_Step2 M1_Step3 Purification (Column Chromatography) M1_Step2->M1_Step3 FinalProduct High-Purity This compound M1_Step3->FinalProduct M2_Start but-3-yn-1-amine M2_Step1 React with Boc Anhydride and Base M2_Start->M2_Step1 M2_Step2 Work-up M2_Step1->M2_Step2 M2_Step3 Purification (Optional) M2_Step2->M2_Step3 M2_Step3->FinalProduct

Caption: Overview of synthetic routes to the target compound.

PurificationAndAnalysis Crude Crude Product Purification Purification Method (e.g., Column Chromatography, Recrystallization) Crude->Purification PureProduct Purified Product Purification->PureProduct Analysis Purity and Identity Analysis PureProduct->Analysis NMR NMR Spectroscopy (Structure Verification) Analysis->NMR HPLC HPLC (Purity Assessment) Analysis->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Analysis->MS Final Verified High-Purity Product NMR->Final HPLC->Final MS->Final

Caption: Experimental workflow for purification and analysis.

References

tert-Butyl but-3-yn-1-ylcarbamate: A Bifunctional Tool for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of medicinal chemistry and drug discovery, the development of modular and versatile molecular building blocks is paramount. tert-Butyl but-3-yn-1-ylcarbamate has emerged as a significant bifunctional molecule, serving as a crucial linker in the synthesis of complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers in the field of targeted protein degradation and bioconjugation.

The unique structure of this compound incorporates two key functional groups: a terminal alkyne and a tert-butyloxycarbonyl (Boc) protected amine. This arrangement allows for sequential and orthogonal chemical modifications. The terminal alkyne is readily functionalized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," enabling the efficient coupling to azide-modified molecules. The Boc-protected amine provides a stable, yet easily cleavable, handle for the introduction of other molecular entities through amide bond formation or other amine-related chemistries after deprotection. This bifunctionality makes it an ideal component for constructing heterobifunctional molecules like PROTACs, which require the precise linking of a target protein-binding ligand and an E3 ubiquitin ligase-recruiting moiety.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key quantitative data.

Table 1: Physical and Chemical Properties

PropertyValueSource
CAS Number 149990-27-2[1][2]
Molecular Formula C₉H₁₅NO₂[1][2]
Molecular Weight 169.22 g/mol [2]
Physical Form White crystalline solid or colorless to yellow liquid/semi-solid[1]
Boiling Point 250.5 ± 23.0 °C (Predicted)[1]
Density 0.976 ± 0.06 g/cm³ (Predicted)[1]
Refractive Index 1.454 (Predicted)[1]
Solubility Soluble in common organic solvents (chloroform, dimethylformamide, dichloromethane)[1]
Storage Sealed in dry, 2-8°C

Table 2: Spectroscopic Data (Predicted/Typical)

SpectrumKey Features
¹H NMR Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the methylene groups adjacent to the nitrogen and the alkyne (multiplets), and the terminal alkyne proton (singlet, ~2.0 ppm, 1H).
¹³C NMR Resonances for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, the methylene carbons, and the sp-hybridized carbons of the alkyne.
IR Spectroscopy Characteristic peaks for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the terminal alkyne C-H and C≡C stretches.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for its synthesis and key reactions.

Synthesis of this compound

A common synthetic route to this compound is from 4-pentynoic acid.[2]

Materials:

  • 4-pentynoic acid

  • tert-Butanol

  • Triethylamine

  • Diphenylphosphoryl azide

  • Dichloromethane

  • Silica gel

Procedure:

  • To a solution of 4-pentynoic acid (1.0 eq) in tert-butanol, add triethylamine (1.5 eq) at 0 °C.

  • Slowly add diphenylphosphoryl azide (1.0 eq). Caution: The reaction can be exothermic.

  • Heat the reaction mixture to 85 °C and stir overnight under a nitrogen atmosphere.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using dichloromethane as the eluent to yield this compound as a white solid (Typical yield: ~53%).[2]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of this compound can be readily reacted with an azide-containing molecule using CuAAC.

Materials:

  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 eq) and the azide-functionalized molecule (1.0 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a catalyst solution by dissolving copper(II) sulfate pentahydrate (0.05 eq) in a minimal amount of water.

  • Add the catalyst solution to the reaction mixture.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq) to the reaction flask to reduce Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the triazole product.

Boc Deprotection

The Boc protecting group can be efficiently removed under acidic conditions to liberate the primary amine.

Materials:

  • Boc-protected substrate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve the Boc-protected compound in dichloromethane.

  • Add trifluoroacetic acid (typically 25-50% v/v in DCM).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 30 minutes to a few hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • For workup, dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Visualizations

Diagrams are provided below to illustrate the molecular structure, a general experimental workflow, and its application in a key signaling pathway.

Caption: Molecular structure of this compound.

General Experimental Workflow start This compound step1 Step 1: CuAAC Reaction (Click Chemistry) start->step1 step2 Couple with Azide-modified Molecule A step1->step2 intermediate Boc-Protected Intermediate step2->intermediate step3 Step 2: Boc Deprotection (Acidic Conditions) intermediate->step3 step4 Couple with Molecule B (e.g., Amide Coupling) step3->step4 final_product Final Bifunctional Molecule step4->final_product

Caption: A generalized experimental workflow for utilizing the bifunctionality.

PROTAC Mechanism of Action POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (containing the linker) PROTAC->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Conclusion

This compound stands out as a highly valuable and versatile bifunctional molecule for modern drug discovery and chemical biology. Its orthogonal reactive handles—the alkyne for click chemistry and the protected amine for subsequent functionalization—provide a robust platform for the modular synthesis of complex molecules. The detailed protocols and data presented in this guide are intended to empower researchers to effectively harness the potential of this compound in their synthetic endeavors, particularly in the burgeoning field of targeted protein degradation. As the quest for more selective and potent therapeutics continues, the utility of well-designed molecular linkers like this compound will undoubtedly continue to grow.

References

The Strategic Role of the Boc Protecting Group in the Chemistry of tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. In the context of tert-butyl but-3-yn-1-ylcarbamate, the Boc group plays a multifaceted role, not only masking the reactivity of the primary amine but also influencing the chemical behavior of the terminal alkyne. This technical guide provides an in-depth analysis of the Boc group's function in this versatile building block, complete with experimental protocols, quantitative data, and logical diagrams to illustrate key concepts.

The Core Function of the Boc Protecting Group

The primary role of the Boc group is to protect the amino functionality from unwanted reactions. Amines are nucleophilic and basic, which can interfere with a wide range of chemical transformations. By converting the amine to a carbamate, the Boc group effectively deactivates its nucleophilicity and basicity, allowing for selective reactions at other sites within the molecule, most notably the terminal alkyne.

Boc Protection of but-3-yn-1-amine

The introduction of the Boc group onto but-3-yn-1-amine is typically achieved through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction is generally high-yielding and can be performed under mild conditions.

Table 1: Representative Conditions for Boc Protection of Amines

Amine SubstrateReagentsSolventTemperatureTime (h)Yield (%)Reference
Primary/Secondary AmineBoc₂O, TriethylamineDichloromethaneRoom Temp.Overnight>95
Primary/Secondary Amine SaltBoc₂O, Solid-supported triethylamineMethanolRoom Temp.3High
4-piperidyl ureaBoc₂O, TriethylamineWater20-25 °C8-10High

Experimental Protocol: Boc Protection of an Amine

  • Materials: Amine (1.0 eq), Di-tert-butyl dicarbonate (1.2 eq), Triethylamine (1.5 eq), Dichloromethane.

  • Procedure: To a solution of the amine and triethylamine in dichloromethane, add di-tert-butyl dicarbonate at room temperature. Stir the reaction mixture overnight. Wash the organic layer with a saturated NaHCO₃ solution and then with deionized water. Dry the organic layer with anhydrous Na₂SO₄ and concentrate under reduced pressure to yield the N-Boc protected amine.

Boc_Protection Amine But-3-yn-1-amine Product This compound Amine->Product Nucleophilic Acyl Substitution Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., Dichloromethane) Solvent->Product

Caption: Boc Protection Workflow.

Boc Deprotection: Unmasking the Amine

The Boc group is prized for its lability under acidic conditions, allowing for its facile removal to reveal the free amine. This orthogonality is crucial in multi-step syntheses where other protecting groups that are sensitive to different conditions may be present. The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM).

Table 2: Conditions for Boc Deprotection

Boc-protected SubstrateReagentsSolventTemperatureTime (h)Yield (%)Reference
N-Boc AmineTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temp.1-3High
N-Boc AmineOxalyl chloride (3 eq)MethanolRoom Temp.1-4up to 90
N-Boc-4-aminopyridineTrifluoroacetic Acid (TFA)---78-86 (overall)

Experimental Protocol: Boc Deprotection with TFA

  • Materials: Boc-protected amine (1.0 eq), Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure: Dissolve the Boc-protected amine in a mixture of DCM and TFA (e.g., 5:1 v/v). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Concentrate the reaction mixture in vacuo to afford the free amine as a trifluoroacetate salt. This salt can often be used directly in the next step without further purification.

Boc_Deprotection Boc_Amine This compound Product But-3-yn-1-amine (as salt) Boc_Amine->Product Acid-catalyzed cleavage Byproducts CO₂ + Isobutylene Boc_Amine->Byproducts Acid Strong Acid (e.g., TFA) Acid->Product

Caption: Boc Deprotection Workflow.

Influence of the Boc Group on Alkyne Reactivity

Beyond its primary protective function, the Boc group exerts both steric and electronic effects that influence the reactivity of the terminal alkyne in this compound.

Steric Effects

The bulky tert-butyl group can introduce steric hindrance, which may affect the rate of reactions at the alkyne, particularly with sterically demanding reaction partners. However, the four-carbon chain separating the Boc group and the alkyne mitigates this effect to a large extent, allowing the alkyne to participate in a variety of coupling reactions.

Electronic Effects

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in drug discovery, primarily due to its bifunctional nature. The protected amine and the reactive alkyne allow for its incorporation into larger molecules through sequential chemical transformations.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes. This reaction allows for the straightforward introduction of aromatic and heteroaromatic moieties onto the butynyl chain.

Table 3: Representative Conditions for Sonogashira Coupling

AlkyneAryl HalideCatalyst SystemBaseSolventTemperatureYield (%)Reference
2-Methyl-3-butyn-2-olAryl iodidesPd(PPh₃)₂Cl₂, CuITriethylamineTriethylamineRoom Temp.High
Terminal AlkynesAryl BromidesPd(PhCN)₂Cl₂/P(t-Bu)₃--Room Temp.High
Terminal AlkynesAryl HalidesPdCl₂(PPh₃)₂, TBAFTBAF- (solvent-free)-Moderate to Excellent

Experimental Protocol: Sonogashira Coupling (General)

  • Materials: this compound (1.0 eq), Aryl halide (1.1 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), CuI (0.04 eq), Triethylamine.

  • Procedure: To a solution of the aryl halide and this compound in triethylamine, add the palladium and copper catalysts. Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed. After an appropriate workup, the coupled product can be purified by column chromatography.

Sonogashira_Coupling Alkyne This compound Product Coupled Product Alkyne->Product C-C Bond Formation Aryl_Halide Aryl Halide (R-X) Aryl_Halide->Product Catalyst Pd/Cu Catalyst Catalyst->Product Base Base (e.g., Et₃N) Base->Product

Caption: Sonogashira Coupling Workflow.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry," particularly the CuAAC reaction, provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The alkyne moiety of this compound readily participates in this reaction, making it a valuable tool for bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Table 4: Representative Conditions for CuAAC Reactions

Alkyne PartnerAzide PartnerCopper SourceLigand/AdditiveSolventTemperatureTime (h)Yield (%)Reference
Terminal AlkyneOrganic AzideCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)Room Temp.4-24High
Terminal AlkyneOrganic AzideCuSO₄·5H₂O/NaAscTBTAt-BuOH/H₂O (1:1)Room Temp.4-24High
OligonucleotideAzideCuBrTBTADMSO/t-butanol45 °C1-

Experimental Protocol: CuAAC Reaction

  • Materials: this compound (1.0 eq), Organic azide (1.1 eq), CuSO₄·5H₂O (0.05 eq), Sodium ascorbate (0.2 eq), tert-Butanol, Water.

  • Procedure: Dissolve this compound and the organic azide in a 1:1 mixture of tert-butanol and water. Add an aqueous solution of CuSO₄·5H₂O, followed by a freshly prepared aqueous solution of sodium ascorbate. Stir the reaction mixture vigorously at room temperature for 4-24 hours. Upon completion, dilute with water and extract with an organic solvent. The crude product can be purified by column chromatography.

CuAAC_Reaction Alkyne This compound Product 1,2,3-Triazole Alkyne->Product [3+2] Cycloaddition Azide Organic Azide (R-N₃) Azide->Product Copper Cu(I) Source Copper->Product

Caption: CuAAC Reaction Workflow.

Synthesis of PROTAC Linkers

This compound is frequently employed as a linker component in the synthesis of PROTACs. PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the degradation of that protein. The alkyne of the linker can be used to attach a ligand for the target protein via a CuAAC reaction, while the Boc-protected amine, after deprotection, can be used to attach the E3 ligase ligand.

PROTAC_Synthesis cluster_0 Step 1: Click Reaction cluster_1 Step 2: Deprotection cluster_2 Step 3: Amide Coupling Alkyne_Linker This compound Intermediate1 Boc-Linker-Target Ligand Alkyne_Linker->Intermediate1 CuAAC Azide_Ligand Azide-functionalized Target Ligand Azide_Ligand->Intermediate1 Intermediate2 Amine-Linker-Target Ligand Intermediate1->Intermediate2 TFA PROTAC PROTAC Intermediate2->PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand (with COOH) E3_Ligand->PROTAC

Caption: PROTAC Synthesis Workflow.

Synthesis of Heterocycles: Pyrazoles

The terminal alkyne of this compound can also serve as a precursor for the synthesis of various heterocyclic compounds. For example, pyrazoles, which are important scaffolds in medicinal chemistry, can be synthesized through the condensation of an alkyne with a hydrazine derivative.

Table 5: Synthesis of Pyrazoles

Alkyne PrecursorHydrazine DerivativeCatalyst/ConditionsYield (%)Reference
α,β-alkynoneHydrazinetert-butoxide-
CinnamaldehydeN-TosylhydrazineIonic LiquidExcellent
1,3-dicarbonyl compoundsHydrazinesAcid catalysts-

Experimental Protocol: Synthesis of a Pyrazole Derivative (General)

  • Materials: this compound (or a derivative thereof), Hydrazine derivative, Solvent, Catalyst (if required).

  • Procedure: The specific conditions for pyrazole synthesis can vary widely. A common approach involves the reaction of a 1,3-dicarbonyl compound (which can be formed from the alkyne) with a hydrazine in a suitable solvent, often with acid or base catalysis. The resulting pyrazole can be isolated and purified using standard techniques.

Conclusion

The Boc protecting group in this compound is more than just a simple protecting group; it is a strategic element that enables a wide range of synthetic transformations. Its ability to mask the amine functionality, coupled with its predictable and clean removal, allows for the selective manipulation of the terminal alkyne. This makes this compound a highly valuable and versatile building block for the synthesis of complex molecules, particularly in the field of drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to effectively utilize this important reagent in their synthetic endeavors.

The Indispensable Role of the Terminal Alkyne in tert-Butyl but-3-yn-1-ylcarbamate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and drug development. Its structure is deceptively simple, featuring a terminal alkyne at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other. This guide delves into the core of its utility, focusing specifically on the pivotal role of the terminal alkyne. This functional group serves as a versatile and highly reactive handle, enabling a vast array of chemical transformations that are fundamental to the construction of complex molecular architectures and the development of novel therapeutics. Its linear geometry and the unique reactivity of its sp-hybridized carbons make it an invaluable building block for creating diverse chemical entities.[1][2][3]

The Boc-protecting group provides stability and allows for controlled reactions, ensuring that the amine functionality can be revealed at a desired stage of a synthetic sequence.[3] However, it is the terminal alkyne that imparts the molecule's primary strategic importance, positioning it as a key player in modern synthetic methodologies. This guide will explore the key reactions, applications, and experimental considerations related to this crucial functional group.

The Terminal Alkyne: A Hub of Reactivity

The terminal alkyne is characterized by a carbon-carbon triple bond at the end of a carbon chain.[4] This configuration confers distinct chemical properties:

  • Linear Geometry: The sp-hybridized carbon atoms result in a linear, rigid structure, which can be advantageous in drug design for providing directional interactions within a protein's binding pocket.[1]

  • Acidity: The hydrogen atom attached to the sp-hybridized carbon is significantly more acidic than hydrogens on sp2 or sp3 carbons.[4] This allows for its easy deprotonation by a suitable base to form a nucleophilic acetylide ion, which can then participate in carbon-carbon bond-forming reactions.[5]

  • Reactivity in Cycloadditions and Couplings: The electron-rich triple bond readily participates in a variety of powerful and reliable reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.[][7]

These properties make this compound an ideal starting material for introducing a protected aminoethyl group onto a wide range of molecular scaffolds.

Key Methodologies and Applications

The versatility of the terminal alkyne in this compound is best demonstrated through its application in some of modern chemistry's most robust and widely used reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the cornerstone of "click chemistry," is arguably the most prominent application of this terminal alkyne.[1] This reaction facilitates the rapid and highly efficient formation of a stable 1,4-disubstituted 1,2,3-triazole linkage from a terminal alkyne and an azide.[8][9] The reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it ideal for complex settings, including bioconjugation.[9][10]

In the context of drug development, this allows for the reliable linking of the but-3-yn-1-ylcarbamate moiety to azide-functionalized molecules, such as proteins, antibodies (to form antibody-drug conjugates), or small-molecule pharmacophores.[1]

CuAAC_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Alkyne This compound (Alkyne Component) Solvent Dissolve in Suitable Solvent (e.g., tBuOH/H2O) Alkyne->Solvent Azide Azide-Containing Molecule (e.g., Drug, Probe) Azide->Solvent Mix Combine Reactants Solvent->Mix AddCu Add Cu(II) Source (e.g., CuSO4) & Reducing Agent (e.g., Na-Ascorbate) Mix->AddCu Initiate Catalysis Stir Stir at Room Temp (1-24h) AddCu->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Extract Extraction / Filtration Monitor->Extract Upon Completion Purify Column Chromatography Extract->Purify Product Isolated Triazole Product Purify->Product

General experimental workflow for a CuAAC reaction.

The mechanism involves the in-situ formation of a copper(I) acetylide, which then reacts with the azide in a stepwise manner to generate the triazole product, regenerating the copper(I) catalyst.[8]

CuAAC_Cycle CuI Cu(I) Catalyst CuAcetylide Cu(I)-Acetylide Intermediate CuI->CuAcetylide + Alkyne Alkyne R-C≡CH (Terminal Alkyne) Alkyne->CuAcetylide SixMembered Six-Membered Cu-Intermediate CuAcetylide->SixMembered + Azide Azide R'-N3 (Azide) Azide->SixMembered TriazoleProduct 1,4-Disubstituted Triazole SixMembered->TriazoleProduct Rearrangement & Protonolysis TriazoleProduct->CuI Product Release & Catalyst Regeneration

A simplified representation of the CuAAC catalytic cycle.
Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a new carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11] This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (typically CuI) in the presence of an amine base.[7][12] For this compound, this reaction provides a direct route to installing the protected aminobutyl group onto aromatic and heteroaromatic ring systems, which are prevalent in pharmaceuticals.

This methodology is essential for synthesizing complex drug candidates and building conjugated systems that may have interesting electronic or photophysical properties.[11]

Sonogashira_Workflow cluster_prep Reactant Preparation (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification Alkyne This compound Solvent Dissolve in Anhydrous Solvent (e.g., THF) Alkyne->Solvent Halide Aryl / Vinyl Halide (R-X) Halide->Solvent Mix Combine Reactants Solvent->Mix AddCat Add Pd Catalyst, Cu(I) Co-catalyst, & Amine Base Mix->AddCat Initiate Catalysis Stir Stir at RT or Elevated Temp AddCat->Stir Monitor Monitor by TLC/GC-MS Stir->Monitor Filter Filter & Concentrate Monitor->Filter Upon Completion Purify Column Chromatography Filter->Purify Product Coupled Product (R-C≡C-R') Purify->Product

General experimental workflow for a Sonogashira cross-coupling reaction.

The reaction proceeds via two interconnected catalytic cycles. The palladium cycle involves oxidative addition of the aryl/vinyl halide and reductive elimination of the final product, while the copper cycle facilitates the formation of a copper acetylide intermediate that transmetalates to the palladium center.[12][13]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R-Pd(II)L₂-X Pd0->Pd_complex Oxidative Addition Pd_alkynyl R-Pd(II)L₂-C≡CR' Pd_complex->Pd_alkynyl Transmetalation Product R-C≡CR' Pd_alkynyl->Product Reductive Elimination Product->Pd0 ArX Aryl Halide (R-X) ArX->Pd_complex CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR' CuX->Cu_acetylide + Alkyne, Base Cu_acetylide->Pd_complex from Cu to Pd Alkyne Alkyne (R'-C≡CH) Alkyne->Cu_acetylide Base Base Base->Cu_acetylide

Catalytic cycles of the Sonogashira coupling reaction.

Data Presentation

The following tables summarize the physicochemical properties of this compound and typical quantitative data for the key reactions discussed.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 149990-27-2[14][15]
Molecular Formula C₉H₁₅NO₂[14][16]
Molecular Weight 169.22 g/mol [14]
Appearance White crystalline solid or colorless to yellow liquid/semi-solid[16]
Storage 2-8°C, sealed in dry conditions[15]
Solubility Soluble in common organic solvents (chloroform, DMF, dichloromethane)[16]

Table 2: Representative Quantitative Data for Terminal Alkyne Reactions

Reaction TypeSubstratesCatalyst SystemYield (%)Reference
CuAAC Aryl Azides + Terminal AlkynesCu(I)80-90%[2]
CuAAC Aliphatic Alkynes + Sulfonyl AzidesCuSO₄/Sodium Ascorbate74-79%[2]
Sonogashira Coupling 2-Amino-3-bromopyridines + Terminal AlkynesPd(CF₃COO)₂ / CuI / PPh₃89-90%[11]
Sonogashira Coupling Aryl Bromides + Terminal AlkynesPd(PPh₃)₂Cl₂ / CuI73%[17]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (this compound, 1.0 eq) and the azide-containing compound (1.0 eq) in a suitable solvent mixture (e.g., t-butanol/water, THF/water).[8]

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 - 0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.01 - 0.05 eq) in water.[8]

  • Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The use of a copper-stabilizing ligand like THPTA or TBTA is often recommended to improve efficiency and protect biomolecules.[18][19]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1 to 24 hours.[8] Monitor progress by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling

This reaction must be carried out under an inert atmosphere (e.g., Nitrogen or Argon) due to the air-sensitivity of the catalysts.

  • Apparatus Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl/vinyl halide (1.0 eq), copper(I) iodide (CuI, 0.02-0.10 eq), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.01-0.05 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Reagent Addition: Add anhydrous solvent (e.g., THF or toluene) and an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 eq) via syringe.[12] Stir the mixture for several minutes.

  • Alkyne Addition: Add this compound (1.1-1.5 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 50-85°C) until the starting halide is consumed, as monitored by TLC or GC-MS.[20]

  • Workup and Purification: Cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography.

Conclusion

The terminal alkyne moiety of this compound is not merely a passive structural feature but the very heart of its synthetic utility. Its ability to participate in high-fidelity reactions such as CuAAC and Sonogashira coupling makes it an exceptionally powerful and versatile building block. For researchers in drug discovery and medicinal chemistry, this compound provides a reliable and efficient means to construct complex, nitrogen-containing molecules, conjugate payloads to delivery systems, and explore novel chemical space. A thorough understanding of the reactivity and experimental protocols associated with its terminal alkyne is crucial for harnessing the full potential of this indispensable synthetic tool.[1]

References

Methodological & Application

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Using tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless, which describes reactions that are high-yielding, broad in scope, and generate easily removable byproducts.[1] The 1,3-dipolar cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is a prime example of this philosophy and has become an indispensable tool in drug discovery, bioconjugation, and materials science.[1]

tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional reagent of significant utility in modern organic synthesis. It features a terminal alkyne group, which is a key component for the CuAAC reaction. Additionally, it possesses a tert-butoxycarbonyl (Boc) protected amine. This protecting group can be readily removed under acidic conditions, revealing a primary amine that can be used for subsequent functionalization. This dual functionality makes it an excellent building block for the synthesis of complex molecules, including Proteolysis Targeting Chimeras (PROTACs), where it can serve as a versatile linker.[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1]

These application notes provide an overview of the use of this compound in CuAAC reactions, including a detailed experimental protocol and representative data.

Data Presentation

The following table summarizes representative quantitative data for the copper-catalyzed click reaction between this compound and various azides. Please note that reaction times and yields may vary depending on the specific substrate, catalyst system, and reaction conditions.

Azide PartnerCopper SourceReducing AgentSolvent SystemTemperature (°C)Time (h)Yield (%)Reference
Benzyl AzideCopper(II) AcetateSodium L-Ascorbatetert-Butanol/WaterRoom Temp.18Not Specified[1]
Phenyl AzideCuSO₄·5H₂OSodium AscorbatetBuOH/H₂O (1:1)Room Temp.12>95Representative
1-AzidohexaneCuIN,N-Diisopropylethylamine (DIPEA)THFRoom Temp.892Representative
4-AzidotolueneCuSO₄·5H₂O / THPTASodium AscorbateDMSO/H₂O (3:1)40696Representative

Note: "Representative" yields are based on typical outcomes for CuAAC reactions and are for illustrative purposes.

Experimental Protocols

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an organic azide.

Materials:

  • This compound

  • Organic azide (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol

  • Deionized water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the desired organic azide (1.0-1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In separate vials, prepare fresh aqueous solutions of sodium ascorbate (0.1-0.2 equivalents) and copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture is typically stirred at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water. Extract the product with an organic solvent such as ethyl acetate (3x the volume of the aqueous layer).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol for Bioconjugation Applications using a Water-Soluble Ligand

For applications involving sensitive biological molecules, a copper-stabilizing ligand is often used to prevent oxidative damage. Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common choice.

Materials:

  • This compound functionalized biomolecule

  • Azide-containing cargo molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • THPTA

  • Phosphate-buffered saline (PBS) or other suitable aqueous buffer

Procedure:

  • Reagent Preparation: Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate in an appropriate buffer.

  • Catalyst Pre-complexation: Mix the CuSO₄ and THPTA solutions to form the Cu(I)-THPTA complex. A typical ratio is 1:2 to 1:5 of Cu:THPTA.

  • Reaction Mixture: In a microcentrifuge tube, combine the alkyne-functionalized biomolecule and the azide-containing cargo molecule in the chosen buffer.

  • Reaction Initiation: Add the pre-complexed Cu(I)-THPTA catalyst to the reaction mixture, followed by the addition of the sodium ascorbate solution to initiate the click reaction.

  • Incubation: Allow the reaction to proceed at room temperature or 37°C for 30-60 minutes.

  • Purification: The purification method will depend on the nature of the biomolecule and may include size-exclusion chromatography, dialysis, or affinity purification.

Visualizations

PROTAC Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) using this compound as a component of the linker.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start This compound click_reaction Copper-Catalyzed Click Reaction (CuAAC) start->click_reaction azide_ligand Azide-functionalized E3 Ligase Ligand azide_ligand->click_reaction deprotection Boc Deprotection (e.g., TFA) click_reaction->deprotection linker_amine Linker with Terminal Amine deprotection->linker_amine coupling Amide Coupling or other conjugation linker_amine->coupling poi_ligand POI Ligand with Reactive Group poi_ligand->coupling protac Final PROTAC Molecule coupling->protac

Caption: General workflow for PROTAC synthesis.

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This diagram outlines the catalytic cycle of the CuAAC reaction.

CuAAC_Mechanism cluster_mechanism CuAAC Catalytic Cycle cu2 Cu(II) cu1 Cu(I) cu2->cu1 Reduction cu_acetylide Copper-Acetylide Intermediate cu1->cu_acetylide + Alkyne reducing_agent Sodium Ascorbate reducing_agent->cu2 alkyne Terminal Alkyne (R-C≡CH) alkyne->cu_acetylide azide Azide (R'-N3) cu_triazolide Copper-Triazolide Intermediate azide->cu_triazolide cu_acetylide->cu_triazolide + Azide cu_triazolide->cu1 Regenerates Catalyst triazole 1,4-Disubstituted 1,2,3-Triazole cu_triazolide->triazole Protonolysis

Caption: Catalytic cycle of the CuAAC reaction.

References

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," utilizing tert-Butyl but-3-yn-1-ylcarbamate. This protocol is designed to be a comprehensive guide for synthesizing 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and drug development due to their favorable biological properties and metabolic stability.[1][2]

The CuAAC reaction is renowned for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3][4] The use of this compound allows for the introduction of a Boc-protected amine functionality, which can be deprotected in a subsequent step for further chemical modification, making it a versatile building block in the synthesis of complex molecules.

Data Presentation

The following table summarizes the recommended quantitative parameters for the CuAAC reaction with this compound. Optimization may be necessary depending on the specific azide substrate used.

ParameterRecommended Range/ValueRationale
Alkyne to Azide Ratio 1.0 : 1.1 - 1.2A slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) 1 - 5 mol%Catalytic amount sufficient for the reaction. Lower loadings are preferred to minimize copper contamination in the final product.
Sodium Ascorbate 5 - 10 mol%Acts as a reducing agent to generate the active Cu(I) species from Cu(II) in situ.[3][4] An excess is used to prevent re-oxidation of Cu(I).[3]
Solvent t-BuOH/H₂O (1:1), DMF, or DMSOA mixture of tert-butanol and water is a common and effective solvent system.[1] Other polar aprotic solvents can be used depending on substrate solubility.
Reaction Temperature Room Temperature (20-25 °C)The reaction is typically efficient at ambient temperature.
Reaction Time 4 - 24 hoursReaction progress should be monitored by TLC or LC-MS. Sterically hindered substrates may require longer reaction times.
Expected Yield >90%The CuAAC reaction is known for its high yields.

Experimental Protocols

This section provides a detailed methodology for the CuAAC reaction between this compound and a generic organic azide.

Materials:

  • This compound

  • Organic azide (e.g., Benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and the organic azide (1.1 equivalents) in a 1:1 mixture of t-BuOH and deionized water.

  • Catalyst and Reductant Addition: To the stirred solution, add sodium L-ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents). A color change may be observed upon addition of the copper sulfate.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-24 hours).

  • Work-up:

    • Upon completion, add a saturated aqueous solution of ammonium chloride to the reaction mixture and stir for 30 minutes to complex with the copper catalyst.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted 1,2,3-triazole.

Mandatory Visualizations

Catalytic Cycle of the CuAAC Reaction

CuAAC_Cycle cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide CuI->Cu_Acetylide + Alkyne Alkyne R-C≡CH Alkyne->Cu_Acetylide Azide R'-N₃ Metallacycle Six-membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle + Azide Triazolide Cu(I)-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->CuI Regeneration Product 1,4-Triazole Triazolide->Product + H⁺

Caption: Catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Workflow

Workflow cluster_workflow Experimental Workflow A 1. Dissolve Alkyne and Azide in t-BuOH/H₂O B 2. Add Sodium Ascorbate and CuSO₄·5H₂O A->B C 3. Stir at Room Temperature (4-24 h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with NH₄Cl D->E Reaction Complete F 6. Extract with Ethyl Acetate E->F G 7. Wash, Dry, and Concentrate F->G H 8. Purify by Column Chromatography G->H I 9. Characterize Pure Product H->I

Caption: Step-by-step experimental workflow for the CuAAC reaction.

References

tert-Butyl but-3-yn-1-ylcarbamate as a PROTAC linker for targeted protein degradation.

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the use of tert-Butyl but-3-yn-1-ylcarbamate as a versatile PROTAC linker for targeted protein degradation, designed for researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases.[1] These heterobifunctional molecules are composed of three key elements: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[4]

This compound is a valuable building block in PROTAC synthesis.[5][6] Its structure features two key functional groups: a terminal alkyne and a Boc-protected amine. The alkyne serves as a "clickable" handle for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[7][] This allows for the straightforward conjugation to an azide-modified ligand. The Boc-protected amine, upon deprotection, provides a nucleophilic site for coupling to the second ligand, typically through amide bond formation. This dual functionality offers a modular and efficient approach to synthesizing PROTAC libraries for screening and optimization.[9]

Mechanism of Action: PROTAC-Mediated Protein Degradation

The primary function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase.[1][10] This proximity initiates a cascade of events leading to the destruction of the target protein.

The key steps are:

  • Binding : The PROTAC molecule simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase (e.g., Cereblon or VHL) within the cell.[1]

  • Ternary Complex Formation : The binding of the PROTAC facilitates the formation of a stable ternary complex, bringing the POI and the E3 ligase into close proximity.[11]

  • Ubiquitination : Within this complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ligase to lysine residues on the surface of the POI, tagging it for degradation.[1]

  • Proteasomal Degradation : The cell's 26S proteasome recognizes the polyubiquitinated POI and degrades it into small peptides.[11]

  • Recycling : The PROTAC is then released and can participate in another degradation cycle, acting catalytically.[1]

PROTAC_Mechanism PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Release & Recycling PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (from E2 Ligase) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated targeted protein degradation pathway.

Protocols for PROTAC Synthesis and Evaluation

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step strategy for synthesizing a PROTAC. It involves an initial "click" reaction followed by an amide coupling after deprotection. This modular approach is ideal for creating a library of PROTACs with varying linker lengths or attachment points.[7][9]

Synthesis_Workflow cluster_0 Step 1: Click Reaction cluster_1 Step 2: Amide Coupling start Azide-functionalized E3 Ligand click CuAAC Click Reaction (CuSO₄, NaAsc) start->click linker tert-Butyl but-3-yn-1-ylcarbamate linker->click intermediate Boc-Protected Linker-E3 Ligand click->intermediate deprotection Boc Deprotection (TFA in DCM) intermediate->deprotection amine_intermediate Amine-Linker-E3 Ligand deprotection->amine_intermediate coupling Amide Coupling (HATU, DIPEA) amine_intermediate->coupling warhead Carboxylic Acid-functionalized POI Ligand (Warhead) warhead->coupling final_protac Final PROTAC coupling->final_protac

General workflow for PROTAC synthesis.

Materials:

  • Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)

  • This compound

  • Carboxylic acid-functionalized POI ligand (warhead)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents: t-BuOH/water, DMF, DCM

  • Trifluoroacetic acid (TFA)

  • Coupling agents: HATU

  • Base: DIPEA

Procedure:

  • Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) a. Dissolve the azide-modified E3 ligase ligand (1.0 eq) and this compound (1.05 eq) in a suitable solvent system (e.g., t-BuOH/water).[7] b. Add copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) to initiate the reaction.[7] c. Stir the mixture at room temperature for 12-16 hours. Monitor progress by LC-MS.[4] d. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the resulting Boc-protected intermediate by flash column chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM). b. Add Trifluoroacetic acid (TFA) dropwise at 0°C and stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Remove the solvent and excess TFA under reduced pressure to yield the amine-functionalized Linker-E3 ligand conjugate.

  • Step 3: Amide Coupling a. Dissolve the POI ligand (warhead) with a carboxylic acid handle (1.0 eq) in anhydrous DMF.[4] b. Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[4] c. Add the deprotected amine-Linker-E3 ligand conjugate (1.1 eq) to the reaction mixture. d. Stir at room temperature for 2-4 hours, monitoring by LC-MS.[4] e. Upon completion, dilute with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.[4] f. Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for Protein Degradation Analysis

This protocol is used to visually assess and quantify the degradation of the target protein in cells treated with the synthesized PROTAC.[1]

Materials:

  • Cultured cells expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment : Seed cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 16 or 24 hours). Include a vehicle-only (DMSO) control.[1]

  • Cell Lysis : After incubation, wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[1]

  • Protein Quantification : Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant for each sample using a BCA assay.[1]

  • SDS-PAGE and Western Blotting : a. Load equal amounts of protein from each sample onto an SDS-PAGE gel.[1] b. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[1] c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection and Analysis : a. Wash the membrane and apply an ECL substrate. b. Capture the chemiluminescent signal using an imaging system.[12] c. Quantify the band intensity for the target protein and the loading control using densitometry software.[1] d. Normalize the POI signal to the loading control signal for each lane. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Protocol 3: Determination of DC₅₀ and Dₘₐₓ Values

These two metrics are crucial for quantifying the efficacy of a PROTAC. The DC₅₀ is the concentration required to degrade 50% of the target protein, while the Dₘₐₓ is the maximum degradation percentage achieved.[12]

Evaluation_Workflow cluster_0 Cellular Assay cluster_1 Data Acquisition cluster_2 Data Analysis start Seed Cells treat Treat with PROTAC (Dose-Response) start->treat lyse Cell Lysis & Protein Quantification (BCA) treat->lyse wb Western Blot lyse->wb dens Densitometry (Quantify Bands) wb->dens norm Normalize POI to Loading Control dens->norm calc Calculate % Degradation vs. Vehicle Control norm->calc plot Plot Dose-Response Curve (% Degradation vs. [PROTAC]) calc->plot end Determine DC₅₀ & Dₘₐₓ plot->end

Workflow for quantitative evaluation of PROTAC efficacy.

Procedure:

  • Perform the Western Blot experiment (Protocol 2) using a wide range of PROTAC concentrations (e.g., 10-12 points, half-log dilutions).

  • After quantifying the normalized band intensities, calculate the percentage of remaining protein for each concentration relative to the vehicle control (which is set to 100%).

  • The percentage of degradation is calculated as 100% - % remaining protein.

  • Plot the percentage of degradation on the y-axis against the logarithm of the PROTAC concentration on the x-axis.

  • Fit the data to a non-linear regression curve (e.g., [log]inhibitor vs. normalized response - variable slope) using graphing software like GraphPad Prism.

  • The software will calculate the DC₅₀ value (the concentration at which 50% degradation is achieved) and the Dₘₐₓ (the top plateau of the curve).[1]

Data Presentation

Quantitative data from degradation experiments should be summarized in tables for clear comparison.

Table 1: Representative Degradation Data for a Hypothetical BRD4-Degrader Synthesized with an Alkyne Linker

PROTAC Concentration (nM)% BRD4 Degradation (Western Blot)
0 (Vehicle)0%
0.115%
148%
1085%
10092%
100088% (Hook Effect)
DC₅₀ 1.2 nM
Dₘₐₓ 93%

Note: The "Hook Effect" can be observed at high concentrations where the formation of binary complexes (POI-PROTAC or E3-PROTAC) dominates over the productive ternary complex, leading to reduced degradation.[13]

Table 2: Comparison of PROTAC Efficacy Based on Linker Type

This table provides a comparative view of how different linker compositions can affect degradation potency and efficacy for the same POI and E3 ligand pair.[12][13]

PROTAC IDLinker Type / LengthDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-APEG-32590%
PROTAC-BAlkyl Chain (C8)1885%
PROTAC-C Alkyne-Triazole 5 95%
PROTAC-DPEG-5892%

Data is hypothetical and for illustrative purposes. The alkyne-triazole linker, formed via click chemistry, can provide a certain degree of rigidity and specific geometry that may be optimal for ternary complex formation in some systems, leading to enhanced efficacy.[9]

Conclusion

This compound is a highly effective and versatile chemical tool for the synthesis of PROTACs. Its orthogonal reactive handles—the alkyne for click chemistry and the protected amine for standard coupling reactions—enable a modular and efficient assembly of PROTAC libraries. The protocols provided herein offer a robust framework for the synthesis and subsequent cellular evaluation of novel protein degraders. By systematically applying these methods, researchers can effectively design, build, and test new PROTACs to advance the field of targeted protein degradation and develop novel therapeutics.

References

Application Notes and Protocols for the Synthesis of PROTACs Using tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of tert-Butyl but-3-yn-1-ylcarbamate

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to harness the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS), for the selective degradation of a target protein of interest (POI). A PROTAC molecule is comprised of three essential components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects these two ligands. By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism of action provides a powerful therapeutic modality to target proteins that have been traditionally considered "undruggable."

The linker is a critical determinant of a PROTAC's efficacy, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule. This compound is a versatile and valuable building block for the synthesis of PROTAC linkers. Its key structural features include:

  • A terminal alkyne: This functional group is a versatile handle for various coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This allows for the efficient and modular assembly of PROTACs. The alkyne can also be utilized in other transformations, such as Sonogashira couplings or hydrogenation to form a saturated alkyl linker.

  • A Boc-protected amine: The tert-butyloxycarbonyl (Boc) protecting group allows for the controlled and sequential synthesis of the PROTAC. The amine can be deprotected under acidic conditions to reveal a primary amine, which can then be coupled to a POI or E3 ligase ligand via an amide bond or other suitable chemistries.

These application notes provide detailed protocols for the synthesis of PROTACs utilizing this compound, covering both a "click chemistry" approach and a strategy involving Sonogashira coupling followed by alkyne reduction.

Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein

PROTACs operate by hijacking the cellular ubiquitin-proteasome system. The following diagram illustrates the general mechanism of action.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action.

Experimental Protocols

This section provides two distinct protocols for the synthesis of PROTACs using this compound. The choice of protocol will depend on the desired final linker structure (triazole-containing or saturated alkyl) and the available functionalized ligands.

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of an alkyne-functionalized component with an azide-functionalized component to form a stable triazole linker. This approach is highly modular and efficient.

CuAAC_Workflow cluster_precursors Precursor Synthesis cluster_click Click Chemistry cluster_evaluation Evaluation Alkyne_Precursor This compound Alkyne_Amine but-3-yn-1-amine Alkyne_Precursor->Alkyne_Amine Boc Deprotection (TFA/DCM) POI_Ligand_COOH POI Ligand-COOH POI_Alkyne POI-Linker-Alkyne POI_Ligand_COOH->POI_Alkyne Amide Coupling (HATU, DIPEA) E3_Ligand_Azide E3 Ligand-N3 Alkyne_Amine->POI_Alkyne POI_Alkyne_node POI-Linker-Alkyne Final_PROTAC Final PROTAC POI_Alkyne_node->Final_PROTAC CuSO4, Na-Ascorbate (tBuOH/H2O) E3_Ligand_Azide_node E3 Ligand-N3 E3_Ligand_Azide_node->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (MS, NMR) Purification->Characterization Bio_Assay Biological Assays (Western Blot) Characterization->Bio_Assay

Workflow for PROTAC Synthesis via CuAAC.

Part 1: Synthesis of Alkyne-Functionalized POI Ligand

  • Boc Deprotection of this compound:

    • Dissolve this compound (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting but-3-yn-1-amine TFA salt is often used in the next step without further purification.

  • Amide Coupling with POI Ligand:

    • Dissolve the POI ligand containing a carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add a solution of but-3-yn-1-amine TFA salt (1.2 eq) and additional DIPEA (1.2 eq) in DMF to the activated acid.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS. Upon completion, dilute with ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by flash column chromatography to obtain the alkyne-functionalized POI ligand.

Part 2: CuAAC Reaction

  • Reaction Setup:

    • In a reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized E3 ligase ligand (1.05 eq) in a suitable solvent system (e.g., t-BuOH/water 1:1 or DMF).

    • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

    • Prepare fresh stock solutions of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (e.g., 0.5 M in water) and sodium ascorbate (e.g., 1 M in water).

  • Click Reaction:

    • To the degassed reaction mixture, add sodium ascorbate (0.5 eq) followed by copper(II) sulfate (0.1 eq).

    • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine to remove copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC by preparative reverse-phase HPLC.

Protocol 2: PROTAC Synthesis via Sonogashira Coupling and Alkyne Reduction

This protocol is suitable when an aryl halide-functionalized ligand is available and a saturated alkyl linker is desired.

Sonogashira_Workflow cluster_coupling Sonogashira Coupling cluster_modification Linker Modification & Deprotection cluster_final_coupling Final Coupling & Evaluation Aryl_Halide_POI Aryl Halide-POI Ligand Coupled_Product POI-Alkyne-Linker-Boc Aryl_Halide_POI->Coupled_Product Pd(PPh3)2Cl2, CuI Et3N/DMF Alkyne_Linker This compound Alkyne_Linker->Coupled_Product Reduced_Product POI-Alkyl-Linker-Boc Coupled_Product->Reduced_Product Hydrogenation (Pd/C, H2) Deprotected_Amine POI-Alkyl-Linker-NH2 Reduced_Product->Deprotected_Amine Boc Deprotection (TFA/DCM) Final_PROTAC Final PROTAC Deprotected_Amine->Final_PROTAC Amide Coupling (HATU, DIPEA) E3_Ligand_COOH E3 Ligand-COOH E3_Ligand_COOH->Final_PROTAC Evaluation Purification, Characterization & Biological Assays Final_PROTAC->Evaluation

Workflow for PROTAC Synthesis via Sonogashira Coupling.

Part 1: Sonogashira Coupling

  • Reaction Setup:

    • To a solution of the aryl halide-functionalized POI ligand (1.0 eq) in a mixture of DMF and triethylamine (Et₃N), add this compound (1.2 eq).

    • Degas the mixture with argon for 15-20 minutes.

    • Add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq) and copper(I) iodide (CuI) (0.1 eq).

    • Heat the reaction mixture to 80 °C and stir overnight under an argon atmosphere.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the coupled alkyne intermediate.

Part 2: Alkyne Hydrogenation

  • Reaction Setup:

    • Dissolve the alkyne intermediate (1.0 eq) in ethanol or methanol.

    • Add palladium on carbon (10% Pd/C) (10% w/w).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Hydrogenation:

    • Stir the reaction vigorously at room temperature overnight.

    • Monitor by LC-MS until the starting material is consumed.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the saturated alkyl linker intermediate.

Part 3: Boc Deprotection and Final Amide Coupling

  • Follow the procedure for Boc Deprotection as described in Protocol 1, Part 1.

  • Follow the procedure for Amide Coupling as described in Protocol 1, Part 1, using the deprotected amine from the previous step and a carboxylic acid-functionalized E3 ligase ligand.

  • Purify the final PROTAC by preparative reverse-phase HPLC.

Data Presentation

The following tables summarize typical quantitative data that should be collected during the synthesis and evaluation of PROTACs.

Table 1: Synthesis and Characterization of PROTAC Intermediates and Final Product

Compound IDSynthetic StepStarting MaterialsReagents and ConditionsYield (%)Purity (LC-MS, %)Method of Characterization
INT-01 Boc DeprotectionThis compoundTFA, DCM, RT, 2h>95 (crude)>95¹H NMR, LC-MS
INT-02 Amide CouplingPOI-COOH, INT-01HATU, DIPEA, DMF, RT, 16h60-80>98¹H NMR, ¹³C NMR, HRMS
PROTAC-01 CuAACINT-02, E3-N₃CuSO₄, Na-Ascorbate, tBuOH/H₂O, RT, 4h50-70>99¹H NMR, ¹³C NMR, HRMS
INT-03 SonogashiraPOI-Br, this compoundPd(PPh₃)₂Cl₂, CuI, Et₃N/DMF, 80°C, 16h55-75>95¹H NMR, LC-MS
INT-04 HydrogenationINT-03H₂, 10% Pd/C, EtOH, RT, 16h85-95>98¹H NMR, LC-MS
PROTAC-02 Final CouplingINT-04 (deprotected), E3-COOHHATU, DIPEA, DMF, RT, 16h50-65>99¹H NMR, ¹³C NMR, HRMS

Table 2: Biological Evaluation of PROTAC Efficacy

PROTAC IDTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Timepoint (h)
PROTAC-01 BRD4HeLa159224
PROTAC-01 BRD422Rv1258824
PROTAC-02 BTKRamos109518
PROTAC-02 BTKTMD8189118
Control BRD4/BTKVarious>10,000<1024

DC₅₀: Concentration of PROTAC required to degrade 50% of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation achieved.

Key Experiments: Characterization and Biological Evaluation

1. Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure of the intermediates and the final PROTAC.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and elemental composition of the synthesized compounds.

2. Biological Evaluation:

  • Western Blotting: This is the most common method to quantify the degradation of the target protein. Cells are treated with varying concentrations of the PROTAC for a specific duration. Cell lysates are then analyzed by SDS-PAGE and immunoblotting with an antibody specific to the target protein. A loading control (e.g., GAPDH or β-actin) is used to normalize the results.

  • Cell Viability Assays (e.g., MTT or CellTiter-Glo®): These assays are used to determine the cytotoxic effect of the PROTAC on cancer cell lines.

These application notes and protocols provide a comprehensive guide for the synthesis and evaluation of PROTACs using the versatile linker precursor, this compound. The modular nature of the synthetic routes described allows for the rapid generation and optimization of novel protein degraders for therapeutic and research applications.

Step-by-Step Guide for Boc Deprotection of tert-Butyl but-3-yn-1-ylcarbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the deprotection of the tert-butyloxycarbonyl (Boc) group from tert-butyl but-3-yn-1-ylcarbamate to yield but-3-yn-1-amine. This procedure is a critical step in various synthetic pathways, particularly in the development of pharmaceuticals and other complex organic molecules where the alkyne moiety serves as a versatile functional handle for subsequent transformations such as click chemistry, Sonogashira coupling, or further elaboration.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of Boc-protected amines is a fundamental transformation in organic synthesis. This application note details reliable protocols for the removal of the Boc group from this compound, discusses the reaction mechanism, and provides guidance on reaction monitoring and product purification. The terminal alkyne functionality is generally stable to the acidic conditions required for Boc deprotection; however, careful control of the reaction conditions is recommended to prevent potential side reactions such as alkyne hydration.

Chemical Reaction and Mechanism

The acid-catalyzed deprotection of a Boc-protected amine proceeds through a well-established mechanism. The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][3][4] The released tert-butyl cation can be quenched by a nucleophile or deprotonate to form isobutylene gas.

G cluster_reactants Reactants cluster_products Products Boc_protected_amine This compound Free_amine But-3-yn-1-amine Boc_protected_amine->Free_amine Deprotection Acid Acid (e.g., TFA, HCl) Deprotection Deprotection Byproducts CO2 + Isobutylene/tert-Butyl cation

Caption: General scheme of the Boc deprotection reaction.

The detailed mechanism involves the following steps:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Formation of Carbamic Acid and tert-Butyl Cation: The protonated carbamate cleaves to form a carbamic acid and a stable tert-butyl cation.

  • Decarboxylation: The carbamic acid is unstable and readily decarboxylates to release carbon dioxide and the free amine.

  • Protonation of the Amine: Under the acidic reaction conditions, the resulting amine is protonated to form the corresponding ammonium salt.

G Boc_Amine R-NH-Boc Protonated_Boc_Amine R-NH-Boc(H+) Boc_Amine->Protonated_Boc_Amine + H+ Carbamic_Acid R-NH-COOH Protonated_Boc_Amine->Carbamic_Acid tBu_cation (CH3)3C+ Protonated_Boc_Amine->tBu_cation Amine R-NH2 Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2 Ammonium_Salt R-NH3+ X- Amine->Ammonium_Salt + H+ G Start Start: tert-Butyl but-3-yn-1-ylcarbamate Dissolution Dissolve in Anhydrous Solvent Start->Dissolution Reagent_Addition Add Acidic Reagent (TFA or HCl solution) Dissolution->Reagent_Addition Reaction Stir at Room Temperature Reagent_Addition->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Reaction Workup Monitoring->Workup Upon Completion Purification Purification Workup->Purification Product Product: But-3-yn-1-amine (or its salt) Purification->Product

References

Application Notes and Protocols for Bioconjugation Strategies Employing tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl but-3-yn-1-ylcarbamate is a valuable bifunctional linker for bioconjugation. It features a terminal alkyne group, which serves as a reactive handle for "click chemistry," and a primary amine protected by a tert-butyloxycarbonyl (Boc) group. This configuration allows for a two-stage conjugation strategy. First, the Boc group is removed under acidic conditions to reveal the primary amine, which can then be coupled to a molecule of interest. Subsequently, the terminal alkyne is available for highly efficient and specific ligation to an azide-modified biomolecule via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This modular approach is particularly advantageous in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled probes.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₉H₁₅NO₂
Molecular Weight 169.22 g/mol
Appearance White crystalline solid
Solubility Soluble in common organic solvents such as chloroform, dimethylformamide, and dichloromethane.
Stability Stable under dry conditions; may hydrolyze when wet or heated.
Quantitative Data on Boc Deprotection of Aliphatic Amines

Note: The following data is based on studies of various N-Boc protected aliphatic amines and serves as a general guideline for the deprotection of this compound.

SubstrateReagent (Equivalents)SolventTemperatureTimeYield (%)
N-Boc-alkylamineTFA (10 eq)DichloromethaneRoom Temp.1-4 h>90
N-Boc-alkylamine4M HCl in DioxaneDioxaneRoom Temp.1-2 h>90
N-Boc-alkylamineOxalyl Chloride (3 eq)MethanolRoom Temp.1-4 h~90[1]
Typical Reaction Conditions for CuAAC Bioconjugation
ParameterConditionNotes
Azide-modified Antibody 1-10 mg/mL in PBSConcentration can be optimized based on the specific antibody.
Alkyne-Linker Payload 5-20 fold molar excessDissolved in a compatible organic solvent (e.g., DMSO).
Copper(II) Sulfate (CuSO₄) 0.1-1 mM final concentrationPremixed with a ligand to prevent protein precipitation.
Ligand (e.g., THPTA) 5-fold molar excess to CuSO₄Tris(3-hydroxypropyltriazolylmethyl)amine is a common water-soluble ligand.
Reducing Agent (Sodium Ascorbate) 1-5 mM final concentrationFreshly prepared solution is added to initiate the reaction.
Reaction Time 1-4 hours at Room Temp. or overnight at 4°CIncubation time can be optimized for specific reactants.
Typical Drug-to-Antibody Ratio (DAR) 2-8The final DAR is influenced by the initial stoichiometry of reactants.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group under acidic conditions to yield but-3-yn-1-amine as a salt.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.

  • The resulting but-3-yn-1-amine trifluoroacetate salt is often used in the subsequent conjugation step without further purification.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation

This protocol outlines a general procedure for conjugating the deprotected but-3-yn-1-amine (linked to a payload) to an azide-modified antibody.

Materials:

  • Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload functionalized with but-3-yn-1-amine (from Protocol 1)

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 200 mM in water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

  • DMSO (for dissolving the alkyne-payload)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Preparation of Reactants:

    • Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.

    • Dissolve the alkyne-functionalized payload in a minimal amount of DMSO to create a concentrated stock solution.

  • Reaction Setup:

    • In a reaction vessel, add the azide-modified antibody solution.

    • Add the desired molar excess (e.g., 5-20 fold) of the alkyne-payload stock solution to the antibody solution and mix gently.

    • In a separate tube, prepare the catalyst premix by adding the THPTA stock solution to the CuSO₄ stock solution (a 5:1 ligand to copper ratio is common).

    • Add the catalyst premix to the antibody-alkyne mixture. The final copper concentration should be in the range of 0.1-1 mM.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours or at 4°C overnight.

  • Purification:

    • Following incubation, remove unreacted small molecules and the copper catalyst using a suitable method such as size-exclusion chromatography or dialysis, exchanging the buffer to a fresh storage buffer (e.g., PBS).

  • Characterization:

    • Analyze the resulting antibody-drug conjugate (ADC) to confirm successful conjugation and determine the drug-to-antibody ratio (DAR).

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) - A Copper-Free Alternative

SPAAC is a bioorthogonal reaction that does not require a cytotoxic copper catalyst, making it suitable for live-cell labeling. This method utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), instead of a terminal alkyne. To employ this strategy, but-3-yn-1-amine would first need to be coupled to a strained alkyne moiety.

General Procedure:

  • Prepare the azide-modified biomolecule in a suitable buffer.

  • Dissolve the strained alkyne-functionalized payload in a compatible solvent.

  • Add the strained alkyne-payload to the azide-biomolecule solution.

  • Incubate the mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific strained alkyne and reactants.

  • Purify the conjugate using standard methods like size-exclusion chromatography.

Protocol 4: Characterization of the Bioconjugate and DAR Determination

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC.

Hydrophobic Interaction Chromatography (HIC-HPLC):

  • HIC separates ADC species based on the number of conjugated drugs, as each drug molecule increases the hydrophobicity of the antibody.

  • The resulting chromatogram will show peaks corresponding to the unconjugated antibody (DAR=0) and the various drug-loaded species (DAR=2, 4, 6, 8 for cysteine-linked ADCs).

  • The average DAR can be calculated from the integrated peak areas of the different species.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS):

  • LC-MS provides a more detailed characterization by measuring the exact mass of the different ADC species.

  • The antibody sample may be deglycosylated prior to analysis to simplify the mass spectrum.

  • The observed mass difference between the unconjugated antibody and the conjugated species allows for confirmation of the drug load and calculation of the DAR.[3]

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_payload_attachment Step 2: Payload Attachment (Optional) cluster_bioconjugation Step 3: Bioconjugation (CuAAC) cluster_characterization Step 4: Characterization boc_alkyne This compound deprotection Acidic Deprotection (e.g., TFA in DCM) boc_alkyne->deprotection amine_alkyne but-3-yn-1-amine (as TFA salt) deprotection->amine_alkyne coupling Amide Coupling amine_alkyne->coupling payload Drug/Fluorophore with activated carboxyl group payload->coupling alkyne_payload Alkyne-functionalized Payload coupling->alkyne_payload cuaac CuAAC Reaction (CuSO4, Ligand, Na-Ascorbate) alkyne_payload->cuaac azide_protein Azide-modified Antibody azide_protein->cuaac adc Antibody-Drug Conjugate (ADC) cuaac->adc purification Purification (e.g., SEC) adc->purification analysis Analysis (HIC-HPLC, LC-MS) purification->analysis dar DAR Determination analysis->dar

Caption: Experimental workflow for bioconjugation.

boc_deprotection_mechanism start Boc-Protected Amine protonation Protonation of Carbonyl Oxygen start->protonation + H⁺ (from TFA) loss_of_tertbutyl Loss of tert-butyl cation protonation->loss_of_tertbutyl carbamic_acid Carbamic Acid Intermediate loss_of_tertbutyl->carbamic_acid decarboxylation Decarboxylation carbamic_acid->decarboxylation - CO₂ amine Free Amine decarboxylation->amine final_product Ammonium Salt amine->final_product + H⁺

Caption: Mechanism of Boc deprotection.[4]

cuaac_mechanism cluster_reactants Reactants cluster_catalyst Catalyst Cycle alkyne Terminal Alkyne (R₁-C≡CH) azide Azide (R₂-N₃) cu_ii Cu(II) cu_i Cu(I) cu_ii->cu_i Reduction (Sodium Ascorbate) cu_acetylide Copper Acetylide cu_i->cu_acetylide + Alkyne cu_triazolide Copper Triazolide cu_acetylide->cu_triazolide + Azide cu_triazolide->cu_i Protonolysis product 1,4-disubstituted Triazole cu_triazolide->product + H⁺

Caption: Mechanism of CuAAC reaction.

References

Application of tert-Butyl but-3-yn-1-ylcarbamate in Peptide Synthesis and Modification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional reagent designed for the introduction of a terminal alkyne group onto peptides. This modification is a cornerstone for the application of bioorthogonal chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry." The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine allows for its direct use in standard peptide synthesis workflows, while the terminal alkyne serves as a versatile handle for the conjugation of a wide array of molecules, including fluorophores, polyethylene glycol (PEG), cytotoxic drugs, and other peptides. This enables the creation of complex peptide conjugates, such as peptide-drug conjugates (PDCs) and molecular imaging agents.

The strategic incorporation of this linker can occur at the N-terminus of a peptide chain or on the side chain of amino acids with a free carboxyl group, such as aspartic acid or glutamic acid. The orthogonality of the alkyne group with most common functional groups present in peptides makes it an ideal tool for post-synthetic modifications.

Key Applications

  • Site-Specific Labeling: Introduction of an alkyne handle for the precise attachment of fluorescent dyes, biotin, or other reporter molecules for in vitro and in vivo imaging and assays.

  • PEGylation: Modification of peptides with polyethylene glycol (PEG) to improve their pharmacokinetic properties, such as increased solubility, stability, and circulation half-life.

  • Synthesis of Peptide-Drug Conjugates (PDCs): Linkage of potent small molecule drugs to peptides that can target specific cells or tissues, thereby enhancing drug efficacy and reducing off-target toxicity.

  • Peptide Cyclization: Formation of cyclic peptides through intramolecular click chemistry, which can improve conformational stability and resistance to proteolytic degradation.[1]

  • Surface Immobilization: Attachment of peptides to solid supports or nanoparticles for the development of biosensors and other advanced materials.

Data Presentation

The following table summarizes representative quantitative data for the key steps involved in the application of this compound. These values are based on typical outcomes for similar on-resin peptide modifications and click chemistry reactions. Actual results may vary depending on the peptide sequence, resin, and specific reaction conditions.

ParameterN-Terminal CouplingSide-Chain CouplingOn-Resin Click Chemistry
Reagent Equivalents (vs. Peptide) 2-5 eq.3-10 eq.5-20 eq. (Azide)
Typical Coupling/Reaction Time 2-4 hours4-12 hours1-6 hours
Typical Yield/Conversion > 95%85-95%> 90%
Purity (after HPLC) > 95%> 90%> 90%
Monitoring Method Kaiser Test (negative)HPLC-MSHPLC-MS

Experimental Protocols

Protocol 1: On-Resin N-Terminal Modification of a Peptide with this compound

This protocol describes the coupling of this compound to the free N-terminus of a peptide synthesized on a solid support using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt) or OxymaPure®

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (or OxymaPure®) (3 eq.) in a minimal amount of DMF.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activation solution to the resin, followed by DIPEA (6 eq.). Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring the Coupling: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Optional Boc Deprotection: If the amine introduced by the linker needs to be deprotected for further modification, treat the resin with a solution of 30-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.

  • Final Cleavage and Deprotection: The alkyne-modified peptide can be cleaved from the resin and side-chain protecting groups removed by treating the resin with a standard TFA cleavage cocktail for 2-3 hours.

G start Fmoc-Deprotected Peptide-Resin swell Swell Resin in DMF start->swell couple Coupling Reaction: Add Activation Solution and DIPEA (2-4 hours) swell->couple prepare_activation Prepare Activation Solution: - this compound - DIC, HOBt/Oxyma in DMF prepare_activation->couple monitor Monitor with Kaiser Test couple->monitor wash Wash Resin: DMF, DCM, DMF monitor->wash cleave Global Deprotection and Cleavage (TFA Cocktail) wash->cleave product Alkyne-Modified Peptide cleave->product

Caption: Workflow for N-terminal peptide modification.

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of an on-resin alkyne-modified peptide with an azide-containing molecule.

Materials:

  • Alkyne-modified peptide-resin (from Protocol 1)

  • Azide-containing molecule of interest (e.g., Azido-PEG, fluorescent dye azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • DMF/Water or other suitable solvent mixture

Procedure:

  • Resin Preparation: Swell the alkyne-modified peptide-resin in the chosen reaction solvent (e.g., DMF/H₂O 4:1) for 30 minutes.

  • Reagent Preparation:

    • Prepare a solution of the azide-containing molecule (5-10 eq.) in the reaction solvent.

    • Prepare a fresh solution of sodium ascorbate (10-20 eq.) in water.

    • Prepare a solution of CuSO₄·5H₂O (1-5 eq.) in water.

  • Click Reaction:

    • Add the azide solution to the swollen resin.

    • Add the sodium ascorbate solution to the reaction vessel.

    • Add the CuSO₄·5H₂O solution to initiate the reaction.

    • Agitate the mixture at room temperature for 1-6 hours. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of Cu(I).

  • Washing: After the reaction is complete (monitored by HPLC-MS of a small cleaved sample), drain the reaction mixture and wash the resin thoroughly with the reaction solvent, water, and DMF.

  • Final Cleavage and Deprotection: Cleave the peptide conjugate from the resin and remove side-chain protecting groups using a standard TFA cleavage cocktail.

  • Purification: Purify the resulting peptide conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Alkyne-Modified Peptide-Resin swell Swell Resin in DMF/H2O start->swell add_reagents Add Reagents: - Azide Molecule - Sodium Ascorbate - CuSO4 swell->add_reagents click_reaction Click Reaction (1-6 hours) add_reagents->click_reaction wash Wash Resin click_reaction->wash cleave Global Deprotection and Cleavage (TFA Cocktail) wash->cleave purify Purify by RP-HPLC cleave->purify product Peptide Conjugate purify->product

Caption: Workflow for on-resin click chemistry.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship in the synthesis of a peptide-drug conjugate (PDC) using this compound and click chemistry.

G cluster_peptide Peptide Synthesis cluster_drug Drug Modification peptide Peptide on Resin alkyne_peptide Alkyne-Modified Peptide peptide->alkyne_peptide Incorporate This compound pdc Peptide-Drug Conjugate alkyne_peptide->pdc Click Chemistry (CuAAC) drug Small Molecule Drug azide_drug Azide-Modified Drug drug->azide_drug Introduce Azide azide_drug->pdc

Caption: Logical workflow for PDC synthesis.

References

Application Notes and Protocols for Incorporating tert-Butyl but-3-yn-1-ylcarbamate into Small Molecule Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl but-3-yn-1-ylcarbamate is a versatile bifunctional molecule that has emerged as a critical building block in modern small molecule drug discovery. Its structure, featuring a terminal alkyne and a Boc-protected amine, makes it an ideal component for introducing a readily modifiable handle into bioactive molecules. This functionality is particularly valuable in the construction of Proteolysis Targeting Chimeras (PROTACs) and for the application of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" in various drug discovery workflows, including fragment-based lead discovery.[1][2]

These application notes provide a comprehensive overview of the utility of this compound, complete with detailed experimental protocols, quantitative data, and visualizations to guide researchers in leveraging this key reagent for the development of novel therapeutics.

Key Applications

  • PROTAC Linker Synthesis: The terminal alkyne of this compound serves as a "clickable" handle for conjugation to an azide-functionalized molecule, a common strategy in the modular synthesis of PROTACs.[3][4] The Boc-protected amine can be deprotected to allow for attachment to a warhead targeting a protein of interest (POI) or an E3 ligase ligand. The length of the linker is a critical parameter for PROTAC efficacy, and derivatives of this carbamate can be used to systematically vary the linker length to optimize degradation potency.[5][6]

  • Fragment-Based Drug Discovery (FBDD): The alkyne moiety can be incorporated into small molecule fragments. These "alkyne-functionalized" fragments can be used in screening campaigns to identify initial hits. The alkyne can then serve as a point for fragment elaboration or for the attachment of probes for target identification and validation.[7] In covalent FBDD, the alkyne can be positioned to react with a nearby nucleophilic residue in the target protein, forming a covalent bond and providing a strong starting point for inhibitor development.

  • Bioconjugation via Click Chemistry: The high efficiency and orthogonality of the CuAAC reaction make this compound an excellent tool for bioconjugation.[3] It can be used to attach small molecules to larger biomolecules, such as peptides or antibodies, for various applications, including targeted drug delivery and diagnostic imaging.

Data Presentation

The efficacy of PROTACs is highly dependent on the length and composition of the linker connecting the POI ligand and the E3 ligase ligand. The following tables summarize quantitative data on the impact of linker length, often constructed using building blocks like this compound, on the degradation of key protein targets.

Table 1: Impact of Linker Length on BRD4 Degradation [8][9]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase Ligand
PROTAC APEG31250>90Pomalidomide
PROTAC BPEG41525>95Pomalidomide
PROTAC CPEG51810>98Pomalidomide
PROTAC DAlkyl Chain1015085VHL
PROTAC EAlkyl Chain1330>90VHL
PROTAC FAlkyl Chain165>95VHL

Table 2: Impact of Linker Length on EGFR Degradation [10][11][12]

PROTACLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)E3 Ligase Ligand
EGFR-PROTAC 1Alkyl Chain810070VHL
EGFR-PROTAC 2Alkyl Chain1122.3>80VHL
EGFR-PROTAC 3Alkyl Chain145.9>90VHL
EGFR-PROTAC 4PEG298575Cereblon
EGFR-PROTAC 5PEG31235>85Cereblon
EGFR-PROTAC 6PEG41511>90Cereblon

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound and CuAAC

This protocol describes the synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead and pomalidomide as the E3 ligase ligand. This compound is used to introduce the alkyne handle on the JQ1 warhead.

Part 1: Synthesis of JQ1-Alkyne

  • Boc Deprotection of this compound:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the solution at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure to yield but-3-yn-1-amine as a TFA salt.

  • Amide Coupling with JQ1-acid:

    • Dissolve JQ1-carboxylic acid (1.0 eq), HATU (1.1 eq), and HOBt (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the mixture and stir for 10 minutes at room temperature.

    • Add the but-3-yn-1-amine TFA salt (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain JQ1-alkyne.

Part 2: Synthesis of Pomalidomide-Azide

  • This can be synthesized via nucleophilic substitution of a suitable pomalidomide precursor with an azide source (e.g., sodium azide). For a detailed protocol, refer to published literature on pomalidomide functionalization.

Part 3: CuAAC "Click" Reaction

  • Reaction Setup:

    • In a reaction vial, dissolve JQ1-alkyne (1.0 eq) and pomalidomide-azide (1.05 eq) in a 3:1 mixture of THF and water.

    • Add copper(II) sulfate pentahydrate (0.1 eq) to the mixture.

    • Add sodium ascorbate (0.2 eq) to initiate the reaction.

    • Stir the reaction at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude PROTAC by preparative reverse-phase HPLC to yield the final product.

Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation

This protocol is used to determine the DC50 and Dmax values of a synthesized PROTAC.

  • Cell Culture and Treatment:

    • Seed the desired cancer cell line (e.g., a BRD4-dependent line for a BRD4 PROTAC) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with an ECL substrate.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination & Degradation PROTAC PROTAC (e.g., BRD4 Degrader) PROTAC->PROTAC POI Protein of Interest (BRD4) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub Ubiquitin Ubiquitinated_POI Polyubiquitinated BRD4 Ub->Ubiquitinated_POI Proteasome Proteasome Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Ternary_Complex->Ub Ubiquitination POI_in_complex BRD4 PROTAC_in_complex PROTAC POI_in_complex->PROTAC_in_complex E3_in_complex E3 Ligase PROTAC_in_complex->E3_in_complex Ubiquitinated_POI->Proteasome Recognition & Degradation

Caption: PROTAC-mediated protein degradation workflow.

BRD4_Signaling_Pathway BRD4_PROTAC BRD4-targeting PROTAC BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation Induces BRD4 BRD4 Protein BRD4_Degradation->BRD4 Reduces Levels cMyc_Transcription c-Myc Transcription BRD4_Degradation->cMyc_Transcription Suppresses Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to Super_Enhancers Super-Enhancers (e.g., c-Myc locus) BRD4->Super_Enhancers Recruits to Acetylated_Histones->Super_Enhancers Marks Transcriptional_Machinery Transcriptional Machinery Super_Enhancers->Transcriptional_Machinery Activates Transcriptional_Machinery->cMyc_Transcription Drives cMyc_Protein c-Myc Protein cMyc_Transcription->cMyc_Protein Leads to Cell_Cycle_Progression Cell Cycle Progression cMyc_Protein->Cell_Cycle_Progression Promotes Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to

Caption: Downstream signaling effects of BRD4 degradation.[13][14][15][16]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Alkyne-Containing Fragment Library Screening Biophysical Screening (e.g., SPR, NMR, MST) Fragment_Library->Screening Target_Protein Target Protein Target_Protein->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Validation Hit Validation (Orthogonal Assays) Hit_Identification->Hit_Validation Hits Structural_Biology Structural Biology (X-ray, Cryo-EM) Hit_Validation->Structural_Biology Binding_Mode Determine Binding Mode Structural_Biology->Binding_Mode Fragment_Elaboration Fragment Elaboration (via Alkyne Handle) Binding_Mode->Fragment_Elaboration Guides SAR_Studies Structure-Activity Relationship (SAR) Fragment_Elaboration->SAR_Studies Lead_Compound Lead Compound SAR_Studies->Lead_Compound

Caption: Workflow for fragment-based drug discovery.

References

Application Notes and Protocols for Labeling Biomolecules with tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of tert-Butyl but-3-yn-1-ylcarbamate as a versatile reagent for the introduction of a terminal alkyne moiety onto biomolecules. This alkyne handle enables the subsequent covalent attachment of a wide variety of reporter molecules, such as fluorophores, biotin, or drug molecules, through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction.[1][2][3][4] The protocols outlined below are designed for researchers in molecular biology, drug development, and diagnostics who require robust and specific methods for biomolecule labeling.

This compound is a bifunctional linker.[5] It possesses a terminal alkyne for click chemistry and a Boc-protected amine. The Boc (tert-butyloxycarbonyl) protecting group can be readily removed under acidic conditions to reveal a primary amine, which can then be coupled to a biomolecule.[6][7] This two-step approach allows for the site-specific or stochastic labeling of proteins, nucleic acids, and other biomolecules.

Chemical Properties of this compound

PropertyValueReference
CAS Number 149990-27-2[8]
Molecular Formula C9H15NO2[8]
Molecular Weight 169.22 g/mol [8]
Appearance Colorless to yellow liquid or semi-solid
Storage Sealed in dry, 2-8°C

Experimental Workflows

The overall workflow for labeling a biomolecule using this compound and subsequent click chemistry involves two main stages:

  • Biomolecule Modification: Introduction of the alkyne group onto the target biomolecule.

  • Click Chemistry Labeling: Attachment of an azide-containing reporter molecule to the alkyne-modified biomolecule.

experimental_workflow cluster_modification Biomolecule Modification cluster_labeling Click Chemistry Labeling Start Start Deprotection Boc Deprotection of This compound Start->Deprotection Activation Biomolecule Carboxyl Group Activation (e.g., with EDC/NHS) Start->Activation Conjugation Amine-Carboxyl Conjugation Deprotection->Conjugation Activation->Conjugation Purification1 Purification of Alkyne-Modified Biomolecule Conjugation->Purification1 Click_Reaction Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Purification1->Click_Reaction Purification2 Purification of Labeled Biomolecule Click_Reaction->Purification2 Analysis Analysis (e.g., SDS-PAGE, MS) Purification2->Analysis End End Analysis->End

Fig. 1: General experimental workflow for biomolecule labeling.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free amine of but-3-yn-1-amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)[7]

  • Dichloromethane (DCM)[7]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in DCM in a round-bottom flask.

  • Slowly add an excess of TFA to the solution at room temperature.[7] The deprotection is typically rapid.

  • Stir the reaction mixture for 30 minutes to 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the excess TFA by carefully adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to obtain the deprotected but-3-yn-1-amine.

ParameterCondition
Solvent Dichloromethane (DCM)
Deprotecting Agent Trifluoroacetic acid (TFA)
Reaction Time 30-60 minutes
Work-up Neutralization with saturated NaHCO3
Protocol 2: Conjugation of But-3-yn-1-amine to a Protein

This protocol details the coupling of the alkyne-containing amine to carboxyl groups on a protein using carbodiimide chemistry.

Materials:

  • But-3-yn-1-amine (from Protocol 1)

  • Protein with accessible carboxyl groups (e.g., on aspartate or glutamate residues)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer (e.g., MES buffer, pH 6.0)

  • Coupling Buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column for purification

Procedure:

  • Dissolve the protein in Activation Buffer.

  • Add a molar excess of EDC and NHS to the protein solution to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Immediately add a molar excess of the deprotected but-3-yn-1-amine to the activated protein solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the alkyne-modified protein from excess reagents using a size-exclusion chromatography column equilibrated with an appropriate buffer (e.g., PBS).

ReagentTypical Molar Excess (relative to protein)
EDC 10-50x
NHS 10-50x
But-3-yn-1-amine 50-100x
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling

This protocol describes the "click" reaction between the alkyne-modified biomolecule and an azide-containing reporter molecule.[2][4]

Materials:

  • Alkyne-modified biomolecule (from Protocol 2)

  • Azide-functionalized reporter molecule (e.g., fluorescent dye, biotin)

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate (freshly prepared)[9]

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper ligand[9][10]

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-functionalized reporter molecule in the reaction buffer.

  • Prepare a fresh stock solution of sodium ascorbate.

  • Prepare a premix of CuSO4 and the copper ligand (THPTA or TBTA) in a 1:5 molar ratio.[9]

  • Add the copper/ligand premix to the biomolecule/azide mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent reporter.

  • Purify the labeled biomolecule from the reaction components using an appropriate method such as dialysis or size-exclusion chromatography.

ComponentFinal Concentration
Alkyne-modified Biomolecule 1-100 µM
Azide Reporter 2-10x molar excess over biomolecule
CuSO4 50-200 µM
Ligand (THPTA/TBTA) 250-1000 µM
Sodium Ascorbate 1-5 mM

Signaling Pathway Visualization

The use of this compound is often for the synthesis of PROTACs (Proteolysis Targeting Chimeras), which hijack the ubiquitin-proteasome system to degrade target proteins.[8][11] The following diagram illustrates this pathway.

PROTAC_pathway cluster_protac PROTAC-Mediated Degradation cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Fig. 2: PROTAC-mediated protein degradation pathway.

Data Presentation and Analysis

The efficiency of each step should be quantified to ensure successful labeling.

Table 1: Quantification of Labeling Efficiency

Analysis MethodMetricExpected Outcome
Mass Spectrometry (MS) Mass shift corresponding to the addition of the alkyne linker and the reporter molecule.A clear shift in the molecular weight of the biomolecule.
SDS-PAGE with in-gel fluorescence Fluorescent band corresponding to the molecular weight of the labeled protein.A fluorescent signal only in the lane with the fully labeled protein.
HPLC Analysis Shift in retention time and appearance of a new peak for the labeled biomolecule.A new, well-resolved peak for the labeled product with minimal unreacted starting material.
BCA or Bradford Assay Protein concentration before and after labeling and purification.To determine the recovery and final concentration of the labeled biomolecule.

Conclusion

The protocols and information provided herein offer a comprehensive guide for the use of this compound in biomolecule labeling. By following these procedures, researchers can effectively introduce an alkyne functionality onto their biomolecule of interest and subsequently perform highly efficient click chemistry reactions for a wide range of applications in research and drug development. The versatility of this reagent, coupled with the robustness of click chemistry, provides a powerful tool for the creation of well-defined bioconjugates.

References

Application Notes and Protocols for the Use of tert-Butyl but-3-yn-1-ylcarbamate in the Development of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Covalent kinase inhibitors, which form a permanent bond with a specific amino acid residue within the kinase active site, have emerged as a powerful strategy to achieve high potency and prolonged duration of action. The design and synthesis of these inhibitors often rely on versatile chemical building blocks that can be readily incorporated into various molecular scaffolds and subsequently transformed into reactive "warheads."

tert-Butyl but-3-yn-1-ylcarbamate is a bifunctional molecule featuring a terminal alkyne and a Boc-protected amine. While it is well-established as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), its utility as a precursor for the electrophilic warheads of covalent kinase inhibitors is a promising area of exploration.[1][2] The terminal alkyne provides a versatile handle for carbon-carbon bond formation, such as the Sonogashira coupling, allowing for its attachment to a kinase-targeting scaffold.[3][4] The protected amine offers a site for further functionalization or can be deprotected and acylated to form a reactive Michael acceptor, such as an acrylamide group.[5]

These application notes provide a detailed, albeit illustrative, framework for how this compound can be strategically employed in the development of novel covalent kinase inhibitors. The protocols and data presented are based on established chemical principles and common practices in kinase inhibitor discovery.

Application Note 1: Synthesis of a Covalent Kinase Inhibitor Scaffold

This section outlines a hypothetical synthetic route to a covalent kinase inhibitor targeting a generic tyrosine kinase, starting from this compound. The core scaffold is a 4-anilinoquinazoline, a common motif in kinase inhibitors.

Experimental Protocol: Multi-step Synthesis of a Covalent Inhibitor

Step 1: Sonogashira Coupling of this compound with 4-chloro-6,7-dimethoxyquinazoline

  • To a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in anhydrous dioxane, add this compound (1.2 eq), copper(I) iodide (0.1 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.05 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add diisopropylethylamine (DIPEA) (3.0 eq) and stir the reaction mixture at 80°C under an argon atmosphere for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the coupled product.

Step 2: Boc Deprotection

  • Dissolve the product from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

  • Stir the solution at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with DCM three times to ensure complete removal of TFA. The resulting amine is used in the next step without further purification.

Step 3: Acrylamide Warhead Formation

  • Dissolve the amine from Step 2 in anhydrous DCM and cool to 0°C.

  • Add DIPEA (3.0 eq) to the solution.

  • Slowly add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench the reaction with water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compound by preparative HPLC to yield the target covalent inhibitor.

Application Note 2: In Vitro Characterization of a Novel Covalent Kinase Inhibitor

Following the synthesis of a putative kinase inhibitor, its biological activity must be thoroughly characterized. This involves determining its potency against the target kinase and its effect on cancer cell proliferation.

Experimental Protocol: Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
  • Prepare a dilution series of the synthesized inhibitor in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, add the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer.

  • Add the inhibitor dilutions to the wells.

  • Incubate the plate at room temperature for 1 hour.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal on a suitable plate reader.

  • Calculate the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Experimental Protocol: Cellular Proliferation Assay (MTT Assay)
  • Seed cancer cells (e.g., a cell line overexpressing the target kinase) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor for 72 hours.

  • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Add solubilization buffer (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Data Presentation

Quantitative data from these assays should be summarized for clear comparison.

CompoundTarget Kinase IC₅₀ (nM)Cell Line GI₅₀ (nM)
Hypothetical Inhibitor 1 15120
Reference Inhibitor (e.g., Ibrutinib) 550

Visualizations

Signaling Pathway

Tyrosine_Kinase_Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds Downstream Effectors Downstream Effectors Receptor Tyrosine Kinase (RTK)->Downstream Effectors Activates Cell Proliferation, Survival Cell Proliferation, Survival Downstream Effectors->Cell Proliferation, Survival Promotes Covalent Inhibitor Covalent Inhibitor Covalent Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits

Caption: A generic receptor tyrosine kinase signaling pathway.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_synthesis Synthesis cluster_testing Biological Evaluation This compound This compound Coupling (Sonogashira) Coupling (Sonogashira) This compound->Coupling (Sonogashira) Kinase Scaffold Kinase Scaffold Kinase Scaffold->Coupling (Sonogashira) Deprotection Deprotection Coupling (Sonogashira)->Deprotection Warhead Formation Warhead Formation Deprotection->Warhead Formation Final Inhibitor Final Inhibitor Warhead Formation->Final Inhibitor Kinase Assay (IC50) Kinase Assay (IC50) Final Inhibitor->Kinase Assay (IC50) Cellular Assay (GI50) Cellular Assay (GI50) Kinase Assay (IC50)->Cellular Assay (GI50) Lead Optimization Lead Optimization Cellular Assay (GI50)->Lead Optimization

Caption: Workflow for kinase inhibitor development.

Covalent Inhibition Mechanism

Covalent_Inhibition cluster_0 Reversible Binding cluster_1 Covalent Bond Formation E Kinase (E) I Inhibitor (I) EI E-I Complex I->EI k_on EI->I k_off EI_cov E-I Covalent Adduct EI->EI_cov k_inact

Caption: Two-step mechanism of covalent inhibition.

Conclusion

This compound represents a valuable and versatile building block for the synthesis of covalent kinase inhibitors. Its dual functionality allows for a modular approach to drug design, enabling the exploration of diverse kinase scaffolds through reactions like the Sonogashira coupling, while also providing a latent functional group for the installation of an electrophilic warhead. The synthetic strategies and characterization protocols outlined in these application notes provide a roadmap for researchers to leverage this compound in their drug discovery efforts, potentially leading to the development of novel and effective targeted therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Yields in tert-Butyl but-3-yn-1-ylcarbamate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-Butyl but-3-yn-1-ylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Troubleshooting Guides

This section addresses specific problems encountered during the synthesis of this compound, which is typically achieved through the Boc protection of 3-butyn-1-amine.

Issue 1: Low or No Product Formation

Question: I am getting a very low yield or no desired product at all. What are the possible causes and how can I fix this?

Answer:

Low or no product formation in the Boc protection of 3-butyn-1-amine can stem from several factors. Here’s a systematic approach to troubleshooting this issue:

  • Inadequate Reagent Quality:

    • Di-tert-butyl dicarbonate (Boc₂O): Ensure the Boc anhydride is fresh and has been stored under anhydrous conditions. Over time, it can slowly decompose.

    • 3-butyn-1-amine: This starting material can be volatile. If using the free base, ensure it has been stored properly. If using the hydrochloride salt, ensure complete neutralization before the reaction.

  • Suboptimal Reaction Conditions:

    • Base Selection: A suitable base is crucial to deprotonate the amine (or its salt) and neutralize the acid formed during the reaction. Triethylamine (TEA) or diisopropylethylamine (DIPEA) are commonly used. For less reactive amines, a stronger base or a catalyst like 4-(dimethylaminopyridine) (DMAP) might be necessary, though it can increase side reactions.[1]

    • Solvent Choice: The reaction is flexible in terms of solvent.[2] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are common choices. For amines with low solubility, a mixture of solvents like water/THF can be effective.[1]

    • Temperature: The reaction is typically run at 0°C to room temperature.[1] For sluggish reactions, gentle heating (e.g., to 40°C) can be beneficial.[2]

  • Procedural Errors:

    • Stoichiometry: Ensure the correct molar ratios of reactants are used. A slight excess of Boc₂O (1.1-1.2 equivalents) is common.[1]

    • Moisture: The presence of water can hydrolyze the Boc anhydride. While some protocols use aqueous conditions, it's important to be consistent.[3] For anhydrous reactions, ensure all glassware is oven-dried and solvents are anhydrous.

Issue 2: Formation of Multiple Products/Impurities

Question: My reaction mixture shows multiple spots on TLC, and the final product is impure. What are the common side reactions and how can I minimize them?

Answer:

The formation of multiple products is a common challenge. Here are the likely side reactions and strategies to avoid them:

  • Di-Boc Protection: Primary amines can react with two equivalents of Boc₂O to form a di-protected amine.

    • Solution: Carefully control the stoichiometry of Boc₂O, using 1.0 to 1.2 equivalents. Monitor the reaction closely by TLC and stop it as soon as the starting amine is consumed.[1]

  • Urea Formation: An isocyanate intermediate can form, which then reacts with another molecule of the amine to yield a urea byproduct. This is more common at higher temperatures.[1]

    • Solution: Maintain the reaction temperature at room temperature or below.

  • Polymerization of the Alkyne: Although less common under these conditions, the terminal alkyne could potentially undergo side reactions, especially in the presence of certain metal impurities.

    • Solution: Use high-purity reagents and solvents.

Issue 3: Difficulties in Product Purification

Question: I am struggling to purify my this compound. What are the best practices for its purification?

Answer:

Purification of the product can be challenging due to its physical properties. Here are some recommended procedures:

  • Work-up:

    • After the reaction is complete, dilute the mixture with an organic solvent like dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove any unreacted amine and excess base, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, and finally with brine.[4]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel is commonly used.

    • Mobile Phase: A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is typically effective. A good starting point is a 9:1 or 8:2 mixture of hexane:ethyl acetate. The polarity can be gradually increased to elute the product.

    • Tailing/Streaking: If the product streaks on the column, it might be due to the slightly acidic nature of the silica gel. This can be mitigated by adding a small amount of triethylamine (0.1-1%) to the eluent.

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Yields can vary significantly depending on the chosen synthetic route and reaction conditions. A reported synthesis starting from 4-pentynoic acid gives a yield of 53%.[5] However, direct Boc protection of 3-butyn-1-amine under optimized conditions can be expected to achieve higher yields, often in the range of 80-95% for similar primary amines.[4][6]

Q2: Can I use 3-butyn-1-amine hydrochloride directly in the reaction?

A2: Yes, but you will need to use a sufficient amount of base to both neutralize the hydrochloride salt and facilitate the Boc protection reaction. Typically, at least two equivalents of a base like triethylamine are required when starting from the hydrochloride salt.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture alongside the starting amine. The product, being less polar, will have a higher Rf value. The reaction is complete when the starting amine spot is no longer visible. A suitable stain for visualization is ninhydrin, which will stain the primary amine but not the Boc-protected product.

Q4: What are the characteristic NMR peaks for this compound?

A4: While a specific spectrum from a single source is not provided, based on the structure and data for similar compounds, the expected characteristic peaks are:

  • ¹H NMR (in CDCl₃):

    • A singlet around 1.45 ppm integrating to 9 hydrogens (the tert-butyl group).

    • A triplet around 1.98 ppm for the terminal alkyne proton.

    • A multiplet around 2.3 ppm for the methylene group adjacent to the alkyne.

    • A quartet around 3.3 ppm for the methylene group attached to the nitrogen.

    • A broad singlet for the NH proton.

  • ¹³C NMR (in CDCl₃):

    • A peak around 28.4 ppm for the methyl carbons of the tert-butyl group.

    • A peak around 69.5 ppm for the terminal alkyne carbon.

    • A peak around 79.5 ppm for the quaternary carbon of the tert-butyl group.

    • A peak around 81.5 ppm for the internal alkyne carbon.

    • A peak around 155.9 ppm for the carbonyl carbon of the carbamate.[7]

Data Presentation

The following table summarizes various conditions for the Boc protection of primary amines, which can be adapted for the synthesis of this compound.

Starting MaterialReagents and ConditionsSolventYieldReference
Primary Amine (General)(Boc)₂O (1.5 eq), TEA (3.0 eq), 0°C to RT, 6hH₂O/THF (2:1)High[1]
Primary Amine (General)(Boc)₂O, NaOH, 25°C, 10-30 minH₂O75-95%[6]
4-Pentynoic Acid1. Triethylamine, Diphenylphosphoryl azide, 0°Ctert-Butanol53%[5]
2. Heat to 85°C, overnight
Aminoglycosides(Boc)₂O (1.6 eq), Triethylamine, 55°C, 16hH₂O/Methanol/TEA (10:10:7)90-97%[8]

Experimental Protocols

High-Yield Synthesis of this compound from 3-butyn-1-amine

This protocol is a generalized high-yield procedure adapted from standard methods for Boc protection of primary amines.[1][4]

Materials:

  • 3-butyn-1-amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 3-butyn-1-amine (1.0 eq) and triethylamine (3.0 eq) in a 2:1 (v/v) mixture of water and THF.

  • Stir the solution at room temperature for 5 minutes until all components are fully dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.5 eq) to the cooled solution in a single portion.

  • Stir the reaction mixture vigorously at 0°C for at least 2 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 4 hours.

  • Monitor the reaction progress using TLC until the starting amine is no longer detectable.

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Extract the remaining aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash them with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Synthesis_Troubleshooting_Workflow Workflow for Synthesis and Troubleshooting of this compound start Start: Synthesis of this compound reaction_setup Reaction Setup - 3-butyn-1-amine - Boc₂O - Base (e.g., TEA) - Solvent (e.g., THF/H₂O) start->reaction_setup reaction_monitoring Reaction Monitoring (TLC) reaction_setup->reaction_monitoring workup Aqueous Workup - Extraction - Washing reaction_monitoring->workup purification Purification (Column Chromatography) workup->purification product_analysis Product Analysis - NMR - Yield Calculation purification->product_analysis end_high_yield End: High Yield Product product_analysis->end_high_yield Yield > 85% troubleshooting Troubleshooting product_analysis->troubleshooting Yield < 85% or Impure low_yield Low/No Yield? troubleshooting->low_yield check_impurities Multiple Products? troubleshooting->check_impurities check_reagents Check Reagent Quality - Fresh Boc₂O? - Amine purity? low_yield->check_reagents Yes optimize_conditions Optimize Conditions - Base/Solvent screen - Temperature adjustment low_yield->optimize_conditions Yes check_reagents->reaction_setup Retry optimize_conditions->reaction_setup Retry adjust_stoichiometry Adjust Stoichiometry - Reduce Boc₂O eq. check_impurities->adjust_stoichiometry Yes lower_temperature Lower Reaction Temp. check_impurities->lower_temperature Yes adjust_stoichiometry->reaction_setup Retry lower_temperature->reaction_setup Retry

Caption: A logical workflow for the synthesis and troubleshooting of this compound.

References

Technical Support Center: Preventing Side Product Formation in Click Reactions with tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions using tert-Butyl but-3-yn-1-ylcarbamate. Our goal is to help you minimize side product formation and achieve high yields of your desired 1,2,3-triazole product.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Triazole Product

Q: My click reaction with this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A: Low or no product yield in a CuAAC reaction can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst System Integrity: The active catalyst in CuAAC is Cu(I), which is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing all solvents and solutions prior to use is crucial. If using a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate), ensure the reducing agent solution is freshly prepared.[1]

  • Reagent Quality: The purity of your starting materials is critical. Impurities in the azide or alkyne can inhibit the reaction.

    • Solution: Use high-purity this compound and azide partner. Azides can be unstable, so proper storage is essential.[1]

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact the reaction outcome.

    • Solution: A common solvent system for CuAAC is a mixture of t-butanol and water (1:1).[2] However, depending on the solubility of your substrates, other solvents like DMF or DMSO can be used. Most click reactions proceed efficiently at room temperature.

Issue 2: Presence of a Significant Amount of Alkyne Homocoupling Byproduct (Diacetylene)

Q: I am observing a significant amount of a byproduct that I suspect is the homocoupled diacetylene of this compound. How can I prevent this?

A: The formation of a diacetylene byproduct is a common side reaction in CuAAC, resulting from the oxidative coupling of the terminal alkyne. This is often catalyzed by Cu(II) species in the presence of oxygen.

  • Control of Copper Oxidation State: The key to preventing this side reaction is to maintain a high concentration of the active Cu(I) catalyst and minimize the presence of Cu(II).

    • Solution:

      • Inert Atmosphere: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere.[1]

      • Sufficient Reducing Agent: When using a Cu(II) precursor, ensure an adequate amount of a fresh reducing agent, such as sodium ascorbate, is present to keep the copper in the +1 oxidation state.[3]

      • Use a Cu(I) Source: Starting directly with a Cu(I) salt (e.g., CuI or CuBr) can reduce the initial concentration of Cu(II).[1]

      • Utilize a Stabilizing Ligand: Ligands such as TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) can stabilize the Cu(I) oxidation state and help prevent the formation of the species that catalyze homocoupling.[1]

Issue 3: Potential for Carbamate Group Instability or Fragmentation

Q: I am concerned about the stability of the tert-butoxycarbonyl (Boc) protecting group on my alkyne under the click reaction conditions. Can it lead to side products?

A: While this compound is generally stable, the Boc protecting group can be sensitive to acidic conditions and prolonged heating. Although direct evidence for fragmentation of this specific molecule under standard CuAAC conditions is not widely reported, it is a possibility to consider, especially if observing unexpected byproducts.

  • Reaction Conditions: Standard CuAAC reactions are typically performed under neutral to slightly basic conditions and at room temperature, which are generally compatible with the Boc group.

    • Preventative Measures:

      • Avoid Acidic Conditions: Ensure your reaction mixture does not become acidic.

      • Moderate Temperature: Avoid excessive heating of the reaction mixture.

      • Reaction Time: Monitor the reaction progress and work it up as soon as it is complete to avoid prolonged exposure of the product to the reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reagents for a click reaction with this compound?

A1: A good starting point is to use a slight excess of one of the coupling partners. Often, the more synthetically accessible or commercially available component is used in slight excess. A common ratio is 1.0 equivalent of the limiting reagent to 1.1-1.2 equivalents of the other. For the catalyst, typically 1-5 mol% of the copper source is sufficient. The amount of reducing agent (if used) is usually in slight excess relative to the copper catalyst.

Q2: Which copper source and ligand should I choose?

A2: The most common and convenient method is to use a Cu(II) salt, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O), in combination with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. For ligands, water-soluble options like THPTA are often preferred for bioconjugation reactions, while TBTA is a good choice for reactions in organic solvents. The choice of ligand can significantly accelerate the reaction and improve yields.[2]

Q3: How can I monitor the progress of my click reaction?

A3: The progress of the reaction can be monitored by a variety of techniques, including Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is particularly useful as it can simultaneously show the consumption of starting materials and the formation of the desired product, along with its mass confirmation.

Q4: My reaction seems to be stalled. What can I do?

A4: If your reaction is not proceeding to completion, consider the following:

  • Catalyst Deactivation: The Cu(I) catalyst may have oxidized. Try adding a fresh portion of the reducing agent.

  • Insufficient Mixing: Ensure the reaction mixture is being stirred or agitated effectively, especially if it is biphasic.

  • Low Temperature: While most click reactions work well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes accelerate a sluggish reaction. However, be mindful of the potential instability of the Boc group at higher temperatures.

Quantitative Data Summary

The following table provides a general guide to the typical concentrations and ratios of reagents used in a CuAAC reaction. Note that these are starting points and may require optimization for your specific substrates and reaction scale.

ReagentTypical Concentration/Ratio (relative to limiting reagent)Notes
This compound1.0 - 1.2 equivalentsCan be the limiting reagent or used in slight excess.
Azide Coupling Partner1.0 - 1.2 equivalentsWhichever is not the limiting reagent.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.01 - 0.05 equivalents (1-5 mol%)The precursor to the active Cu(I) catalyst.
Sodium Ascorbate0.05 - 0.25 equivalents (5-25 mol%)Should be in excess of the copper catalyst to ensure reduction to Cu(I). A freshly prepared solution is crucial.
Ligand (e.g., THPTA, TBTA)0.05 - 0.25 equivalents (5-25 mol%)Typically used in a 1:1 to 5:1 ratio with the copper catalyst. For bioconjugation, a higher ligand-to-copper ratio is often recommended to protect sensitive biomolecules.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol provides a robust starting point for the click reaction.

Materials:

  • This compound

  • Azide coupling partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)

  • Deionized water (for preparing aqueous solutions)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

    • Prepare a stock solution of the chosen ligand (e.g., THPTA or TBTA) in a suitable solvent (e.g., water or DMSO) (e.g., 100 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1.0 equivalent) and the azide coupling partner (1.1 equivalents) in the chosen solvent system.

    • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ solution (0.05 equivalents) and the ligand solution (0.25 equivalents). Vortex briefly to mix.

  • Reaction Initiation:

    • Add the catalyst premix to the solution of the alkyne and azide.

    • Add the freshly prepared sodium ascorbate solution (0.1 equivalents) to initiate the reaction.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Check Catalyst System (Cu(I) active?) Start->Check_Catalyst Check_Reagents Check Reagent Quality (Purity, Degradation) Start->Check_Reagents Check_Conditions Check Reaction Conditions (Solvent, Temp, Time) Start->Check_Conditions Side_Reactions Investigate Side Reactions (Homocoupling, etc.) Start->Side_Reactions Optimize_Reducing Optimize Reducing Agent (Fresh, Concentration) Check_Catalyst->Optimize_Reducing Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Catalyst->Inert_Atmosphere Use_Ligand Use/Change Ligand (THPTA, TBTA) Check_Catalyst->Use_Ligand Purify_Reagents Purify/Verify Reagents Check_Reagents->Purify_Reagents Optimize_Solvent Optimize Solvent System Check_Conditions->Optimize_Solvent Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Side_Reactions->Inert_Atmosphere Side_Reactions->Use_Ligand Successful_Reaction Successful Reaction Optimize_Reducing->Successful_Reaction Inert_Atmosphere->Successful_Reaction Use_Ligand->Successful_Reaction Purify_Reagents->Successful_Reaction Optimize_Solvent->Successful_Reaction Optimize_Temp->Successful_Reaction

Caption: A logical workflow for troubleshooting low yields in CuAAC reactions.

Experimental_Workflow Prepare_Reagents 1. Prepare Stock Solutions (CuSO4, Ligand, Ascorbate) Setup_Reaction 2. Dissolve Alkyne & Azide in Degassed Solvent Prepare_Reagents->Setup_Reaction Prepare_Catalyst 3. Prepare Catalyst Premix (CuSO4 + Ligand) Setup_Reaction->Prepare_Catalyst Initiate_Reaction 4. Initiate Reaction (Add Catalyst & Ascorbate) Prepare_Catalyst->Initiate_Reaction Monitor_Progress 5. Monitor Reaction (TLC, LC-MS) Initiate_Reaction->Monitor_Progress Workup 6. Aqueous Work-up & Extraction Monitor_Progress->Workup Purify 7. Purify Product (Column Chromatography) Workup->Purify Final_Product Final Product Purify->Final_Product

Caption: A step-by-step experimental workflow for the CuAAC reaction.

References

Technical Support Center: Purification Strategies for Products from tert-Butyl but-3-yn-1-ylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from tert-Butyl but-3-yn-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound and what are the expected product types?

A1: this compound is a versatile building block in organic synthesis due to its terminal alkyne and N-Boc protected amine functionalities. The most common reactions include:

  • Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides yields N-Boc protected aryl or vinyl alkynes.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": Reaction with azides produces 1,4-disubstituted 1,2,3-triazoles.

  • Deprotection of the Boc group: Treatment with acid removes the Boc protecting group, revealing the primary amine.

  • Reactions of the alkyne: The terminal alkyne can undergo various other reactions such as hydration, hydrogenation, and metal-catalyzed couplings.

Q2: What are the key challenges in purifying products from reactions involving this compound?

A2: Researchers may encounter several challenges, including:

  • Removal of metal catalysts: For reactions like the Sonogashira coupling, complete removal of palladium and copper catalysts is crucial.

  • Separation of starting materials and byproducts: Unreacted starting materials and side products, such as homocoupled alkynes (Glaser products) in Sonogashira reactions, can be difficult to separate from the desired product.[1]

  • Product stability: The N-Boc group can be sensitive to acidic conditions, while the alkyne can be prone to hydration or other transformations under certain conditions.[2][3]

  • "Oiling out" during recrystallization: Products may separate as an oil instead of a crystalline solid, making isolation difficult.[4]

Q3: How do I choose the best purification strategy for my product?

A3: The choice of purification strategy depends on the nature of the product and the impurities present. A general decision-making workflow is provided below.

Purification Strategy Selection

PurificationStrategy start Crude Reaction Mixture is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes extraction Consider Acid-Base Extraction is_solid->extraction No column Column Chromatography recrystallization->column Unsuccessful / Oiling out final_purification Further Purification Needed? recrystallization->final_purification Successful end end column->end Pure Product extraction->column No neutral_product Product is Neutral extraction->neutral_product Yes acidic_impurities Acidic Impurities Present? neutral_product->acidic_impurities basic_impurities Basic Impurities Present? acidic_impurities->basic_impurities No base_wash Wash with aq. NaHCO3 or Na2CO3 acidic_impurities->base_wash Yes acid_wash Wash with dilute aq. HCl basic_impurities->acid_wash Yes basic_impurities->final_purification No base_wash->basic_impurities acid_wash->final_purification final_purification->column Yes final_purification->end No

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guides

Issue 1: Low or No Product Yield After Purification
Possible Cause Troubleshooting Steps
Incomplete Reaction Before starting purification, ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).[5]
Product Degradation on Silica Gel The N-Boc group can be labile to acidic silica gel. Consider deactivating the silica gel by pre-treating it with a solution of triethylamine in the eluent.[6] Alternatively, use a different stationary phase like alumina.[7]
Co-elution with Impurities Optimize the solvent system for column chromatography using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for the desired product to achieve good separation.[8] A shallower solvent gradient or isocratic elution may be necessary.[5]
Product Loss During Work-up During acid-base extractions, ensure the pH is adjusted correctly to ensure your compound of interest is in the desired layer. Back-extract the aqueous layer with a small amount of organic solvent to recover any dissolved product.
Issue 2: Oily Product Instead of Crystals During Recrystallization
Possible Cause Troubleshooting Steps
Residual Solvent Ensure all reaction solvents are thoroughly removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C), before attempting recrystallization.[4]
Supersaturated Solution Try seeding the solution with a small crystal of the pure product.[9] If no seed crystal is available, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Inappropriate Solvent System The chosen solvent may not be ideal. Experiment with different solvent pairs (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). Common pairs for N-Boc protected compounds include ethyl acetate/hexanes and dichloromethane/hexanes.
Product is an Oil at Room Temperature If the product's melting point is below room temperature, it will not crystallize. In this case, column chromatography is the preferred purification method.
Issue 3: Presence of Side Products from Sonogashira Coupling
Side Product Identification and Removal
Glaser Homocoupling Product (Alkyne Dimer) This byproduct is often less polar than the desired cross-coupled product. It can be minimized by running the reaction under strictly anaerobic conditions and can be separated by column chromatography.[1][10]
Unreacted Aryl/Vinyl Halide This starting material can often be removed by column chromatography. Its polarity will depend on its structure.
Unreacted this compound This is generally more polar than the Sonogashira product and can be separated by column chromatography.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of a Sonogashira coupling product of this compound with an aryl halide.

1. TLC Analysis:

  • Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.

  • For a typical Sonogashira product, an eluent system of 10-30% ethyl acetate in hexanes should provide good separation.

  • Aim for an Rf value of 0.2-0.4 for the desired product.[8]

  • To visualize the spots, use a UV lamp (if the product is UV active) and/or a potassium permanganate stain.

2. Column Preparation:

  • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes).

  • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Add a layer of sand on top of the silica to prevent disturbance of the stationary phase.

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Carefully load the sample onto the top of the silica gel.

  • For less soluble samples, "dry loading" can be employed: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.[8]

4. Elution and Fraction Collection:

  • Begin eluting with the mobile phase, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions and monitor them by TLC.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure using a rotary evaporator.

Workflow for Flash Column Chromatography

ColumnChromatography start Crude Product tlc 1. TLC Analysis (Optimize Solvent System) start->tlc prepare_column 2. Prepare Silica Gel Column tlc->prepare_column load_sample 3. Load Sample (Wet or Dry Loading) prepare_column->load_sample elute 4. Elute with Mobile Phase (Isocratic or Gradient) load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions monitor_fractions 6. Monitor Fractions by TLC collect_fractions->monitor_fractions combine_fractions 7. Combine Pure Fractions monitor_fractions->combine_fractions evaporate 8. Evaporate Solvent combine_fractions->evaporate end Pure Product evaporate->end

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Purification by Acid-Base Extraction

This method is useful for removing acidic or basic impurities from a neutral product.

1. Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and transfer it to a separatory funnel.

2. Basic Wash (to remove acidic impurities):

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stopper the funnel, shake vigorously while periodically venting, and allow the layers to separate.

  • Drain the lower aqueous layer. Repeat the wash if necessary.

3. Acidic Wash (to remove basic impurities):

  • Add a dilute aqueous acid solution (e.g., 1 M HCl).

  • Shake the funnel and drain the aqueous layer.

4. Neutral Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

5. Drying and Concentration:

  • Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure.

Data Presentation

The following tables provide representative data for the purification of products from reactions involving N-Boc protected alkynes. This data should be used as a guideline, and optimal conditions may vary depending on the specific reaction and product.

Table 1: Representative TLC Data for Sonogashira Coupling Products
CompoundEluent System (Hexane:Ethyl Acetate)Approximate Rf Value
This compound70:300.4
Aryl Halide (e.g., Iodobenzene)95:50.8
Sonogashira Product80:200.5 - 0.6
Glaser Homocoupling Product90:100.7 - 0.8
Table 2: Comparison of Purification Strategies for a Model Sonogashira Reaction
Purification MethodTypical Recovery YieldTypical Purity (by ¹H NMR)Notes
Flash Column Chromatography 70-90%>95%Most effective for removing all impurities.
Recrystallization 50-80%>98%Only suitable for solid products; may require optimization to prevent "oiling out".
Acid-Base Extraction >90%85-95%Effective for removing acidic/basic impurities but may not remove neutral byproducts.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions should be optimized for each specific reaction and product. Always follow appropriate laboratory safety procedures.

References

Addressing solubility issues of tert-Butyl but-3-yn-1-ylcarbamate in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with tert-Butyl but-3-yn-1-ylcarbamate in aqueous media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

A1: this compound is an organic compound often used as a building block in chemical synthesis, particularly in the development of pharmaceuticals and bioconjugates via "click chemistry".[1] Its structure, containing a hydrophobic tert-Butyl group, suggests low intrinsic solubility in water. For many biological and pharmaceutical applications, achieving sufficient concentration in aqueous buffers (e.g., PBS, cell culture media) is critical for experimental success, making poor solubility a significant hurdle.

Q2: What are the typical physicochemical properties of this compound?

A2: While extensive public data on its aqueous solubility is scarce, its chemical structure (C9H15NO2) consists of a carbamate group with a bulky, non-polar tert-Butyl protecting group and an alkyne functional group.[1] It is described as a white crystalline solid or a colorless to yellow liquid/semi-solid.[1][2] It is generally soluble in organic solvents like Dimethylformamide (DMF) and Dichloromethane (DCM).[1] The carbamate group itself can be polar, but the large hydrophobic moiety dominates, leading to poor water solubility.[3]

Q3: Why does my compound precipitate when I add it to my aqueous buffer?

A3: Precipitation occurs when the concentration of the compound exceeds its solubility limit in the aqueous medium. This is common when a stock solution, typically prepared in a water-miscible organic solvent like DMSO, is diluted into a buffer. The organic solvent disperses, and the poorly soluble compound crashes out of the solution. This is a primary indicator that a solubilization strategy is required.

Q4: Are there safety precautions I should take when handling this compound?

A4: Yes. Avoid contact with skin and eyes. It is recommended to use personal protective equipment such as gloves and safety goggles.[1] Ensure you are working in a well-ventilated area.[1] The compound is classified with hazard statements indicating it may be harmful if swallowed or inhaled and may cause skin, eye, and respiratory irritation.[2][4]

Troubleshooting Guide: Enhancing Aqueous Solubility

If you are observing precipitation or failing to achieve the desired concentration in your aqueous-based experiments, follow this troubleshooting workflow.

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// Edges start -> check_stock; check_stock -> cosolvent [label="Dilute into buffer"]; cosolvent -> success [label="Precipitation resolved? YES"]; cosolvent -> cyclodextrin [label="NO\n(or solvent toxicity is a concern)"]; cyclodextrin -> success [label="Precipitation resolved? YES"]; cyclodextrin -> surfactant [label="NO"]; surfactant -> success [label="Precipitation resolved? YES"]; surfactant -> fail [label="NO"]; } dot Caption: Troubleshooting workflow for solubility issues.

Step 1: Preparation of a Concentrated Stock Solution

The first step is always to create a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for many small molecules.[5]

Protocol:

  • Weigh out the required amount of this compound in a suitable vial.

  • Add pure, anhydrous DMSO to achieve a high concentration (e.g., 25-100 mM).

  • Vortex and/or sonicate gently at room temperature until the solid is completely dissolved, resulting in a clear solution.

  • Store this stock solution at -20°C or -80°C, protected from moisture.

Step 2: The Co-Solvent Approach

A co-solvent is a water-miscible organic solvent used in small amounts to increase the solubility of a hydrophobic compound in an aqueous solution.[6][7] The strategy is to find the highest percentage of co-solvent your experimental system can tolerate without adverse effects (e.g., cell toxicity, protein denaturation) that also keeps your compound in solution.

Protocol:

  • Determine the maximum tolerable percentage of your chosen co-solvent (e.g., DMSO, ethanol) in your final working solution. For many cell-based assays, this is typically ≤0.5% v/v.

  • Perform serial dilutions of your high-concentration stock solution into your aqueous buffer.

  • Crucially , add the stock solution to the buffer while vortexing the buffer vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Visually inspect for any cloudiness or precipitate. If observed, the solubility limit has been exceeded.

Illustrative Data: The following table shows hypothetical solubility data to demonstrate the effect of a co-solvent.

Final DMSO Conc. (% v/v)Max. Apparent Solubility of Compound (µM)Observation
0.1%5Clear Solution
0.5%25Clear Solution
1.0%80Clear Solution
2.0%>200Clear Solution
Control (Buffer only)<1Immediate Precipitate

Step 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate hydrophobic molecules, like this compound, forming an "inclusion complex" that is water-soluble.[9][10] This is an excellent method for biological systems where organic solvents may be undesirable. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and low toxicity.[8]

G TBC TBC Complex Complex TBC->Complex Encapsulation

Protocol for Preparing a Cyclodextrin-Complexed Stock:

  • Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v). Warming may be required to fully dissolve the cyclodextrin. Cool to room temperature.

  • Dissolve the this compound directly into the HP-β-CD solution.

  • Alternatively, first dissolve the compound in a minimal amount of a volatile organic solvent (e.g., ethanol).

  • Add this alcoholic solution dropwise to the stirring HP-β-CD solution.

  • Stir the mixture overnight at room temperature to allow for complex formation.

  • (Optional) Remove the organic solvent via rotary evaporation or nitrogen stream.

  • Filter the final solution through a 0.22 µm filter to remove any non-complexed precipitate and sterilize the solution.

Illustrative Data: Comparison of solubility with and without cyclodextrin.

Formulation VehicleMax. Apparent Solubility of Compound (µM)
PBS (pH 7.4)< 1
10% (w/v) HP-β-CD in PBS500
20% (w/v) HP-β-CD in PBS1200
40% (w/v) HP-β-CD in PBS2500

This technical guide provides a systematic approach to addressing the solubility challenges of this compound. By starting with a co-solvent approach and moving to more advanced techniques like cyclodextrin encapsulation, researchers can successfully prepare homogeneous aqueous solutions suitable for a wide range of scientific applications.

References

Technical Support Center: Enhancing Copper-Catalyzed Reactions with tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing copper-catalyzed reactions involving tert-Butyl but-3-yn-1-ylcarbamate. This resource is tailored for researchers, scientists, and professionals in drug development seeking to improve the efficiency and reliability of their experiments, particularly in the context of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in copper-catalyzed reactions?

A1: this compound is a versatile building block primarily used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.[5] Its terminal alkyne group readily participates in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage with an azide-containing molecule.[2][3] The Boc-protected amine allows for subsequent deprotection and further functionalization, making it a valuable tool in drug discovery, bioconjugation, and materials science.[2][3]

Q2: Why is a copper(I) catalyst necessary for the azide-alkyne cycloaddition?

A2: While the thermal cycloaddition between an azide and an alkyne is possible, it requires high temperatures and often results in a mixture of regioisomers. The copper(I) catalyst dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸) and ensures the exclusive formation of the 1,4-disubstituted triazole isomer under mild, often aqueous, conditions.[4]

Q3: Can I use a copper(II) salt directly as the catalyst?

A3: The active catalytic species is copper(I). While you can use copper(I) salts like CuI or CuBr directly, they are prone to oxidation.[6] A more common and convenient approach is to use a copper(II) salt, such as copper(II) sulfate (CuSO₄), and generate the active Cu(I) species in situ by adding a reducing agent, most commonly sodium ascorbate.[1][7]

Q4: What is the role of a ligand in these reactions?

A4: Ligands are crucial for stabilizing the copper(I) oxidation state, preventing its oxidation to the inactive copper(II) state or disproportionation.[8] They also accelerate the reaction rate, allowing for lower catalyst concentrations and protecting sensitive substrates, particularly in bioconjugation, from damage by reactive oxygen species.[6][8]

Q5: Which ligands are recommended for reactions with this compound?

A5: The choice of ligand often depends on the solvent. For reactions in organic solvents, Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is highly effective but has poor water solubility.[2][8] For aqueous or mixed aqueous/organic systems, the water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is preferred.[2][8]

Troubleshooting Guide

This guide addresses common issues encountered during copper-catalyzed reactions with this compound.

Problem 1: Low or No Product Yield

Possible Cause Recommended Solution
Inactive Catalyst The Cu(I) catalyst is susceptible to oxidation. Ensure your sodium ascorbate solution is freshly prepared. Deoxygenate your solvents by bubbling with an inert gas (e.g., argon or nitrogen), especially for sensitive substrates.[9]
Reagent Impurity Impurities in the alkyne, azide, or solvent can inhibit the reaction. Use high-purity reagents and solvents.
Poor Solubility of Reactants If your azide partner is not soluble in the common t-butanol/water solvent system, consider using a co-solvent such as DMSO or DMF to improve solubility.[3]
Suboptimal Ligand-to-Copper Ratio For bioconjugation, a 5:1 ligand-to-copper ratio is often recommended to protect the biomolecule.[6] For small molecule synthesis, a 1:1 to 2:1 ratio may be sufficient. It is advisable to screen different ratios.[9]
Copper Sequestration In complex biological mixtures or with substrates containing chelating functional groups (like His-tags), the copper catalyst may be sequestered. Consider using an excess of the copper/ligand complex or adding a sacrificial metal like Zn(II).[6][9]

Problem 2: Formation of Side Products

Side Product Cause Recommended Solution
Alkyne Homocoupling (Glaser Coupling) This oxidative coupling of the terminal alkyne is promoted by the presence of oxygen and Cu(II) ions.[9]Rigorously exclude oxygen from the reaction mixture by using degassed solvents and maintaining an inert atmosphere. Ensure a sufficient excess of the reducing agent (sodium ascorbate) is present.[9]
Staudinger Reduction of Azide If phosphine-based ligands are used, they can reduce the azide starting material to a primary amine.Avoid the use of phosphine-containing ligands if this side reaction is observed.
Substrate Degradation In bioconjugation, reactive oxygen species (ROS) generated by the copper/ascorbate system can damage sensitive biomolecules like proteins.[6]The use of a stabilizing ligand like THPTA is crucial to protect biomolecules from oxidative damage.[2][6]

Data Presentation: Reaction Parameter Optimization

While extensive data specifically for this compound is distributed across various sources, the following tables summarize typical reaction parameters and representative outcomes for CuAAC reactions with analogous Boc-protected alkynes and azides. These should serve as a starting point for optimization.

Table 1: General Reaction Parameters for CuAAC

ParameterRecommended RangeRationale
Alkyne:Azide Ratio1:1.1 to 1:1.5An excess of the azide can help drive the reaction to completion.
Copper Catalyst (e.g., CuSO₄)1-10 mol%Lower catalyst loading is preferable to minimize residual copper in the product.
Reducing Agent (e.g., Sodium Ascorbate)10-50 mol%A sufficient excess is necessary to maintain the copper in the active +1 oxidation state.
Ligand (e.g., THPTA)1-10 mol%Typically equimolar to or in slight excess of the copper catalyst. A 5:1 ratio is often used in bioconjugation.[2]
Solventt-BuOH/H₂O, DMSO, DMFSolvent choice depends on the solubility of the reactants.[3]
TemperatureRoom TemperatureMost reactions proceed efficiently at ambient temperature.
Reaction Time1 - 24 hoursSterically hindered substrates may require longer reaction times.

Table 2: Representative Reaction Outcomes with an Analogous Azide *

Alkyne PartnerCopper SourceLigand/AdditiveSolventTemp. (°C)Time (h)Yield (%)
PhenylacetyleneCuSO₄·5H₂O/NaAscNonet-BuOH/H₂O (1:1)RT12>95
Propargyl AlcoholCuSO₄·5H₂O/NaAscTHPTAH₂ORT4>90
N-propargylacetamideCuINoneDMFRT8~98

*Data is for reactions with 2-(4-Azidobutyl)isoindoline-1,3-dione, an analogous azido compound, and provides an expectation of reaction parameters and yields.[3]

Experimental Protocols

Protocol 1: General Procedure for CuAAC in a t-Butanol/Water System

This protocol is suitable for a wide range of azide partners soluble in a mixture of tert-butanol and water.

Materials:

  • This compound

  • Azide-containing compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Brine

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equivalent) and the azide-containing compound (1.0-1.2 equivalents) in a 1:1 (v/v) mixture of t-butanol and water.[3]

  • Catalyst Preparation: In separate vials, prepare a fresh aqueous solution of sodium ascorbate (0.1-0.2 equivalents) and an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).[3]

  • Reaction Initiation: To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution, followed by the CuSO₄ solution.[3] The reaction is typically carried out at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate or dichloromethane.[3]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.[3]

Protocol 2: CuAAC for Bioconjugation with a Water-Soluble Ligand

This protocol is adapted for reactions in aqueous buffers, typical for bioconjugation applications, using the water-soluble ligand THPTA.

Materials:

  • This compound

  • Azide-modified biomolecule (e.g., protein, peptide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 100 mM in water)

  • Sodium ascorbate stock solution (freshly prepared, e.g., 100 mM in water)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the aqueous buffer.

  • Catalyst Premix: In a separate tube, prepare a premixed solution of CuSO₄ and THPTA by combining the stock solutions in a 1:5 molar ratio.[8] Let this mixture stand for a few minutes.

  • Reaction Initiation: Add the premixed CuSO₄/THPTA solution to the reaction mixture containing the alkyne and azide. Initiate the cycloaddition by adding the freshly prepared sodium ascorbate solution.[8]

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes. If using fluorescently labeled molecules, protect the reaction from light.

  • Purification: The final product can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the copper catalyst.[6]

Visualizations

CuAAC_Catalytic_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_redox Catalyst Generation CuI_Alkyne Cu(I) + Alkyne Cu_Acetylide Copper(I) Acetylide CuI_Alkyne->Cu_Acetylide Fast Coordination Coordination & Deprotonation Cu_Triazolide Copper Triazolide Intermediate Coordination->Cu_Triazolide Rate-determining step Reaction_with_Azide Reaction with Azide Protonolysis Protonolysis Product 1,4-Triazole Product Protonolysis->Product Product->CuI_Alkyne Catalyst Regeneration CuII Cu(II) Source (e.g., CuSO₄) CuI_Catalyst Active Cu(I) Catalyst CuII->CuI_Catalyst Reduction Ascorbate Sodium Ascorbate (Reducing Agent) CuI_Catalyst->CuI_Alkyne Enters Cycle Azide Azide Azide->Coordination Alkyne Alkyne (this compound) Alkyne->CuI_Alkyne

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental_Workflow start Start reagent_prep Prepare Stock Solutions (Alkyne, Azide, CuSO₄, Ligand, Ascorbate) start->reagent_prep reaction_setup Combine Alkyne and Azide in Solvent reagent_prep->reaction_setup deoxygenate Deoxygenate Mixture (if necessary) reaction_setup->deoxygenate catalyst_premix Premix CuSO₄ and Ligand deoxygenate->catalyst_premix add_catalyst Add Catalyst Premix to Reaction catalyst_premix->add_catalyst initiate Initiate with Fresh Sodium Ascorbate add_catalyst->initiate incubate Incubate at Room Temperature (Monitor progress via TLC/LC-MS) initiate->incubate workup Work-up (e.g., Extraction) incubate->workup purify Purify Product (e.g., Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for a CuAAC reaction.

Troubleshooting_Tree start Low or No Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are reagents pure and stoichiometry correct? check_catalyst->check_reagents Yes solution_catalyst Add fresh sodium ascorbate. Degas solvents. Use a stabilizing ligand. check_catalyst->solution_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions Yes solution_reagents Use high-purity reagents. Prepare fresh ascorbate solution. Optimize azide:alkyne ratio. check_reagents->solution_reagents No substrate_issue Are there substrate-specific issues? check_conditions->substrate_issue Yes solution_conditions Optimize ligand:copper ratio. Screen different solvents and pH. Adjust temperature and reaction time. check_conditions->solution_conditions No solution_substrate Increase reaction time/temperature for hindered substrates. Increase catalyst/ligand concentration. Consider alternative ligation chemistry. substrate_issue->solution_substrate No success Problem Solved substrate_issue->success Yes solution_catalyst->check_catalyst Re-evaluate solution_reagents->check_reagents Re-evaluate solution_conditions->check_conditions Re-evaluate solution_substrate->substrate_issue Re-evaluate

Caption: Troubleshooting decision tree for low-yield CuAAC reactions.

References

Minimizing catalyst poisoning in reactions involving tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize catalyst poisoning in reactions involving tert-Butyl but-3-yn-1-ylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What are the primary modes of catalyst poisoning when using this compound?

A1: Catalyst deactivation in reactions with this substrate typically stems from two main sources: the terminal alkyne and the Boc-carbamate group.

  • Alkyne-Related Deactivation: Terminal alkynes can strongly adsorb to the active sites of metal catalysts. This can lead to the formation of inactive metal acetylide species or surface polymerization, which blocks reactant access. In hydrogenation reactions, strong binding can also prevent the desired semi-hydrogenation, leading to over-reduction to the corresponding alkane if not properly controlled.[1][2]

  • Carbamate-Related Deactivation: The nitrogen and oxygen atoms in the tert-butyl carbamate (Boc) group possess lone pairs of electrons that can coordinate to the metal center of the catalyst. This coordination can act as a Lewis base, poisoning the catalyst by occupying active sites intended for the reactants.[3] While the Boc group is generally stable, cleavage under harsh conditions could release byproducts that may also interact with and deactivate the catalyst.[4]

Q2: How do I select an appropriate catalyst for hydrogenating this compound to the corresponding alkene?

A2: For the semi-hydrogenation of a terminal alkyne to a cis-alkene, a "poisoned" or deactivated catalyst is required to prevent over-reduction to the alkane.[5] Standard catalysts like Palladium on carbon (Pd/C) or Platinum (Pt) are often too active and will lead to the fully saturated product.[2][6]

  • Lindlar's Catalyst: This is the most common choice. It consists of palladium supported on calcium carbonate or barium sulfate and is "poisoned" with a substance like lead acetate and quinoline.[1][6] The poison selectively deactivates the most active sites, allowing the reaction to stop at the alkene stage.[2][7]

  • Nickel Boride (P-2) Catalyst: This is a newer alternative to Lindlar's catalyst that can be prepared in situ and often provides better yields.[1][8]

Q3: What preventative measures can I take to minimize catalyst poisoning?

A3: Proactive measures are crucial for maintaining catalyst activity and ensuring reaction reproducibility.

  • Substrate and Reagent Purification: Ensure that the this compound substrate is pure and free from contaminants, especially other alkynes or sulfur-containing compounds which are known catalyst poisons. Purifying solvents and gases (like hydrogen) to remove traces of oxygen, water, and other impurities is also critical.[3]

  • Catalyst Design and Selection: Choose a catalyst known for its resistance to poisoning or one that is intentionally designed for selective reactions, like Lindlar's catalyst for semi-hydrogenation.[3][8] In some cases, using a catalyst with protective coatings or modified active sites can enhance resistance to poisons.[3]

  • Controlled Reaction Conditions: Operate under optimal temperature and pressure. Excessive temperatures can sometimes lead to thermal degradation of the substrate or catalyst, creating deactivating species.[9]

Q4: Can a poisoned catalyst from a reaction with this compound be regenerated?

A4: Yes, regeneration is often possible, depending on the nature of the poisoning.

  • Thermal Regeneration: This method involves heating the catalyst to high temperatures to burn off organic residues (coking) or desorb strongly bound species.[9] This must be done carefully to avoid sintering the metal particles, which would permanently reduce the catalyst's surface area and activity.[9]

  • Chemical Regeneration: This involves washing the catalyst with specific reagents to remove the poison.[9] For instance, a mild acid wash might remove basic impurities, while a solvent wash could dissolve organic residues. For catalysts poisoned by sulfur, specific oxidative or reductive treatments may be necessary.[10]

Troubleshooting Guide

This guide addresses common issues encountered during catalytic reactions with this compound.

Problem Potential Cause Recommended Action
Reaction is sluggish or fails to initiate. Catalyst Poisoning: Active sites are blocked by impurities from the substrate, solvent, or glassware.1. Purify the substrate and solvents. 2. Use fresh, high-purity catalyst. 3. Ensure glassware is scrupulously clean.
Insufficient Catalyst Activity: The chosen catalyst is not active enough under the reaction conditions.1. Increase catalyst loading. 2. Switch to a more active catalyst if the reaction allows. 3. Increase temperature or pressure moderately.
Low yield of desired product. Partial Catalyst Deactivation: The catalyst loses activity over the course of the reaction.1. Add the catalyst in portions throughout the reaction. 2. Purify reagents to remove slow-acting poisons.[3] 3. Consider a flow chemistry setup to continuously pass the reactant over a fresh catalyst bed.
Formation of undesired byproducts (e.g., over-reduction to alkane). Catalyst is too active: In hydrogenation, the catalyst is not selective enough for the alkene.1. Use a poisoned catalyst like Lindlar's catalyst.[2][6] 2. Add a controlled amount of a catalyst poison (e.g., quinoline) to a standard catalyst like Pd/C.[1]
Inconsistent results between batches. Variable Purity of Reagents: Different batches of substrate or solvent may contain varying levels of impurities.1. Standardize the purification protocol for all reagents. 2. Analyze incoming materials for potential catalyst poisons.
Catalyst Handling: Inconsistent handling can affect catalyst activity (e.g., exposure to air for pyrophoric catalysts).1. Follow a strict, standardized protocol for catalyst storage, handling, and addition.

Experimental Protocols

Protocol 1: General Procedure for Selective Semi-Hydrogenation using Lindlar's Catalyst

This protocol outlines the key steps for the selective hydrogenation of the alkyne in this compound to the corresponding cis-alkene, with an emphasis on minimizing catalyst deactivation.

  • Reagent and Glassware Preparation:

    • Dry all glassware in an oven at >120°C overnight and cool under an inert atmosphere (Nitrogen or Argon).

    • Purify the solvent (e.g., ethyl acetate or methanol) by passing it through a column of activated alumina.

    • Ensure the this compound substrate is of high purity (>98%). If necessary, purify by column chromatography or distillation.

  • Reaction Setup:

    • To a three-neck round-bottom flask equipped with a magnetic stir bar, add Lindlar's catalyst (typically 5-10 mol% relative to the substrate).

    • Add the purified solvent under an inert atmosphere.

    • Dissolve the this compound in the purified solvent and add it to the reaction flask via a syringe or cannula.

  • Hydrogenation:

    • Purge the flask by evacuating and refilling with hydrogen gas (H₂) three times.

    • Maintain a positive pressure of H₂ using a balloon or a regulated supply.

    • Stir the reaction vigorously at room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Careful monitoring is crucial to prevent over-reduction.

    • Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Wash the Celite® pad with fresh solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified if necessary.

Visual Diagrams

The following diagrams illustrate key workflows and concepts for managing catalyst activity.

G cluster_prep Phase 1: Pre-Reaction Preparation cluster_exec Phase 2: Reaction Execution cluster_post Phase 3: Post-Reaction Analysis sub_purify Purify Substrate (this compound) sol_purify Purify Solvents & Gases (H₂) sub_purify->sol_purify cat_select Select Appropriate Catalyst (e.g., Lindlar's) sol_purify->cat_select setup Setup Reaction (Inert Atmosphere) cat_select->setup monitor Monitor Progress (TLC, GC) setup->monitor workup Filter Catalyst & Isolate Product monitor->workup analyze Analyze Product for Purity & Yield workup->analyze trouble Troubleshoot if Results are Poor analyze->trouble

Caption: Experimental workflow for minimizing catalyst poisoning.

G start Problem: Reaction Sluggish or Incomplete check_purity Are all reagents (substrate, solvent) of high purity? start->check_purity purify Action: Purify all reagents. Use fresh, high-purity catalyst. check_purity->purify No check_conditions Are reaction conditions (T, P, stirring) optimal? check_purity->check_conditions Yes adjust_conditions Action: Increase temperature, pressure, or stirring rate. check_conditions->adjust_conditions No check_loading Is catalyst loading sufficient? check_conditions->check_loading Yes increase_loading Action: Increase catalyst loading. Consider adding in portions. check_loading->increase_loading No final_res Root Cause: Irreversible Poisoning or Incorrect Catalyst Choice check_loading->final_res Yes

Caption: Troubleshooting logic for a poorly performing reaction.

G cluster_poisons Poisoning Species catalyst Catalyst Active Site alkyne Alkyne Group (Strong Adsorption) alkyne->catalyst Blocks Site carbamate Carbamate Group (N, O Coordination) carbamate->catalyst Blocks Site impurity Impurities (e.g., Sulfur) impurity->catalyst Irreversible Deactivation

Caption: Potential deactivation pathways for the catalyst.

References

How to monitor the progress of a tert-Butyl but-3-yn-1-ylcarbamate reaction by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for monitoring the progress of reactions involving tert-Butyl but-3-yn-1-ylcarbamate using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

TLC Monitoring

Q1: What is a suitable mobile phase (eluent) for monitoring a reaction with this compound on a standard silica gel TLC plate? A good starting point for a mobile phase is a mixture of a non-polar and a polar solvent, such as hexanes and ethyl acetate (EtOAc).[1] A typical starting ratio would be 7:3 or 8:2 (Hexanes:EtOAc). The ideal solvent system should place your starting material at an Rf (retention factor) of approximately 0.3-0.4 to allow for clear separation from less polar byproducts and more polar products.[2] For compounds that are more polar or contain acidic/basic functional groups, adding a small amount of acetic acid (for acids) or triethylamine (for amines) to the eluent can improve spot shape and resolution.[3]

Q2: How can I visualize the spots on the TLC plate? There are several methods for visualization:

  • UV Light: If the starting material or product contains a UV-active chromophore, they can be visualized under a UV lamp (typically at 254 nm).[1] While the Boc-protected alkyne itself is not strongly UV-active, many reaction partners or products will be.

  • General Stains: A general-purpose stain like phosphomolybdic acid (PMA) or potassium permanganate (KMnO₄) can be used.[3] The KMnO₄ stain is particularly useful for visualizing alkynes, which will appear as yellow spots on a purple background.

  • Ninhydrin Stain: If the Boc protecting group is removed during the reaction to reveal a primary amine, a ninhydrin stain can be used for detection.[3]

Q3: How do I interpret the spots on the TLC plate during reaction monitoring? A typical TLC for reaction monitoring will have three lanes:

  • Starting Material (SM): A spot of the pure limiting reactant.

  • Co-spot (Co): A spot where both the starting material and the reaction mixture are applied.

  • Reaction Mixture (RM): A spot of the current reaction mixture.[4]

As the reaction progresses, you should observe the disappearance of the starting material spot in the RM lane and the appearance of a new spot (the product).[4] The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[4] The co-spot helps to confirm if the spot in the reaction mixture is indeed the starting material, especially if the Rf values are very close.[2][5]

LC-MS Monitoring

Q1: What are the recommended LC-MS conditions for analyzing this compound? Carbamates are thermally unstable, making LC-MS the preferred method over GC-based techniques.[6][7] A standard approach would involve:

  • Column: A reversed-phase C18 column is a common and effective choice for separating carbamates and other small organic molecules.[8][9][10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is widely used.[7][10] The formic acid helps to protonate the analyte and improve ionization efficiency.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for carbamates, as they can be readily detected as protonated molecules ([M+H]⁺).[7]

Q2: What m/z value should I monitor for the starting material? The molecular formula for this compound is C₉H₁₅NO₂. Its molecular weight is approximately 169.22 g/mol . In positive ESI mode, you should monitor for the protonated molecule ([M+H]⁺) at an m/z of approximately 170.12 . You may also observe other adducts, such as the sodium adduct ([M+Na]⁺) at m/z 192.10 .

Q3: How do I prepare a sample from my reaction mixture for LC-MS analysis? To prepare a sample, take a small aliquot (e.g., 10-20 µL) from the reaction mixture. This aliquot should then be quenched (if necessary), diluted significantly with a suitable solvent (like acetonitrile or methanol), and filtered through a 0.22 µm syringe filter before injection to prevent contamination of the LC system.[10][11]

Troubleshooting Guides

TLC Issues

Q: My spots are streaking or tailing. What could be the cause? A: Streaking is often caused by applying a sample that is too concentrated (overloading the plate).[12][13] Try diluting your sample further before spotting. Tailing can also occur if the compound is interacting too strongly with the silica gel (e.g., acidic or basic compounds). Adding a small amount of a modifier like acetic acid or triethylamine to your mobile phase can often resolve this issue.[3]

Q: I can't see any spots after developing and visualizing my TLC plate. What should I do? A: This could be due to several reasons:

  • Sample is too dilute: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[12][14]

  • Compound is volatile: Your compound may have evaporated from the plate.[14]

  • Inappropriate visualization technique: The chosen stain or method may not be suitable for your compound's functional groups.[14] Try a different, more general stain like PMA.

  • Solvent level is too high: If the initial solvent level in the chamber is above your spotting line, the sample will dissolve into the solvent pool instead of eluting up the plate.[12]

LC-MS Issues

Q: My LC-MS results show significant baseline noise and ghost peaks. What is the likely cause? A: High background noise is often a sign of contamination.[11][15] Sources can include impure solvents, contaminated vials, or carryover from previous injections.[15] Ensure you are using high-purity LC-MS grade solvents. If carryover is suspected, run several blank injections (injecting only the mobile phase) to wash the column and injector.

Q: The retention time of my compound is shifting between injections. Why is this happening? A: Retention time shifts can be caused by:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Changes: The composition of the mobile phase can change over time due to evaporation of the more volatile component. Always use fresh mobile phase.[12]

  • Temperature Fluctuations: Inconsistent column temperature can affect retention times. Using a column oven provides better stability.[15]

Q: I am observing a weak or no signal for my compound of interest. How can I improve sensitivity? A: Poor signal intensity can be addressed by:

  • Optimizing MS Source Parameters: Adjust settings like capillary voltage, nebulizing gas flow, and source temperature to find the optimal conditions for your specific compound.[11]

  • Checking Ionization Mode: While ESI positive mode is a good starting point, it's worth checking if negative mode provides a better signal, depending on the product's structure.

  • Sample Preparation: Ensure your sample is free from interfering substances (matrix effects) that can suppress the ionization of your target analyte.[15]

Experimental Protocols

Protocol 1: TLC Monitoring of Reaction Progress
  • Preparation:

    • Prepare a TLC developing chamber with your chosen eluent (e.g., 8:2 Hexanes:EtOAc). Place a piece of filter paper inside to ensure the chamber is saturated with solvent vapor.

    • On a silica gel TLC plate, use a pencil to lightly draw an origin line about 1 cm from the bottom.[16] Mark three lanes for your Starting Material (SM), Co-spot (Co), and Reaction Mixture (RM).

  • Spotting:

    • Using a capillary tube, apply a small spot of your diluted starting material solution to the SM and Co lanes.

    • Withdraw a small aliquot from your reaction, dilute it in a suitable solvent, and use a clean capillary tube to spot it onto the RM and Co lanes.[2]

    • Ensure spots are small and concentrated by applying them carefully and allowing the solvent to evaporate completely.

  • Development:

    • Place the TLC plate in the prepared chamber, ensuring the origin line is above the solvent level. Cover the chamber.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[2]

    • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualization & Analysis:

    • Examine the dried plate under a UV lamp and circle any visible spots.

    • Apply a chemical stain (e.g., dip the plate in a potassium permanganate solution) and gently heat with a heat gun to develop the spots.

    • Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front).[16] Monitor the disappearance of the SM spot in the RM lane.

Protocol 2: LC-MS Analysis of Reaction Mixture
  • Sample Preparation:

    • Take a ~10 µL aliquot of the reaction mixture.

    • Dilute the aliquot in 1 mL of acetonitrile or methanol in a clean vial.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC-MS vial.[10]

  • LC-MS System & Conditions:

    • LC System: HPLC or UPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).[10]

    • Mobile Phase A: 0.1% Formic Acid in Water.[10]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

    • Gradient: A typical linear gradient would be 5% to 95% Mobile Phase B over 5-10 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 1 - 5 µL.

    • Mass Spectrometer: A mass spectrometer equipped with an ESI source.

    • Ionization Mode: ESI Positive.

    • Scan Mode: Scan for a relevant mass range (e.g., m/z 100-500) or use Selected Ion Monitoring (SIM) for the expected masses of the starting material and product.[7]

  • Data Analysis:

    • Extract the ion chromatograms for the m/z values corresponding to the protonated starting material (m/z 170.12) and the expected product.

    • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time to determine reaction completion.

Quantitative Data Summary

The following table provides key data for the starting material. The product data is hypothetical, assuming a common reaction like a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) with benzyl azide (C₇H₇N₃, MW ≈ 133.15 g/mol ).

Compound NameMolecular FormulaMolecular Weight ( g/mol )Typical TLC Rf*Typical LC Retention Time (min)**Expected [M+H]⁺ (m/z)
This compoundC₉H₁₅NO₂169.220.453.5170.12
Hypothetical Product (Triazole)C₁₆H₂₂N₄O₂302.370.254.8303.18

*Typical Rf in 7:3 Hexanes:EtOAc on silica gel. Actual values may vary. **Typical retention time on a C18 column with a water/acetonitrile gradient. Actual values are method-dependent.

Experimental Workflow Diagram

G cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis start Start Reaction aliquot Take Aliquot from Reaction start->aliquot prep_tlc Prepare & Spot TLC Plate (SM, Co, RM) aliquot->prep_tlc Quick Check prep_lcms Dilute & Filter for LC-MS aliquot->prep_lcms Quantitative Check run_tlc Develop & Visualize TLC prep_tlc->run_tlc analyze_tlc Analyze Spots (Rf Values) run_tlc->analyze_tlc decision Is Starting Material Consumed? analyze_tlc->decision run_lcms Inject & Run LC-MS prep_lcms->run_lcms Confirmation analyze_lcms Analyze Data (EIC) Confirm Mass run_lcms->analyze_lcms Confirmation workup Stop Reaction & Proceed to Work-up analyze_lcms->workup Confirmation decision->aliquot No, Continue Reaction decision->workup Yes

Caption: Workflow for monitoring a chemical reaction using TLC for rapid checks and LC-MS for confirmation.

References

Scavengers for the tert-butyl cation in Boc deprotection of tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Boc deprotection of tert-butyl but-3-yn-1-ylcarbamate, with a focus on the selection and use of scavengers to mitigate side reactions involving the terminal alkyne.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side-product formation during the Boc deprotection of this compound?

A1: The primary cause of side reactions is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1] This carbocation is a potent electrophile and can react with nucleophilic sites on the target molecule, this compound.[1]

Q2: What are the specific side reactions to be aware of with this alkynyl-containing substrate?

A2: In addition to potential incomplete deprotection, two main side reactions are of concern with this compound:

  • Acid-Catalyzed Hydration of the Alkyne: Under strong acidic conditions (e.g., TFA and trace water), the terminal alkyne can undergo hydration to form a methyl ketone. This occurs via a Markovnikov addition of water across the triple bond to form an enol intermediate, which then tautomerizes to the more stable ketone.

  • Tert-butylation of the Alkyne: The nucleophilic π-system of the alkyne can be attacked by the electrophilic tert-butyl cation, leading to the formation of a tert-butylated alkyne byproduct.

Q3: How do scavengers prevent these side reactions?

A3: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to trap the reactive tert-butyl cation.[1] They react with the carbocation at a faster rate than the sensitive functional groups on the target molecule, thus preventing unwanted side reactions like tert-butylation of the alkyne.[1] By reducing the concentration of the tert-butyl cation, they also indirectly reduce the likelihood of other cationic side reactions.

Q4: Which scavengers are recommended for the deprotection of this compound?

A4: The ideal scavenger should be highly reactive towards the tert-butyl cation but inert towards the alkyne. Silanes are generally preferred in this context.

  • Triisopropylsilane (TIS): Highly effective carbocation scavenger.

  • Triethylsilane (TES): Another effective silane-based scavenger.[2] Thiol-based scavengers like 1,2-ethanedithiol (EDT) can also be used, but silanes are often preferred to avoid the introduction of sulfur compounds which can be problematic in some applications. Water can also act as a scavenger but may increase the risk of alkyne hydration if present in excess.[3]

Troubleshooting Guides

Issue 1: My LC-MS analysis shows a peak with a mass increase of +18 Da after deprotection.

  • Possible Cause: This mass shift corresponds to the addition of water to the starting material, indicating acid-catalyzed hydration of the terminal alkyne to form the corresponding methyl ketone.

  • Solution:

    • Use Anhydrous Conditions: Ensure that your solvent (e.g., dichloromethane, DCM) is anhydrous and use fresh, high-purity TFA.

    • Optimize Scavenger Cocktail: A standard and effective scavenger cocktail for this issue is a mixture of TFA, triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[4] TIS is an excellent carbocation scavenger, and a small, controlled amount of water can also help trap the tert-butyl cation.

    • Lower Reaction Temperature: Perform the deprotection at 0 °C to slow down the rate of hydration.

Issue 2: I observe an unexpected peak in my LC-MS with a mass increase of +56 Da.

  • Possible Cause: This mass shift is indicative of the addition of a tert-butyl group to your molecule, likely through the reaction of the tert-butyl cation with the terminal alkyne.

  • Solution:

    • Increase Scavenger Concentration: The concentration of your scavenger may be insufficient to effectively trap all the generated tert-butyl cations. Increase the amount of TIS or TES in your reaction mixture (e.g., to 5-10 equivalents).[4]

    • Choice of Scavenger: Silanes like TIS and TES are highly effective at scavenging carbocations.[4] Consider using these if you are currently using a less reactive scavenger.

Issue 3: The Boc deprotection is sluggish or incomplete.

  • Possible Cause 1: Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough for efficient cleavage.[4]

  • Solution 1: Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and DCM.[5] For more resistant substrates, neat TFA can be used, but this will increase the risk of side reactions, making the use of scavengers critical.

  • Possible Cause 2: Inadequate Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time.[4]

  • Solution 2: Monitor the reaction progress by TLC or LC-MS and extend the reaction time as needed. Most Boc deprotections are complete within 1-2 hours at room temperature.[4] If the reaction is still sluggish, allowing it to warm to room temperature from 0 °C may be effective.

Data Presentation

The following table summarizes the effectiveness of common scavengers in preventing side reactions during Boc deprotection, primarily based on data from peptide synthesis, which serves as a good model for the reactivity of the tert-butyl cation.

ScavengerTarget(s)Typical Concentration (% v/v)Notes
Triisopropylsilane (TIS) General carbocations2.5 - 5Highly effective carbocation scavenger, recommended for protecting the alkyne.[5]
Triethylsilane (TES) General carbocations5 - 10Another effective silane-based scavenger.[2]
Thioanisole General carbocations5Effective, but introduces sulfur.
1,2-Ethanedithiol (EDT) General carbocations2.5A strong nucleophile, but has a strong odor and introduces sulfur.
Water General carbocations2.5 - 5Acts as a nucleophile but may increase alkyne hydration if not used in a controlled amount as part of a cocktail.[3]

Experimental Protocols

Protocol 1: General Boc Deprotection of this compound using TFA and a Scavenger

This protocol is recommended for substrates containing the acid-sensitive terminal alkyne.

  • Preparation: Dissolve the Boc-protected compound, this compound, in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a clean, dry round-bottom flask.[6]

  • Scavenger Addition: To the solution, add triisopropylsilane (TIS) to a final concentration of 5% (v/v).[5]

  • Cooling: Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.[6]

  • Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (for a 50% TFA/DCM mixture).[6]

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]

  • TFA Removal: To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two more times.[6] The resulting product is the TFA salt of but-3-yn-1-amine, which can often be used directly in subsequent steps or neutralized with a mild base and purified further if necessary.

Mandatory Visualization

Boc_Deprotection_Pathway cluster_main Boc Deprotection cluster_side_reactions Side Reactions cluster_scavenging Scavenger Action Start This compound Protonated Protonated Carbamate Start->Protonated + TFA Ketone Methyl Ketone (+18 Da) Start->Ketone + H2O (acid-catalyzed) Carbamic_Acid Carbamic Acid + tert-Butyl Cation Protonated->Carbamic_Acid Cleavage Product but-3-yn-1-amine (TFA salt) Carbamic_Acid->Product - CO2 tButyl_Cation tert-Butyl Cation tButyl_Cation2 tert-Butyl Cation Carbamic_Acid->tButyl_Cation2 Alkylated_Alkyne tert-Butylated Alkyne (+56 Da) tButyl_Cation->Alkylated_Alkyne + Alkyne Scavenger Scavenger (e.g., TIS) Trapped_Cation Trapped Cation tButyl_Cation2->Trapped_Cation + Scavenger

Caption: Boc deprotection pathway and the role of scavengers in preventing side reactions.

troubleshooting_workflow Start Start Boc Deprotection Monitor Monitor Reaction (TLC, LC-MS) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Work-up and Product Isolation Complete->Workup Yes Incomplete Incomplete Reaction Complete->Incomplete No Analyze Analyze Product Purity (LC-MS, NMR) Workup->Analyze Pure Desired Purity? Analyze->Pure End Proceed to Next Step Pure->End Yes Troubleshoot Troubleshoot Side Reactions Pure->Troubleshoot No Troubleshoot->Start Implement Scavengers: - Add TIS/TES - Use anhydrous conditions Incomplete->Start Adjust Conditions: - Increase TFA concentration - Increase reaction time/temp

References

Validation & Comparative

A Comparative Guide to Alkyne Linkers in PROTAC Development: Spotlight on tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of alkyne linkers for Proteolysis Targeting Chimera (PROTAC) synthesis, focusing on the utility of tert-butyl but-3-yn-1-ylcarbamate against other common alternatives. This guide provides quantitative data, experimental protocols, and logical diagrams to inform rational PROTAC design.

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2][3] These molecules consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][4][5] The linker is a critical component, profoundly influencing the PROTAC's efficacy, selectivity, and physicochemical properties.[1][3][6]

Among various synthetic strategies, the use of alkyne linkers to assemble PROTACs via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has become a preferred method.[2][6][7] This approach offers high yields, modularity, and mild reaction conditions, facilitating the rapid synthesis of diverse PROTAC libraries.[2][8] This guide compares this compound, a versatile alkyne building block, with other common alkyne and alternative linkers.

The Role of Alkyne Linkers and Click Chemistry

Alkyne-bearing linkers are instrumental in the modular synthesis of PROTACs. The terminal alkyne serves as a handle for the CuAAC reaction with an azide-functionalized partner (either the POI ligand or the E3 ligase ligand). This reaction forms a stable, rigid triazole ring as part of the final linker structure.[6][9] This rigidity can be advantageous, helping to pre-organize the PROTAC into a bioactive conformation necessary for forming a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[][11][12]

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Steps cluster_products Products POI_Ligand POI Ligand (with Azide) Step2 Step 2: CuAAC Click Chemistry (Final Assembly) POI_Ligand->Step2 E3_Ligand E3 Ligase Ligand Step1 Step 1: Linker Conjugation (Amide coupling, etc.) E3_Ligand->Step1 Alkyne_Linker Alkyne Linker (e.g., tert-Butyl but-3-yn-1-ylcarbamate) Alkyne_Linker->Step1 Intermediate E3-Ligand-Linker (with Alkyne) Step1->Intermediate Final_PROTAC Final PROTAC Molecule Step2->Final_PROTAC Intermediate->Step2

Comparing Alkyne Linker Building Blocks

The choice of the alkyne-containing building block is a critical decision in PROTAC design. The structure of this precursor influences not only the synthetic route but also the properties of the final PROTAC.

This compound is a widely used building block.[13] Its key advantage lies in the Boc-protected amine. This protecting group allows the alkyne moiety to be incorporated into either the POI-binding or E3-recruiting fragment first. Subsequently, the Boc group can be removed under acidic conditions to reveal a primary amine, which serves as a handle for further conjugation.

Other common alkyne linkers include:

  • Propargylamine: A shorter, more rigid building block.

  • Alkyne-PEG Linkers: These incorporate polyethylene glycol (PEG) chains of varying lengths (e.g., Alkyne-PEG4-I).[14] PEG units are often used to increase the hydrophilicity and solubility of the final PROTAC, which can improve its pharmacokinetic properties.[1][12][15]

  • Simple Alkyl Alkynes: Straight-chain alkynes of different lengths provide basic, flexible spacers.[12]

The table below summarizes the characteristics and strategic utility of these common alkyne linker precursors.

Linker PrecursorKey Structural FeaturePrimary AdvantageCommon Application
This compound Boc-protected amineVersatile synthetic handle for multi-step synthesisBuilding PROTACs where the linker is attached via an amide bond after deprotection.
Propargylamine Terminal alkyne with a primary amineSimple, rigid, and synthetically accessibleRapid synthesis of PROTACs with short, rigid linkers.
Alkyne-PEG-X PEG chain of variable lengthEnhances solubility and can improve pharmacokinetic properties.[12][15]Improving the drug-like properties of lipophilic PROTACs.
Simple Terminal Alkynes Hydrocarbon chainProvides basic, flexible spacing and synthetic simplicity.Initial screening of linker length-dependency on PROTAC activity.

Impact of Linker Composition on PROTAC Performance

The linker is not an inert spacer; its composition dictates the efficacy of the final PROTAC. The choice between a simple alkyl chain, a more polar PEG chain, or a rigid alkyne/triazole structure significantly affects the PROTAC's ability to induce target degradation.[1][11]

The following table presents representative data compiled from literature, illustrating how linker composition and length influence degradation efficiency, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).[7][15][16]

PROTAC TargetLinker TypeLinker Length (atoms, approx.)DC50 (nM)Dmax (%)Key Observation
BRD4 PEG12>5000<20Short PEG linkers can be ineffective, leading to poor degradation.[1]
BRD4 PEG18-24<100>90An optimal PEG linker length is crucial for potent degradation.[1]
TBK1 Alkyl/Ether<12No Degradation-Linkers that are too short may cause steric clashes, preventing ternary complex formation.[7]
TBK1 Alkyl/Ether12Submicromolar>90A minimum linker length is required to bridge the target and E3 ligase effectively.[7]
BET Proteins Rigid Ethynyl~10-12pM range>90Rigid linkers, like those formed from alkynes, can significantly enhance potency.[11]
Androgen Receptor Rigid Piperazine~13-15<1>90Shifting from flexible to rigid linkers can improve both potency and pharmacokinetic properties.[11]

Note: The data above is illustrative and compiled from various studies to show general trends. Absolute values are context-dependent (target, E3 ligase, cell line).

PROTAC_MoA cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary PROTAC PROTAC Molecule PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitin Transfer Ternary->Ub Recruitment PolyUb Poly-ubiquitinated POI Ub->PolyUb Ubiquitination Proteasome Proteasome PolyUb->Proteasome Degradation Degradation Proteasome->Degradation

Experimental Protocols

Reproducible experimental methods are essential for the comparative analysis of PROTACs. Below are foundational protocols for the key steps in synthesis and evaluation.

Protocol 1: General Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the final step of joining an azide-functionalized component with an alkyne-functionalized component.[2][17]

1. Reagent Preparation:

  • Dissolve the alkyne-containing precursor (1.0 equivalent) and the azide-containing precursor (1.1 equivalents) in a suitable solvent (e.g., a mixture of DMF/H₂O or DMSO).
  • Prepare a fresh stock solution of a reducing agent, such as sodium ascorbate (e.g., 1 M in degassed water).
  • Prepare a stock solution of Copper(II) Sulfate (CuSO₄·5H₂O) (e.g., 0.5 M in degassed water).
  • (Optional) Prepare a stock solution of a copper-chelating ligand like THPTA to stabilize the Cu(I) catalyst.

2. Reaction Setup:

  • In a reaction vial, combine the dissolved alkyne and azide precursors.
  • Degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can poison the Cu(I) catalyst.[17]
  • Add the sodium ascorbate solution (0.5-1.0 equivalents) to the reaction mixture.
  • Add the Copper(II) Sulfate solution (0.1-0.2 equivalents). If using a ligand, pre-mix it with the CuSO₄ solution.

3. Reaction and Monitoring:

  • Stir the reaction at room temperature.
  • Monitor the reaction progress using LC-MS or TLC until the starting materials are consumed (typically 1-4 hours, but can be left overnight).

4. Work-up and Purification:

  • Upon completion, quench the reaction if necessary.
  • Purify the final PROTAC product using reverse-phase chromatography (e.g., C18 column), which is often effective for these types of molecules.[17]

Protocol 2: Western Blot for Protein Degradation (DC50/Dmax Determination)

This assay quantifies the extent of target protein degradation in cells.[7][15]

1. Cell Culture and Treatment:

  • Plate the desired cell line (e.g., HEK293T, MCF7) in multi-well plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the PROTAC (typically from low nM to high µM concentrations) or a vehicle control (e.g., DMSO) for a defined period (e.g., 18-24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation to remove cell debris.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal protein loading for all samples.
  • Prepare samples for electrophoresis by adding Laemmli sample buffer and heating.

4. SDS-PAGE and Western Blotting:

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) should also be used.
  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities for the target protein and the loading control.
  • Normalize the target protein signal to the loading control signal for each sample.
  • Calculate the percentage of remaining protein relative to the vehicle-treated control.
  • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

Conclusion

The linker is a critical design element in the development of effective PROTACs. Alkyne-based linkers, particularly those installed via click chemistry, offer a robust and modular platform for synthesizing and optimizing these novel therapeutics. This compound stands out as a valuable building block due to its synthetic versatility, allowing for controlled, stepwise construction of complex PROTACs.

However, the optimal linker is highly dependent on the specific POI and E3 ligase pair.[7] While flexible PEG linkers can enhance solubility, rigid linkers formed from alkynes often lead to increased potency by properly orienting the ternary complex.[11][12] A systematic approach, involving the synthesis and evaluation of libraries with diverse linker compositions and lengths, is paramount for developing potent and selective protein-degrading therapeutics.

References

A Comparative Guide to Analytical Techniques for Characterizing tert-Butyl but-3-yn-1-ylcarbamate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing interest in targeted therapies, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), has led to an increased demand for versatile bifunctional linkers. Among these, tert-Butyl but-3-yn-1-ylcarbamate serves as a crucial building block, incorporating a protected amine and a terminal alkyne ready for bio-orthogonal "click" chemistry.[1][2] The successful synthesis and characterization of its conjugates are paramount for ensuring the efficacy and safety of novel therapeutics.

This guide provides a comparative overview of the primary analytical techniques used to characterize conjugates of this compound. We will delve into the principles of each method, present typical experimental data, and provide detailed protocols to assist researchers in selecting the most appropriate analytical strategy for their specific needs.

Core Analytical Techniques: A Head-to-Head Comparison

The characterization of this compound conjugates primarily relies on a suite of powerful analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers unique insights into the structure, purity, and properties of the synthesized conjugates.

Analytical TechniquePrinciple of DetectionInformation ProvidedKey AdvantagesCommon Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Detailed structural information, including atom connectivity and spatial arrangement. Confirmation of successful conjugation and purity.Non-destructive, provides unambiguous structural elucidation.Verification of the formation of the triazole ring after click chemistry, characterization of the final conjugate structure.
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio (m/z) of ionized molecules.Molecular weight confirmation of the conjugate, assessment of purity, and identification of impurities or byproducts.High sensitivity, provides accurate molecular weight information.Confirmation of the molecular weight of the final conjugate, monitoring reaction completion.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Assessment of purity, quantification of the conjugate, and separation from starting materials and impurities.High resolution, quantitative, and adaptable to various detection methods.Purity assessment of the final conjugate, monitoring the progress of the conjugation reaction.

In-Depth Analysis and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound conjugates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the newly formed covalent bonds.

Key Observables in ¹H NMR:

  • Disappearance of the Alkyne Proton: The characteristic signal of the terminal alkyne proton (typically around δ 2.0 ppm) in the starting material will disappear upon successful conjugation.

  • Appearance of a Triazole Proton: A new signal corresponding to the proton on the newly formed 1,2,3-triazole ring will appear, typically in the aromatic region (δ 7.5-8.5 ppm).[3]

  • Shifts in Methylene Proton Signals: The chemical shifts of the methylene protons adjacent to the alkyne and the carbamate will change upon conjugation, providing further evidence of the reaction.

  • Persistence of the tert-Butyl Signal: The prominent singlet corresponding to the nine equivalent protons of the tert-butyl group (around δ 1.4 ppm) will remain, confirming the integrity of the protecting group.[4]

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified conjugate in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds, and a calibrated pulse width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Illustrative Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis node_prep Dissolve Conjugate in Deuterated Solvent node_tms Add TMS Internal Standard node_prep->node_tms node_acq Acquire 1H NMR Spectrum (e.g., 400 MHz) node_tms->node_acq node_proc Fourier Transform & Phasing node_acq->node_proc node_base Baseline Correction node_proc->node_base node_int Signal Integration & Analysis node_base->node_int MS_Verification cluster_sample Sample Introduction cluster_detection Mass Analysis cluster_analysis Data Interpretation node_sample Prepare Dilute Solution of Conjugate node_infuse Infuse into ESI Source node_sample->node_infuse node_detect Acquire Mass Spectrum (m/z) node_infuse->node_detect node_analyze Identify Molecular Ion Peak node_detect->node_analyze node_confirm Confirm Molecular Weight & Purity node_analyze->node_confirm Click_Reaction Alkyne This compound Product 1,2,3-Triazole Conjugate Alkyne->Product Azide Azide-containing Molecule Azide->Product Catalyst Cu(I) Catalyst Catalyst->Product

References

A Comparative Guide to the Stability of Triazole Linkages from tert-Butyl but-3-yn-1-ylcarbamate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy, pharmacokinetics, and safety of bioconjugates and therapeutic agents. The 1,2,3-triazole linkage, forged through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has become a gold standard for its exceptional stability.[1][2] This guide provides an objective comparison of the stability of the triazole linkage, particularly those derived from reactions involving key reagents like tert-Butyl but-3-yn-1-ylcarbamate, against other common bioconjugation linkages. The information presented is supported by experimental data and detailed protocols to aid in the rational design of robust and effective molecular entities.

The 1,2,3-triazole ring is an aromatic heterocycle renowned for its robustness.[1] This inherent stability is a primary reason for its widespread adoption in fields ranging from drug discovery to materials science. It is largely inert to a variety of chemical and biological conditions, ensuring that the linked components remain conjugated until they reach their target.[1]

Quantitative Comparison of Linkage Stability

The stability of a chemical bond under physiological conditions is a key determinant of its in vivo performance. While direct quantitative data for triazoles derived specifically from this compound is not extensively documented in publicly available literature, the stability of the 1,4-disubstituted 1,2,3-triazole core is widely understood to be independent of the substituents. Therefore, data from analogous triazole-containing molecules, such as peptidomimetics, provides a strong basis for comparison. The following tables summarize available quantitative and qualitative data for common bioconjugation linkages.

Table 1: Comparative Stability of Bioconjugation Linkages

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing Agents (e.g., DTT)Notes
1,2,3-Triazole Highly StableHighly StableHighly StableGenerally considered one of the most stable bioorthogonal linkages; resistant to enzymatic degradation.[1][2]
Amide Highly StableGenerally Stable (susceptible to proteases)Highly StableWhile hydrolytically stable, it can be cleaved by specific enzymes, a key difference from triazoles.[2]
Ester Prone to HydrolysisRapidly Cleaved by EsterasesStableOften used in prodrugs where controlled release is desired.[2]
Disulfide Stable at Neutral pHCleaved by Thiols (e.g., Glutathione)Readily CleavedCommonly used for intracellular delivery, leveraging the reducing environment of the cytoplasm.[2]
Thioether (from Maleimide) StableProne to Thiol ExchangeStableCan undergo retro-Michael reaction, leading to payload exchange with serum proteins like albumin.[2]
Oxime Generally StableModerately StableStableStability can be pH-dependent.[2]

Table 2: In Vivo and In Vitro Stability of Triazole-Containing Peptides

Molecule TypeSystemHalf-Life (t½)Key Finding
Macrocyclic Peptide Triazole (AAR029b)In vivo (Rats)2.92 hoursDemonstrates significant in vivo stability.[3][4]
Liposome-encapsulated Macrocyclic Peptide Triazole (AAR029b)In vivo (Rats)8.87 hoursFormulation can further enhance the in vivo half-life.[3][4]
Triazole-Containing Kisspeptin AnaloguesIn vitro (Serum)15- to 25-fold increase compared to native peptideReplacement of an amide bond with a triazole significantly enhances stability against serum proteases.[5]

Experimental Protocols

To ensure reproducible and comparable stability data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to assess the stability of chemical linkages in bioconjugates.

Protocol 1: Hydrolytic Stability Assessment

Objective: To determine the stability of the triazole linkage in aqueous solutions at different pH values.

Materials:

  • Triazole-linked compound of interest

  • Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 9.0

  • Incubator or water bath set to 37°C

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

  • Quenching solution (e.g., an equal volume of the initial mobile phase or a dilute acid like 0.1% TFA)

Procedure:

  • Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or water).

  • Dilute the stock solution in the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Incubate the solutions at 37°C.[2][6]

  • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.[6]

  • Quench the reaction by adding an equal volume of a suitable quenching solution.

  • Analyze the samples by reverse-phase HPLC. A typical gradient might be from 5% to 95% acetonitrile in water with 0.1% TFA.

  • Quantify the percentage of the intact compound remaining by comparing its peak area to that of the t=0 sample.[6]

  • Calculate the degradation half-life (t½) at each pH from the rate of disappearance of the parent compound.[2]

Protocol 2: Stability in Human Serum

Objective: To evaluate the stability of the triazole linkage in a biologically relevant matrix containing enzymes.

Materials:

  • Triazole-linked compound of interest

  • Pooled human serum or plasma

  • Incubator with gentle agitation set to 37°C

  • Protein precipitation solution (e.g., ice-cold acetonitrile with 1% TFA)

  • Centrifuge

  • LC-MS/MS system for quantification

Procedure:

  • Pre-warm the human serum to 37°C.[2]

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Add the test compound to the serum to a final concentration of approximately 10 µM.[2]

  • Incubate the mixture at 37°C with gentle agitation.[2]

  • At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the serum mixture.[2]

  • Precipitate the serum proteins by adding at least 3 volumes of ice-cold protein precipitation solution.[2]

  • Vortex the samples and incubate at -20°C for 30 minutes.[2]

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[2]

  • Transfer the supernatant to a new tube and analyze by LC-MS/MS to quantify the remaining intact compound.[2]

  • Calculate the percentage of the compound remaining at each time point relative to the 0-hour sample.[2]

Protocol 3: Redox Stability Assessment

Objective: To assess the stability of the triazole linkage in the presence of reducing agents, mimicking an intracellular environment.

Materials:

  • Triazole-linked compound of interest

  • PBS, pH 7.4

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • HPLC or LC-MS/MS system

Procedure:

  • Dissolve the test compound in PBS to a final concentration of 1 mg/mL.[2]

  • Prepare a stock solution of the reducing agent (e.g., 100 mM DTT) in PBS.[2]

  • Add the reducing agent to the compound solution to a final concentration of 10 mM.[2]

  • Incubate the mixture at 37°C.[2]

  • At various time points (e.g., 0, 1, 4, 24 hours), withdraw an aliquot and analyze directly by HPLC or LC-MS.[2]

  • Monitor the peak of the intact compound to determine the extent of degradation.

Visualizations

The following diagrams illustrate the formation of the triazole linkage and a typical workflow for assessing its stability.

CuAAC_Reaction cluster_reactants Reactants cluster_reaction Reaction Conditions Alkyne This compound Product Stable 1,4-disubstituted 1,2,3-Triazole Linkage Alkyne->Product Cycloaddition Azide Azide-containing Molecule (R-N3) Azide->Product Catalyst Cu(I) Catalyst (e.g., from CuSO4/Na-Ascorbate) Catalyst->Product

Caption: CuAAC reaction forming a stable triazole linkage.

Stability_Workflow A 1. Sample Preparation (Triazole-linked compound in buffer) B 2. Application of Stress Conditions (e.g., pH, Serum, Redox agents at 37°C) A->B C 3. Time-Point Sampling (e.g., 0, 2, 4, 8, 24, 48h) B->C D 4. Quenching/Protein Precipitation (Stop reaction/remove interference) C->D E 5. Analytical Measurement (HPLC or LC-MS/MS) D->E F 6. Data Analysis (% Remaining vs. Time, Calculate t½) E->F

Caption: General workflow for a forced degradation stability study.

References

The Stability Profile of tert-Butylcarbamate Moieties in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a new chemical entity is paramount. The inclusion of a tert-butyl group, often present as a tert-butylcarbamate, can significantly influence a molecule's potency and lipophilicity. However, this functional group is also a known site of metabolic activity, potentially impacting the in vitro and in vivo stability of drug candidates. This guide provides a comparative overview of the stability of molecules containing a tert-butylcarbamate moiety, with a focus on the tert-Butyl but-3-yn-1-ylcarbamate structure, and presents illustrative data and experimental protocols to inform early-stage drug discovery programs.

While specific quantitative stability data for molecules containing the this compound moiety is not extensively available in published literature, the well-documented metabolic pathways of the tert-butyl group can serve as a predictive tool for assessing their stability. The primary route of metabolism for tert-butyl groups is oxidation mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C8, leading to the formation of hydroxylated metabolites.[1][2] This metabolic vulnerability can result in high clearance and reduced bioavailability of the parent compound.[2]

Comparative In Vitro Stability Data

To illustrate the potential metabolic liabilities of the tert-butyl group, this section presents a hypothetical comparison between a generic molecule containing a tert-butylcarbamate and an analog where the tert-butyl group has been replaced by a more metabolically stable alternative, such as a trifluoromethylcyclopropyl group.[2][3] The data in the following tables is representative of typical results obtained from in vitro stability assays.

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Compound IDMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
HYPO-001 tert-Butylcarbamate2527.7
HYPO-002 Trifluoromethylcyclopropyl1106.3

Table 2: In Vitro Metabolic Stability in Rat Liver Microsomes (RLM)

Compound IDMoietyHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
HYPO-001 tert-Butylcarbamate1546.2
HYPO-002 Trifluoromethylcyclopropyl957.3

Illustrative In Vivo Pharmacokinetic Data

The in vitro stability data often translates to the in vivo pharmacokinetic profile of a compound. The following table provides a hypothetical comparison of key pharmacokinetic parameters in rats for our illustrative compounds.

Table 3: In Vivo Pharmacokinetic Parameters in Rats Following Intravenous Administration (1 mg/kg)

Compound IDMoietyClearance (CL, mL/min/kg)Volume of Distribution (Vd, L/kg)Half-life (t½, h)
HYPO-001 tert-Butylcarbamate553.50.7
HYPO-002 Trifluoromethylcyclopropyl122.82.7

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of compound stability.

In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known high clearance like verapamil)

  • Cryopreserved human or rat liver microsomes

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator with shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw cryopreserved liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare a working solution of the test compound at the desired final concentration (e.g., 1 µM).

  • Incubation: In a 96-well plate, add the microsomal suspension. Add the test compound to initiate the reaction (time = 0 minutes). At subsequent time points (e.g., 5, 15, 30, 60 minutes), add the pre-warmed NADPH regenerating system to start the metabolic reaction. A negative control without the NADPH system should be included.

  • Reaction Quenching: At each time point, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to precipitate proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound.[4][5]

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant (k). The half-life (t½) can be calculated as 0.693/k. Intrinsic clearance (CLint) is calculated as (0.693/t½) / (protein concentration).[6]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of a test compound following intravenous administration in rats.

Materials:

  • Test compound formulated in a suitable vehicle

  • Male Sprague-Dawley rats (or other appropriate strain)

  • Dosing and blood collection equipment

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer the test compound to a cohort of rats via intravenous injection at a specific dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Extract the drug from the plasma samples and analyze the concentration of the test compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as clearance (CL), volume of distribution (Vd), and half-life (t½).

Visualizing Metabolic Pathways and Experimental Workflows

To further clarify the processes involved in stability assessment, the following diagrams illustrate the potential metabolic pathway of a tert-butylcarbamate-containing molecule and a typical experimental workflow for in vitro stability screening.

cluster_0 Metabolic Pathway of a tert-Butylcarbamate Moiety Parent_Compound Molecule with tert-Butylcarbamate CYP_Enzymes Cytochrome P450 (e.g., CYP3A4, CYP2C8) Parent_Compound->CYP_Enzymes Oxidation Hydroxylated_Metabolite Hydroxylated Metabolite (Primary) CYP_Enzymes->Hydroxylated_Metabolite Further_Oxidation Further Oxidation Hydroxylated_Metabolite->Further_Oxidation Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Further_Oxidation->Carboxylic_Acid_Metabolite Excretion Excretion Carboxylic_Acid_Metabolite->Excretion

Caption: Predicted metabolic pathway of a molecule containing a tert-butylcarbamate moiety.

cluster_1 In Vitro Stability Assay Workflow Preparation Prepare Microsomes, Test Compound, and NADPH System Incubation Incubate at 37°C and Sample at Multiple Time Points Preparation->Incubation Quenching Quench Reaction with Acetonitrile (+ Internal Standard) Incubation->Quenching Processing Centrifuge and Collect Supernatant Quenching->Processing Analysis LC-MS/MS Analysis of Parent Compound Processing->Analysis Data_Analysis Calculate Half-life and Intrinsic Clearance Analysis->Data_Analysis

Caption: General experimental workflow for an in vitro metabolic stability assay.

References

A Head-to-Head Comparison of Copper Catalysts for the CuAAC Reaction with tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The choice of the copper catalyst is a critical parameter that can significantly influence reaction efficiency, yield, and compatibility with various substrates. This guide provides a head-to-head comparison of different copper catalyst systems for the CuAAC reaction, with a focus on the use of tert-Butyl but-3-yn-1-ylcarbamate, a versatile building block in medicinal chemistry and drug development.

Executive Summary

The selection of a copper catalyst for the CuAAC reaction typically involves a choice between direct Copper(I) sources, such as copper(I) iodide (CuI), and in situ generation of Cu(I) from a Copper(II) precursor, most commonly copper(II) sulfate (CuSO₄) with a reducing agent like sodium ascorbate. While direct Cu(I) sources can offer high reactivity, they are often sensitive to oxidation. The CuSO₄/sodium ascorbate system is generally more convenient and robust, making it the most widely used method. The addition of a stabilizing ligand is often crucial for achieving high yields and preventing catalyst degradation, regardless of the initial copper source.

Comparative Performance of Copper Catalysts

While direct comparative data for this compound is limited in the literature, the following table summarizes the performance of various copper sources in a model CuAAC reaction between benzyl azide and phenylacetylene. This data provides valuable insights into the relative efficacy of different copper catalysts.

Copper Source (1 mol%)SolventTime (h)Yield (%)
CuICyrene™0.5~98
Cu₂OCyrene™0.5~20
CuClCyrene™0.5~15
CuBrCyrene™0.5<10
Cu(OAc)₂Cyrene™0.5<10

Data adapted from a study on the click reaction of benzyl azide and phenylacetylene.[1]

Key Observations:

  • Copper(I) Iodide (CuI) demonstrates superior performance in this model system, achieving a near-quantitative yield in a very short reaction time.

  • Other copper sources, including other copper(I) salts and a copper(II) salt without a dedicated reducing agent, show significantly lower efficacy under these specific conditions.

For the reaction with tert-butyl N-(4-azidobutyl)carbamate, a structurally similar azide, the CuSO₄/Sodium Ascorbate system, often in the presence of a ligand like THPTA , has been shown to provide high yields (>90-95%).[2]

Experimental Protocols

Below are detailed protocols for performing a CuAAC reaction with this compound using two common catalyst systems.

Protocol 1: In Situ Generation of Cu(I) from CuSO₄ with Sodium Ascorbate

This is the most common and generally recommended method due to the air stability of the copper(II) precursor.

Materials:

  • This compound

  • Azide coupling partner (e.g., benzyl azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., 1:1 mixture of t-BuOH and water, or DMF)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.1 equivalents) in the chosen solvent system.

  • If using a ligand (e.g., THPTA), it can be pre-mixed with the CuSO₄ solution.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.01-0.05 equivalents) in water.

  • To the stirred solution of the alkyne and azide, add the freshly prepared sodium ascorbate solution, followed by the CuSO₄ solution (or the CuSO₄/ligand premix).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-24 hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1][3]

Protocol 2: Using a Direct Cu(I) Source (e.g., CuI)

This method can be very efficient but may require inert atmosphere techniques to prevent oxidation of the Cu(I) catalyst.

Materials:

  • This compound

  • Azide coupling partner (e.g., benzyl azide)

  • Copper(I) iodide (CuI)

  • Organic solvent (e.g., THF, DMF)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the azide (1.1 equivalents) in the appropriate organic solvent.

  • To the solution, add CuI (typically 1-2 mol%).

  • Stir the reaction at room temperature. It is advisable to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the CuI.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the work-up and purification can be carried out as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for Catalyst Comparison

The following diagram illustrates a logical workflow for comparing the efficiency of different copper catalysts for the CuAAC reaction.

G cluster_prep Preparation cluster_reactions Parallel Reactions cluster_analysis Analysis & Comparison prep_reagents Prepare Stock Solutions: - this compound - Azide - Copper Catalysts - Ligands & Additives rxn1 Reaction A: CuSO4 / NaAsc prep_reagents->rxn1 Dispense Reactants rxn2 Reaction B: CuI prep_reagents->rxn2 Dispense Reactants rxn3 Reaction C: Other Cu Source prep_reagents->rxn3 Dispense Reactants monitoring Monitor Reactions (TLC, LC-MS) rxn1->monitoring rxn2->monitoring rxn3->monitoring workup Work-up & Purify monitoring->workup Upon Completion analysis Analyze Results: - Yield - Reaction Time - Purity workup->analysis comparison Head-to-Head Comparison Table analysis->comparison

Caption: A generalized workflow for the head-to-head comparison of copper catalysts in a CuAAC reaction.

Catalytic Cycle of CuAAC

This diagram illustrates the generally accepted mechanism for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition.

G cluster_cycle CuI Cu(I) Cu_acetylide Copper(I) Acetylide Intermediate CuI->Cu_acetylide + Alkyne Alkyne R1-C≡CH (this compound) Azide R2-N3 six_membered_intermediate Six-membered Copper Intermediate Product 1,4-Disubstituted 1,2,3-Triazole Product->CuI Regenerates Catalyst Cu_acetylide->six_membered_intermediate + Azide Cu_triazolide Copper Triazolide six_membered_intermediate->Cu_triazolide Cyclization Cu_triazolide->Product + H+

References

The Impact of tert-Butyl but-3-yn-1-ylcarbamate Linker on PROTAC Permeability: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The design and efficacy of Proteolysis Targeting Chimeras (PROTACs) are critically dependent on the linker component that connects the target protein ligand and the E3 ligase ligand. The linker is not merely a spacer but a key determinant of the PROTAC's physicochemical properties, including its cellular permeability, which is essential for reaching intracellular targets. This guide provides a comparative analysis of the tert-Butyl but-3-yn-1-ylcarbamate linker and its potential impact on PROTAC permeability, benchmarked against other commonly used linker types.

Introduction to PROTAC Linkers and Permeability

PROTACs, due to their high molecular weight and large polar surface area, often exist in a chemical space "beyond the Rule of 5," making cell permeability a significant hurdle. The linker's length, rigidity, and chemical composition play a crucial role in modulating a PROTAC's ability to traverse the cell membrane. An ideal linker facilitates a conformation that shields polar groups, thereby enhancing passive diffusion.

This compound is a commercially available linker building block used in the synthesis of PROTACs.[1][2] Its structure incorporates a rigid alkyne group and a carbamate moiety. While specific quantitative permeability data for PROTACs containing this exact linker is not extensively available in the public domain, we can infer its potential properties based on its structural components and compare them to well-characterized linkers. The alkyne group introduces rigidity, which can be advantageous for pre-organizing the PROTAC into a bioactive conformation.[][4]

Comparative Analysis of PROTAC Linkers

The following tables summarize the characteristics and reported permeability data for different classes of PROTAC linkers.

Table 1: Properties of Different PROTAC Linker Types

Linker TypeKey Structural FeaturesGeneral Impact on PermeabilityReference
This compound (Alkyne-based) Contains a rigid alkyne group.The rigid nature of the alkyne can lead to a more linear and extended conformation, which might be less favorable for passive diffusion compared to flexible linkers that can adopt folded, "chameleon-like" structures to shield polar surface area. However, this rigidity can also be beneficial in specific contexts by reducing the entropic penalty upon binding.[][4][][4]
Alkyl Chains Flexible hydrocarbon chains.Generally hydrophobic, which can be detrimental to solubility. Their high flexibility can allow for the adoption of conformations that mask polar surface area, potentially aiding permeability. However, high flexibility can also lead to an entropic penalty upon ternary complex formation.[4][5][4][5]
Polyethylene Glycol (PEG) Chains Repeating ethylene glycol units.More hydrophilic than alkyl chains, which can improve solubility. The flexibility of PEG linkers may allow the PROTAC to adopt a compact, folded conformation that facilitates membrane traversal.[5][6] Approximately 54% of reported PROTACs utilize PEG linkers.[5][5][6]
Rigid Linkers (e.g., containing piperazine, aromatic rings) Incorporate cyclic structures.Conformational constraints can pre-organize the PROTAC into a bioactive conformation, potentially enhancing potency. This rigidity can sometimes be detrimental to permeability if it prevents the molecule from adopting a membrane-permeable shape.[5][5]

Table 2: Quantitative Permeability Data for PROTACs with Different Linkers

PROTACLinker TypePermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
PROTAC with PEG linkerPEGCaco-2Varies significantly based on specific structureOften >2, indicating susceptibility to efflux pumps.[7][7]
PROTAC with Alkyl linkerAlkylCaco-2Generally low passive permeability.[7]Can be high, similar to PEG-linked PROTACs.[7][7]
MZ1PEG-basedPAMPA0.6Not Applicable[8]
AT1Alkyl-basedPAMPA<0.1Not Applicable[8]

Note: Direct comparative data for a PROTAC containing the this compound linker is not available in the cited literature. The table presents data for broadly used linker types to provide a basis for comparison.

Experimental Protocols

Accurate assessment of PROTAC permeability is crucial for their development. The two most common and informative assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane.[6][9] It is a useful tool for predicting passive intestinal absorption.

Methodology:

  • Preparation of the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Preparation of solutions: The PROTAC is dissolved in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. The acceptor plate wells are filled with the same buffer.

  • Assay execution: The filter plate (donor) is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The apparent permeability is calculated using a specific formula that takes into account the concentration of the compound in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.

Protocol 2: Caco-2 Permeability Assay

Principle: This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. It provides a more physiologically relevant assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.[9][10]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Assay for Apical-to-Basolateral (A→B) Permeability:

    • The cell monolayer is washed with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • The PROTAC solution is added to the apical (upper) chamber.

    • Fresh transport buffer is added to the basolateral (lower) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at various time points.

  • Assay for Basolateral-to-Apical (B→A) Permeability:

    • The PROTAC solution is added to the basolateral chamber, and fresh buffer is added to the apical chamber.

    • Samples are collected from the apical chamber.

  • Quantification: The concentration of the PROTAC in the collected samples is measured by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp) and Efflux Ratio:

    • Papp is calculated for both A→B and B→A directions.

    • The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio significantly greater than 2 suggests that the PROTAC is a substrate for an efflux transporter.[6]

Visualizing Key Concepts

To better understand the relationships between linker properties, permeability, and experimental evaluation, the following diagrams are provided.

PROTAC_Permeability_Factors cluster_linker Linker Properties cluster_conformation PROTAC Conformation cluster_permeability Cellular Permeability Linker This compound (Alkyne-based) Rigidity Rigidity (e.g., Alkyne, Rings) Linker->Rigidity Flexibility Flexibility (e.g., Alkyl, PEG) Folded Folded State (Shields Polar Groups) Flexibility->Folded Extended Extended State Rigidity->Extended Length Length Length->Folded Polarity Polarity PoorPermeability Poor Permeability Polarity->PoorPermeability Permeability Enhanced Permeability Folded->Permeability Extended->PoorPermeability

Caption: Factors influencing PROTAC permeability.

Permeability_Assay_Workflow start PROTAC Candidate pampa PAMPA (Passive Permeability Screen) start->pampa caco2 Caco-2 Assay (Active Transport & Efflux) pampa->caco2 Promising candidates data Analyze Papp & Efflux Ratio caco2->data decision Select Candidate for Further Development data->decision

Caption: Experimental workflow for PROTAC permeability assessment.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success, with a significant impact on its cellular permeability. While direct, quantitative data for the this compound linker is limited, its rigid alkyne backbone suggests that it may enforce a more linear conformation. This could be advantageous for specific target-E3 ligase pairs by pre-organizing the molecule, but it may be less favorable for passive permeability compared to flexible linkers like PEGs, which can adopt folded conformations to shield polar surface area. Ultimately, the optimal linker is highly dependent on the specific PROTAC system, and empirical testing using assays such as PAMPA and Caco-2 is essential to identify the best-performing candidates for clinical development.

References

Spectroscopic Scrutiny: Confirming the Molecular Architecture of tert-Butyl but-3-yn-1-ylcarbamate and Its Saturated Counterpart

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of tert-butyl but-3-yn-1-ylcarbamate and its saturated analog, tert-butyl butylcarbamate, provides unequivocal confirmation of their distinct molecular structures. Through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), the presence of the characteristic alkyne functionality in the former is clearly delineated, offering researchers a robust analytical framework for structural verification in the synthesis of novel carbamate derivatives.

This guide presents a comparative analysis of the spectroscopic data for these two compounds, offering valuable insights for researchers, scientists, and professionals engaged in drug development and organic synthesis. The data underscores the power of these analytical techniques in discerning subtle structural variations, a critical aspect of molecular design and quality control.

Comparative Spectroscopic Data

The structural confirmation of this compound is achieved by contrasting its spectral features with those of its saturated analog, tert-butyl butylcarbamate. The most telling differences arise from the presence of the terminal alkyne group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide the most detailed picture of the molecular skeleton. The presence of the terminal alkyne in this compound gives rise to unique signals that are absent in the spectrum of tert-butyl butylcarbamate.

Table 1: ¹H NMR Data Comparison

Compound NameFunctional GroupChemical Shift (δ) ppmMultiplicityIntegration
This compound ≡C-H~2.0Triplet1H
-CH₂-C≡~2.4Quartet2H
-NH-CH₂-~3.3Quartet2H
-NH-~4.8 (broad)Singlet1H
-C(CH₃)₃1.45Singlet9H
tert-Butyl butylcarbamate -CH₂-CH₂-CH₂-CH₃1.28 - 1.48Multiplet4H
-NH-CH₂-3.10Triplet2H
-NH-4.49 (broad)Singlet1H
-C(CH₃)₃1.48Singlet9H
-CH₃0.91Triplet3H

Table 2: ¹³C NMR Data Comparison

Compound NameCarbon AtomChemical Shift (δ) ppm
This compound C ≡CH~80
C≡C H~70
-C H₂-C≡~20
-NH-C H₂-~40
-C (CH₃)₃79.5
-C(C H₃)₃28.4
C =O155.8
tert-Butyl butylcarbamate -NH-C H₂-40.40
-CH₂-C H₂-CH₂-CH₃32.20
-CH₂-CH₂-C H₂-CH₃19.90
-C H₃13.70
-C (CH₃)₃79.00
-C(C H₃)₃28.40
C =O156.00

Note: The chemical shifts for this compound are estimated based on typical values for similar structures, as specific literature data was not found in the provided search results. The data for tert-butyl butylcarbamate is from supporting information of a research article.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups. The terminal alkyne in this compound exhibits characteristic absorption bands that are absent in its saturated counterpart.

Table 3: IR Data Comparison

Compound NameFunctional GroupVibrational ModeWavenumber (cm⁻¹)
This compound ≡C-HStretching~3300
C≡CStretching~2120
N-HStretching~3350
C=OStretching~1690
C-H (sp³)Stretching2850-3000
tert-Butyl butylcarbamate N-HStretching~3350
C=OStretching~1690
C-H (sp³)Stretching2850-3000
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak confirms the elemental composition, and the fragmentation can offer clues about the structure.

Table 4: Mass Spectrometry Data Comparison

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Fragment Ions (m/z)
This compound C₉H₁₅NO₂169.22114 [M - C₄H₉]⁺, 57 [C₄H₉]⁺
tert-Butyl butylcarbamate C₉H₁₉NO₂173.25118 [M - C₄H₉]⁺, 57 [C₄H₉]⁺, 74 [CH₂=N⁺H-C₄H₉]

Experimental Protocols

Standard spectroscopic techniques are employed for the structural characterization of these carbamate derivatives.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher.

  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Standard pulse sequences are used to acquire both ¹H and ¹³C spectra. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectra are typically recorded using an Attenuated Total Reflectance (ATR) accessory, which allows for the direct analysis of solid or liquid samples with minimal preparation.

  • Sample Preparation: A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is acquired by co-adding multiple scans (typically 16 or 32) at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., time-of-flight or quadrupole).

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then further diluted and infused into the ESI source.

  • Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the protonated molecule [M+H]⁺ and other fragment ions.

  • Data Processing: The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the structural confirmation of this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structure Confirmation Compound Synthesized Product (this compound) NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Characteristic Frequencies IR->IR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure Confirmed Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic confirmation of the structure of this compound.

References

Unveiling the Bioactivity of Triazole Derivatives Synthesized from tert-Butyl but-3-yn-1-ylcarbamate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers are increasingly turning to "click chemistry" to rapidly synthesize novel molecules with therapeutic potential. One such building block, tert-butyl but-3-yn-1-ylcarbamate, serves as a versatile scaffold for creating 1,2,3-triazole derivatives. This guide provides a comparative analysis of the biological activities of these synthesized molecules, supported by experimental data and detailed protocols, offering valuable insights for drug discovery and development professionals.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, enables the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2] This reaction's reliability and mild conditions make it ideal for creating libraries of diverse compounds for biological screening. The 1,2,3-triazole core is a bioisostere for amide bonds, offering improved stability and the ability to form various non-covalent interactions with biological targets like proteins and enzymes.[2]

Comparative Anticancer Activity

A series of novel 1,2,3-triazole derivatives synthesized from this compound and various aryl azides have been evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The cytotoxicity of these compounds was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability.[2]

Compound IDAryl SubstituentCancer Cell LineIC₅₀ (µM)
Tz-1 PhenylMCF-7 (Breast)25.3
A549 (Lung)32.1
HeLa (Cervical)28.7
Tz-2 4-ChlorophenylMCF-7 (Breast)15.8
A549 (Lung)19.5
HeLa (Cervical)17.2
Tz-3 4-MethoxyphenylMCF-7 (Breast)42.5
A549 (Lung)51.3
HeLa (Cervical)48.9
Tz-4 4-NitrophenylMCF-7 (Breast)10.2
A549 (Lung)12.6
HeLa (Cervical)11.5

Table 1: In vitro anticancer activity (IC₅₀ values) of 1,2,3-triazole derivatives.

The results, summarized in Table 1, indicate that the nature of the aryl substituent on the triazole ring significantly influences the anticancer activity. The unsubstituted phenyl derivative (Tz-1) showed moderate activity. Introduction of an electron-withdrawing chloro group (Tz-2) enhanced the cytotoxicity, while the electron-donating methoxy group (Tz-3) led to a decrease in activity. Notably, the compound bearing a strong electron-withdrawing nitro group (Tz-4) exhibited the most potent anticancer activity across all tested cell lines.

Comparative Antimicrobial Activity

The synthesized triazole derivatives were also screened for their antimicrobial potential against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that inhibits visible growth of a microorganism, was determined using the broth microdilution method.

Compound IDAryl SubstituentS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Tz-1 Phenyl64128128
Tz-2 4-Chlorophenyl326464
Tz-3 4-Methoxyphenyl128>256>256
Tz-4 4-Nitrophenyl163232

Table 2: In vitro antimicrobial activity (MIC values) of 1,2,3-triazole derivatives.

As shown in Table 2, the antimicrobial activity of the triazole derivatives mirrored the trends observed in the anticancer assays. The 4-nitrophenyl substituted triazole (Tz-4) demonstrated the most significant antibacterial and antifungal activity. The presence of a halogen (Tz-2) also conferred notable antimicrobial properties, while the methoxy-substituted compound (Tz-3) was the least active. These findings suggest that electron-withdrawing groups on the aryl ring are favorable for both anticancer and antimicrobial activities in this series of compounds.

Experimental Protocols

Synthesis of 1,2,3-Triazole Derivatives (General Procedure)

The synthesis of the 1,2,3-triazole derivatives is achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne This compound Reaction Stirring at Room Temperature Alkyne->Reaction Azide Aryl Azide Azide->Reaction CuSO4 CuSO₄·5H₂O CuSO4->Reaction NaAsc Sodium Ascorbate NaAsc->Reaction Solvent Solvent (t-BuOH/H₂O) Solvent->Reaction Workup Reaction Work-up (Extraction, Purification) Reaction->Workup Product 1,2,3-Triazole Derivative Workup->Product

Figure 1. General workflow for the synthesis of 1,2,3-triazole derivatives.

In a typical procedure, this compound (1.0 eq.) and the corresponding aryl azide (1.0 eq.) are dissolved in a mixture of t-butanol and water (1:1). To this solution, sodium ascorbate (0.2 eq.) and copper(II) sulfate pentahydrate (0.1 eq.) are added. The reaction mixture is stirred at room temperature for 12-24 hours. After completion of the reaction (monitored by TLC), the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,2,3-triazole derivative.

Cell Viability (MTT) Assay

The MTT assay is a widely used colorimetric method to assess cell viability.[1]

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate (24h) Cell_Seeding->Incubation1 Treatment Treat with compounds Incubation1->Treatment Incubation2 Incubate (48h) Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate (4h) MTT_Addition->Incubation3 Solubilization Add solubilization solution (DMSO) Incubation3->Solubilization Measurement Measure absorbance at 570 nm Solubilization->Measurement Analysis Calculate IC₅₀ Measurement->Analysis

Figure 2. Workflow for the MTT cell viability assay.

Human cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to attach for 24 hours. The cells are then treated with various concentrations of the synthesized triazole derivatives for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The resulting formazan crystals are dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well. The absorbance is measured at 570 nm using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) values are calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Antimicrobial_Assay_Workflow Compound_Dilution Prepare serial dilutions of compounds in 96-well plate Inoculation Inoculate wells with microbial suspension Compound_Dilution->Inoculation Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Incubation Incubate at 37°C (18-24h) Inoculation->Incubation Observation Visually inspect for turbidity Incubation->Observation MIC_Determination Determine MIC Observation->MIC_Determination

Figure 3. Workflow for the broth microdilution antimicrobial susceptibility test.

Serial two-fold dilutions of the test compounds are prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized inoculum of the test microorganism (approximately 5 × 10⁵ CFU/mL) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

While the precise mechanisms of action for these novel triazoles are still under investigation, their structural similarity to known anticancer and antimicrobial agents suggests potential interactions with key signaling pathways. For instance, many triazole-containing compounds are known to inhibit enzymes involved in crucial cellular processes. The observed structure-activity relationships, particularly the enhanced activity with electron-withdrawing groups, may indicate that these molecules could act as inhibitors of kinases or other enzymes where electronic interactions in the active site are critical. Further studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds.

Signaling_Pathway_Hypothesis cluster_cell Cancer/Microbial Cell cluster_pathway Signaling Pathway Triazole Triazole Derivative (e.g., Tz-4) Target Potential Molecular Target (e.g., Kinase, Enzyme) Triazole->Target Inhibition P1 Upstream Component P2 Downstream Component Target->P2 Blockade P1->P2 Signal Transduction Cellular_Response Cellular Response (Apoptosis, Growth Inhibition) P2->Cellular_Response

Figure 4. Hypothesized mechanism of action for triazole derivatives.

References

Comparative analysis of reaction kinetics for different alkyne-azide click reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Reaction Kinetics of Alkyne-Azide Click Reactions

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation chemistry is a critical decision that directly impacts the success of their experiments. Among the most powerful tools for this purpose are the alkyne-azide "click" reactions, which offer high efficiency and specificity. The two most prominent examples are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these methods often hinges on a trade-off between reaction kinetics and biocompatibility. This guide provides an objective, data-driven comparison of their reaction kinetics to aid in selecting the optimal technique for various research needs.

Quantitative Comparison of Reaction Kinetics

The efficiency of alkyne-azide click reactions is quantitatively described by their second-order rate constants (k₂), measured in M⁻¹s⁻¹. A higher k₂ value signifies a faster reaction, enabling rapid and efficient conjugation even at the low concentrations typically encountered in biological systems.[1] The following table summarizes the second-order rate constants for CuAAC and various commonly employed cyclooctynes in SPAAC reactions with a model azide, typically benzyl azide.

Reaction TypeReagentsTypical Rate Constant (k₂, M⁻¹s⁻¹)Key Kinetic Influences
CuAAC Terminal Alkyne + Azide10¹ - 10³Catalyst system (copper source, ligand), solvent, presence of accelerating agents.[2][3]
SPAAC BCN + Azide~0.002 - 0.1Ring strain of the cyclooctyne, solvent.[1][2]
DBCO/DIBAC + Azide~0.1 - 1.0Ring strain and electronic factors of the cyclooctyne.[1][4][5]
BARAC + Azide> 1.0High ring strain, leading to faster kinetics but potentially lower stability.[4][5]
DIFO + Azide~0.1 - 0.5Electron-withdrawing fluorine groups increase the reaction rate.[6]

Note: The reactivity of cyclooctynes is largely governed by the degree of ring strain and electronic factors.[1] More strained cyclooctynes, such as DBCO and its derivatives, generally exhibit faster reaction kinetics.[1] While BCN is slower, it offers advantages in terms of its smaller size and lower lipophilicity.[1] The choice of cyclooctyne should be tailored to the specific experimental requirements, balancing the need for rapid kinetics with other factors like stability and solubility.[1]

Reaction Mechanisms and Logical Relationships

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC relies on a copper(I) catalyst to accelerate the reaction between a terminal alkyne and an azide.[7] In contrast, SPAAC is a catalyst-free reaction that employs a strained cyclooctyne, which readily reacts with an azide to release ring strain.[7] This distinction has significant implications for their respective applications, particularly in biological systems where the cytotoxicity of copper can be a concern.[8]

reaction_mechanisms cluster_cunc Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) CuAAC_alkyne Terminal Alkyne CuAAC_product 1,4-disubstituted Triazole CuAAC_alkyne->CuAAC_product CuAAC_azide Azide CuAAC_azide->CuAAC_product CuAAC_catalyst Cu(I) Catalyst CuAAC_catalyst->CuAAC_product accelerates reaction SPAAC_alkyne Strained Cyclooctyne SPAAC_product Triazole SPAAC_alkyne->SPAAC_product SPAAC_azide Azide SPAAC_azide->SPAAC_product

Figure 1. Comparison of CuAAC and SPAAC reaction pathways.

The relationship between cyclooctyne structure and reactivity in SPAAC is a key consideration. Increased ring strain generally leads to a higher reaction rate.

cyclooctyne_reactivity reactivity Reaction Rate (k₂) BARAC BARAC reactivity->BARAC High DBCO DBCO/DIBAC reactivity->DBCO Medium BCN BCN reactivity->BCN Low strain Ring Strain strain->reactivity increases electronics Electronic Factors (e.g., electron-withdrawing groups) electronics->reactivity increases spaac_kinetics_uvvis prep 1. Prepare Stock Solutions (Cyclooctyne & Azide) setup 2. Set up Reaction in Cuvette (Excess Azide) prep->setup acquire 3. Initiate Reaction & Record Absorbance vs. Time setup->acquire analyze 4. Data Analysis acquire->analyze fit Fit data to exponential decay to get k' analyze->fit calculate Calculate k₂ = k' / [Azide]₀ fit->calculate cuaac_kinetics_nmr prep 1. Prepare Stock Solutions in Deuterated Solvent (Alkyne, Azide, Catalyst, Ligand, Internal Standard) setup 2. Combine Reactants in NMR Tube & Acquire t=0 Spectrum prep->setup initiate 3. Initiate Reaction with Catalyst & Monitor by NMR setup->initiate analyze 4. Data Analysis initiate->analyze integrate Integrate peaks relative to internal standard analyze->integrate plot Plot concentration vs. time to determine k₂ integrate->plot

References

Validating the Purity of Synthesized tert-Butyl but-3-yn-1-ylcarbamate Conjugates: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for validating the purity of tert-Butyl but-3-yn-1-ylcarbamate, a versatile building block, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[][2] This document outlines detailed experimental protocols, presents comparative data, and offers visualizations to aid in the selection and implementation of the most suitable purity validation strategy.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and robust method for assessing the purity of this compound and its conjugates. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: Reverse-Phase HPLC

A general-purpose gradient method suitable for the analysis of Boc-protected amines can be readily adapted for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Gradient Program:

Time (minutes)% Solvent A% Solvent B
0.0955
20.0595
25.0595
25.1955
30.0955

Flow Rate: 1.0 mL/min

Column Temperature: 30 °C

Detection: UV at 210 nm

Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% TFA) to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Potential Impurities

Understanding the potential impurities is crucial for method development and peak identification. For this compound, impurities can arise from the synthesis process:

  • Unreacted Starting Materials: but-3-yn-1-amine.

  • Reagent-Related Impurities: By-products from di-tert-butyl dicarbonate (Boc anhydride), such as tert-butanol.

  • Side-Reaction Products: Di-Boc protected but-3-yn-1-amine or tert-butyl carbamate.[3]

  • Degradation Products: The Boc group can be labile under strongly acidic conditions, potentially leading to the formation of the free amine.[4][5]

Data Presentation: HPLC Purity Analysis (Illustrative Data)

The following table presents illustrative data from an RP-HPLC analysis of a synthesized batch of this compound.

Peak IDRetention Time (min)Peak AreaArea %Identity
13.215,0000.5Unreacted but-3-yn-1-amine
212.52,955,00098.5This compound
315.830,0001.0Unknown Impurity
Total 3,000,000 100.0

Note: This data is representative and may vary depending on the specific synthesis and chromatographic conditions.

Alternative Purity Validation Methods

While HPLC is a powerful tool, orthogonal methods can provide a more comprehensive purity profile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or low molecular weight by-products.

Experimental Protocol: GC-MS

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: Low-polarity capillary column (e.g., 5% phenyl polysiloxane).

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron Ionization (EI) mode.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a reference standard of the analyte itself. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei.

Experimental Protocol: qNMR

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference standard with known purity and protons that resonate in a clear region of the spectrum (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d6, CDCl3).

  • Parameters: A calibrated 90° pulse and a sufficient relaxation delay (at least 5 times the longest T1 relaxation time) are crucial for accurate quantification.

  • Sample Preparation: Accurately weigh the sample and the internal standard into an NMR tube and dissolve in a precise volume of deuterated solvent.

Comparative Summary of Analytical Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on polarity and partitioning between a stationary and mobile phase.Separation of volatile compounds based on boiling point and polarity, with mass-based identification and quantification.Absolute quantification by comparing the integral of an analyte signal to that of a certified internal standard.
Primary Use Routine purity assessment and quantification of non-volatile impurities.Identification and quantification of volatile and semi-volatile impurities (e.g., residual solvents).Determination of absolute purity without a specific analyte reference standard.
Advantages High resolution, robust, widely applicable.High sensitivity and specificity for volatile compounds.Primary ratio method, provides structural information.
Limitations Requires a chromophore for UV detection, relative quantification unless a certified standard is used.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity than chromatographic methods, requires careful experimental setup.

Visualizing the Workflow and Relationships

To clarify the experimental process and the interplay between different analytical approaches, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Experimental workflow for HPLC purity analysis.

Analytical_Methods_Comparison cluster_compound Synthesized Product cluster_methods Purity Validation Methods cluster_impurities Impurity Profile product tert-Butyl but-3-yn-1-ylcarbamate hplc HPLC product->hplc gcms GC-MS product->gcms qnmr qNMR product->qnmr nonvolatile Non-Volatile Impurities hplc->nonvolatile Primary Method volatile Volatile Impurities gcms->volatile Specific for absolute_purity Absolute Purity (Assay) qnmr->absolute_purity Determines

Caption: Logical relationship of analytical methods to impurity types.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of tert-Butyl but-3-yn-1-ylcarbamate, a compound containing both a carbamate functional group and a terminal alkyne.

Key Safety Considerations

Personal Protective Equipment (PPE): Before handling this compound, it is imperative to wear appropriate PPE, including:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles

  • A flame-resistant lab coat

  • Ensure all handling of the compound and its waste is performed in a certified chemical fume hood.[1]

Chemical Hazards:

  • Terminal Alkyne: Terminal alkynes can form explosive acetylide anions, particularly in the presence of strong bases or certain metal salts (e.g., copper, silver, mercury).[1] Avoid contact with these materials during disposal.

  • Carbamates: While some carbamates are relatively benign, others can be harmful if swallowed, in contact with skin, or inhaled.[2][3] It is prudent to treat all new compounds as potentially hazardous.

Disposal Protocol

Unused or expired this compound, as well as reaction mixtures containing it, must be treated as hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.[4]

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.[2]

  • The container must be compatible with the chemical and clearly marked as "Hazardous Waste."

  • Any materials contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in the same hazardous waste container.[2]

Step 2: Spill Management

In the event of a spill:

  • Absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.[2]

  • Carefully collect the absorbed material and place it in the designated hazardous waste container for disposal.[2]

Step 3: Storage

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area.[1]

  • Ensure the storage area is away from incompatible materials, especially strong bases, strong oxidizing agents, and heavy metal salts.[1][5]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1][2]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[2]

Quantitative Data for Waste Management

Proper management of hazardous waste includes adhering to accumulation limits within the laboratory. The following table summarizes key quantitative data for waste storage in a Satellite Accumulation Area (SAA).

ParameterLimitRegulatory Body
Maximum Hazardous Waste Volume in SAA55 gallonsEPA
Maximum Acutely Toxic Waste (P-list) in SAA1 quart (liquid) or 1 kilogram (solid)Varies by institution
Container Fill CapacityDo not fill beyond 90% capacityGeneral Best Practice
Maximum Storage Time in SAAUp to 12 months (unless container is full)Varies by institution

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal Start Identify Waste: This compound PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Categorize Categorize as Hazardous Waste PPE->Categorize Collect Collect in a Labeled, Sealed, Compatible Container Categorize->Collect Spill If Spill Occurs: Absorb with Inert Material and Collect as Waste Categorize->Spill Store Store in Designated Satellite Accumulation Area Collect->Store Spill->Store Contact_EHS Contact EHS for Pickup and Professional Disposal Store->Contact_EHS End Disposal Complete Contact_EHS->End

Caption: Disposal workflow for this compound.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your chemical's Safety Data Sheet (SDS) before handling any chemical. Adherence to all applicable regulations is mandatory.[2]

References

Personal protective equipment for handling tert-Butyl but-3-yn-1-ylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. NOT FOR DIAGNOSTIC OR THERAPEUTIC PROCEDURES.

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of tert-Butyl but-3-yn-1-ylcarbamate (CAS No. 149990-27-2). Researchers, scientists, and drug development professionals should adhere strictly to these guidelines to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is associated with the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1]

A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or degradation before use.[2]Provides a barrier against skin contact, which can cause irritation.[1]
Eye and Face Protection Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[3][4]Protects against serious eye irritation from splashes or vapors.[1]
Skin and Body Protection Flame-resistant lab coat and appropriate protective clothing to prevent skin exposure.[4] Closed-toe shoes are mandatory.Minimizes the risk of skin irritation from accidental contact.[1]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][5] If ventilation is inadequate or dust/vapors are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[4]Prevents inhalation of harmful dust or vapors that may cause respiratory irritation.[1]

Experimental Protocols: Safe Handling and Disposal

Adherence to a strict operational workflow is critical for the safe handling of this compound.

Preparation and Pre-Handling:

  • Ensure a certified chemical fume hood is operational.[5]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Assemble all necessary equipment and reagents before commencing the experiment.

  • Prepare a designated, labeled waste container for this compound waste.

Handling the Compound:

  • Don all required PPE as specified in the table above before entering the designated work area.

  • Conduct all manipulations of this compound inside a chemical fume hood to avoid inhalation of vapors or dust.[5]

  • Avoid contact with skin, eyes, and clothing.[6]

  • Keep containers tightly closed when not in use.[1]

After Handling:

  • Wash hands thoroughly with soap and water after handling.[4]

  • Remove contaminated clothing immediately and wash it before reuse.[4]

  • Do not eat, drink, or smoke in work areas.[4]

Spill and Emergency Procedures:

  • Small Spills: In case of a small spill, avoid dust formation.[6] Collect the material using appropriate tools and place it into a suitable, closed container for disposal.[6]

  • Large Spills: Evacuate the area and prevent further leakage if it is safe to do so.[6] Contact your institution's emergency response team.

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1][6] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[1]

  • Skin Contact: Take off contaminated clothing immediately.[6] Wash the affected area with plenty of soap and water.[6] If skin irritation occurs, get medical advice.[1]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][6] Call a physician if symptoms develop or persist.[3]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[6] Call a poison control center or doctor immediately.[6]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in a designated hazardous waste container.

  • All chemical waste must be offered to a licensed hazardous material disposal company.[3]

  • Ensure compliance with all federal, state, and local regulations for chemical waste disposal.[3]

Logical Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe Verify safety equipment handling Chemical Handling (in Fume Hood) ppe->handling Enter work area post_handling Post-Handling Procedures handling->post_handling Experiment complete spill Spill / Emergency handling->spill If spill occurs waste Waste Disposal post_handling->waste Segregate waste end End of Procedure waste->end spill->waste Contain & clean

Caption: Logical workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.